GSK269962A hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N8O5.ClH/c1-2-37-24-17-25(31-18-23(24)33-28(37)26-27(30)35-42-34-26)41-22-5-3-4-20(16-22)32-29(38)19-6-8-21(9-7-19)40-15-12-36-10-13-39-14-11-36;/h3-9,16-18H,2,10-15H2,1H3,(H2,30,35)(H,32,38);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKVMFKKKLLDGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=NC=C2N=C1C3=NON=C3N)OC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)OCCN6CCOCC6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31ClN8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK269962A Hydrochloride: A Deep Dive into its Mechanism of Action as a Potent ROCK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK269962A hydrochloride is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). This technical guide provides an in-depth overview of its mechanism of action, drawing from preclinical data. The document details the compound's inhibitory activity, its effects on cellular signaling pathways, and its physiological consequences, including vasodilation and anti-inflammatory effects. Quantitative data are presented in structured tables, and key experimental methodologies are described. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of GSK269962A's pharmacological profile.
Core Mechanism of Action: Inhibition of ROCK1 and ROCK2
This compound's primary mechanism of action is the potent and selective inhibition of two isoforms of Rho-associated kinase, ROCK1 and ROCK2. These serine/threonine kinases are key downstream effectors of the small GTPase RhoA.[1][2] The RhoA/ROCK signaling pathway plays a crucial role in regulating a wide array of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and smooth muscle contraction.[1][3][4]
GSK269962A acts as an ATP-competitive inhibitor, binding to the kinase domain of ROCK1 and ROCK2 and preventing the phosphorylation of their downstream substrates. This inhibition leads to a cascade of cellular effects, primarily centered around the modulation of the actin cytoskeleton and smooth muscle contractility.
In Vitro Inhibitory Activity
GSK269962A demonstrates high potency against both ROCK isoforms, with nanomolar inhibitory concentrations.[5][6][7][8][9] The compound also exhibits good selectivity for ROCK kinases over other related kinases.
| Target | IC50 (nM) | Assay System |
| ROCK1 | 1.6 | Recombinant Human Protein |
| ROCK2 | 4 | Recombinant Human Protein |
| RSK1 | 132 | Purified Recombinant Protein |
| MSK1 | 49 | Purified Recombinant Protein |
| Table 1: In vitro inhibitory activity of GSK269962A against ROCK1, ROCK2, and other kinases.[6] |
The RhoA/ROCK Signaling Pathway
The RhoA/ROCK pathway is a central regulator of cellular contractility and morphology. Its activation state is tightly controlled by guanine (B1146940) nucleotide exchange factors (GEFs), which promote the GTP-bound (active) state of RhoA, and GTPase-activating proteins (GAPs), which enhance its intrinsic GTPase activity, leading to the GDP-bound (inactive) state.[10]
Upon activation by upstream signals such as growth factors, cytokines, and mechanical stress, GTP-bound RhoA interacts with and activates ROCK.[1][10] Activated ROCK, in turn, phosphorylates several downstream targets, leading to increased actomyosin (B1167339) contractility and stabilization of actin filaments.
Cellular and Physiological Effects of GSK269962A
By inhibiting the RhoA/ROCK pathway, GSK269962A elicits a range of cellular and physiological responses.
Cytoskeletal Reorganization and Inhibition of Actin Stress Fiber Formation
A primary cellular effect of ROCK inhibition is the disruption of actin stress fibers. GSK269962A has been shown to completely abolish angiotensin II-induced actin stress fiber formation in human smooth muscle cells.[5][8] This effect is observed at concentrations around 1 µM.[6]
| Cellular Effect | Model System | Effective Concentration |
| Inhibition of Actin Stress Fiber Formation | Angiotensin II-stimulated Human Smooth Muscle Cells | ~ 1 µM |
| Table 2: Effect of GSK269962A on Actin Stress Fiber Formation.[5][6][8] |
Vasorelaxation and Antihypertensive Effects
Inhibition of ROCK in vascular smooth muscle cells leads to a decrease in myosin light chain phosphorylation, resulting in smooth muscle relaxation and vasodilation. GSK269962A induces potent vasorelaxation in pre-constricted rat aorta.[6][9] This vasodilatory activity translates to a significant antihypertensive effect in in vivo models. Oral administration of GSK269962A to spontaneously hypertensive rats (SHR) produced a profound, dose-dependent reduction in systemic blood pressure.[5][7][8]
| In Vitro Effect | Model System | IC50 (nM) |
| Vasorelaxation | Pre-constricted Rat Aorta | 35 |
| Table 3: In vitro vasorelaxant activity of GSK269962A.[6][7][9] |
| In Vivo Effect | Model System | Dose (oral gavage) | Effect on Blood Pressure |
| Antihypertensive | Spontaneously Hypertensive Rats | 0.3, 1, 3 mg/kg | Dose-dependent reduction |
| Antihypertensive | Spontaneously Hypertensive Rats | 1, 3, 30 mg/kg | Reduction of ~10, 20, and 50 mm Hg respectively |
| Table 4: In vivo antihypertensive effects of GSK269962A.[5][7][9] |
Anti-inflammatory Properties
The RhoA/ROCK pathway is also implicated in inflammatory responses. GSK269962A has been shown to suppress the production of pro-inflammatory cytokines. Specifically, it reduces the transcription of IL-6 mRNA and decreases the lipopolysaccharide (LPS)-induced production of IL-6 and TNF-α proteins in macrophages.[5][8]
| Effect | Model System | Observation |
| Anti-inflammatory | Macrophages | Suppressed IL-6 mRNA transcription |
| Anti-inflammatory | LPS-stimulated Macrophages | Reduced IL-6 and TNF-α protein production |
| Table 5: Anti-inflammatory effects of GSK269962A.[5][8] |
Anti-leukemic Activity and the ROCK1/c-Raf/ERK Pathway
Recent preclinical studies have highlighted a potential role for GSK269962A in the treatment of acute myeloid leukemia (AML). The compound was found to selectively inhibit the growth of AML cells and prolong survival in animal models.[11][12][13] Mechanistically, in AML cells, GSK269962A was shown to inhibit the ROCK1/c-Raf/ERK signaling pathway, leading to G2 cell cycle arrest and apoptosis.[11][12][13]
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of GSK269962A.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 values of GSK269962A against ROCK1 and ROCK2.
-
Methodology:
-
Recombinant human ROCK1 or ROCK2 is incubated with a specific substrate (e.g., a peptide substrate like S6 kinase substrate peptide) and ATP in a suitable kinase buffer.
-
GSK269962A is added at various concentrations.
-
The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as radioactive phosphate (B84403) incorporation (using [γ-³²P]ATP) followed by scintillation counting, or by using phosphorylation-specific antibodies in an ELISA or Western blot format.
-
The percentage of inhibition at each concentration of GSK269962A is calculated relative to a control without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Actin Stress Fiber Formation Assay
-
Objective: To visualize the effect of GSK269962A on actin stress fiber formation in cultured cells.
-
Methodology:
-
Human smooth muscle cells are seeded on glass coverslips and allowed to adhere and grow.
-
Cells are serum-starved to reduce baseline stress fiber formation.
-
Cells are pre-incubated with GSK269962A at various concentrations for a specified time (e.g., 30 minutes).
-
Stress fiber formation is induced by stimulating the cells with an agonist such as angiotensin II.
-
After stimulation, the cells are fixed with paraformaldehyde.
-
The cell membranes are permeabilized with a detergent like Triton X-100.
-
Actin filaments (including stress fibers) are stained with a fluorescently-labeled phalloidin (B8060827) conjugate (e.g., TRITC-phalloidin or Alexa Fluor 488 phalloidin).
-
The coverslips are mounted on microscope slides, and the cells are visualized using fluorescence microscopy.
-
The extent of stress fiber formation is assessed qualitatively or quantitatively by image analysis.
-
Ex Vivo Vasorelaxation Assay
-
Objective: To determine the vasodilatory effect of GSK269962A on isolated blood vessels.
-
Methodology:
-
A segment of rat aorta is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
The aortic ring is connected to an isometric force transducer to record changes in tension.
-
The tissue is allowed to equilibrate under a resting tension.
-
The aortic ring is pre-constricted with a vasoconstrictor agent like phenylephrine (B352888) or KCl to induce a stable contraction.
-
Once a stable contraction is achieved, GSK269962A is cumulatively added to the organ bath in increasing concentrations.
-
The relaxation response at each concentration is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.
-
The IC50 value is calculated by plotting the percentage of relaxation against the logarithm of the GSK269962A concentration.
-
In Vivo Antihypertensive Study
-
Objective: To evaluate the effect of GSK269962A on blood pressure in a hypertensive animal model.
-
Methodology:
-
Spontaneously hypertensive rats (SHR) are used as the animal model for essential hypertension.
-
Baseline systolic and diastolic blood pressure and heart rate are measured using a non-invasive tail-cuff method or via telemetry.
-
GSK269962A is administered to the rats, typically via oral gavage, at various doses. A vehicle control group is also included.
-
Blood pressure and heart rate are monitored at multiple time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Dose-response curves are generated to assess the relationship between the dose of GSK269962A and the change in blood pressure.
-
Cytokine Production Assay
-
Objective: To measure the effect of GSK269962A on the production of inflammatory cytokines by macrophages.
-
Methodology:
-
Macrophage cells (e.g., a cell line like RAW 264.7 or primary macrophages) are cultured in appropriate media.
-
The cells are pre-treated with various concentrations of GSK269962A for a specified period.
-
Inflammation is stimulated by adding lipopolysaccharide (LPS) to the cell culture.
-
After a defined incubation period, the cell culture supernatant is collected.
-
The concentrations of IL-6 and TNF-α in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.
-
For mRNA analysis, the cells are lysed after treatment, and total RNA is extracted.
-
The expression levels of IL-6 and TNF-α mRNA are determined by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Clinical Development Status
As of the latest available information, there are no registered clinical trials specifically investigating this compound in humans. The compound appears to be in the preclinical stage of development. The promising preclinical data, particularly in the contexts of hypertension and acute myeloid leukemia, suggest its potential for further investigation.
Conclusion
This compound is a potent and selective inhibitor of ROCK1 and ROCK2 kinases. Its mechanism of action, centered on the inhibition of the RhoA/ROCK signaling pathway, leads to a variety of significant physiological effects, including vasodilation, reduction of blood pressure, and anti-inflammatory and anti-leukemic activities. The comprehensive preclinical data available for GSK269962A underscores the therapeutic potential of ROCK inhibition in cardiovascular diseases and oncology. Further investigation is warranted to explore its clinical utility.
References
- 1. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of vasorelaxation induced by eicosapentaenoic acid (20:5n-3) in WKY rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Vasorelaxant Action of Isoquinoline Alkaloid F-19 on Rat Aorta – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. xcessbio.com [xcessbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. abmole.com [abmole.com]
- 10. researchgate.net [researchgate.net]
- 11. Vasorelaxant effects and its mechanisms of the rhizome of Acorus gramineus on isolated rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metformin relaxes rat thoracic aorta via nitric oxide, AMPK, potassium channels, and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of blood pressure in spontaneously hypertensive rats after withdrawal of long-term treatment related to vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK269962A Hydrochloride: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK269962A hydrochloride is a potent and selective small molecule inhibitor of Rho-associated protein kinase (ROCK). This document provides an in-depth technical guide on its core functions, mechanism of action, and significant preclinical findings. It is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound. The information presented herein is collated from various scientific sources and is intended for research purposes only.
Core Function and Mechanism of Action
This compound functions as a highly selective inhibitor of both ROCK1 and ROCK2 isoforms.[1][2][3][4] The primary mechanism of action involves the competitive inhibition of the ATP-binding site of the ROCK enzymes, thereby preventing the phosphorylation of their downstream substrates. This inhibition leads to a cascade of cellular effects, primarily related to the regulation of the actin cytoskeleton, cell adhesion, and smooth muscle contraction.
The ROCK signaling pathway plays a crucial role in various physiological and pathological processes. Activation of the small GTPase RhoA leads to the activation of ROCK, which in turn phosphorylates several downstream targets, including Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP). Phosphorylation of MLC and inactivation of MLCP result in increased actin-myosin contractility, leading to the formation of stress fibers and focal adhesions.
By inhibiting ROCK, GSK269962A effectively reverses these effects, leading to:
-
Vasodilation: Relaxation of smooth muscle cells in blood vessels, resulting in a decrease in blood pressure.[1][2][5]
-
Anti-inflammatory effects: Suppression of pro-inflammatory cytokine production, such as IL-6 and TNF-α, in macrophages.[1][5]
-
Anti-cancer activity: In the context of acute myeloid leukemia (AML), GSK269962A has been shown to inhibit cell growth, induce apoptosis, and arrest the cell cycle at the G2 phase by blocking the ROCK1/c-Raf/ERK signaling pathway.[6][7][8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various experimental models.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 Value | Assay System |
| ROCK1 | 1.6 nM | Recombinant human enzyme |
| ROCK2 | 4.0 nM | Recombinant human enzyme |
| RSK1 | 132 nM | Purified recombinant protein |
| MSK1 | 49 nM | Purified recombinant protein |
Data sourced from multiple references.[1][2][3][4][5]
Table 2: In Vitro Functional Activity
| Biological Effect | IC50 Value / Effective Concentration | Cell/Tissue Model |
| Vasorelaxation | 35 nM | Pre-constricted rat aorta |
| Inhibition of Actin Stress Fiber Formation | ~1 µM | Angiotensin II-stimulated human smooth muscle cells |
| Inhibition of Basal Myometrial Contraction | 50 nM | PHM1-41 cells |
Data sourced from multiple references.[1][5]
Table 3: In Vivo Efficacy in Animal Models
| Animal Model | Dosing | Key Findings |
| Spontaneously Hypertensive Rats | 0.3, 1, and 3 mg/kg (oral gavage) | Dose-dependent reduction in systemic blood pressure.[2][3][4][5] |
| Acute Myeloid Leukemia (AML) Mouse Xenograft | 5 mg/kg and 10 mg/kg (intraperitoneal injection) | Significant prolongation of survival (median survival of 61 and 94 days, respectively, compared to 49 days in control).[6][8] |
| Overactive Bladder Model (Rat) | 10 mg/kg | Increased voided volume, post-void residual, and bladder compliance.[1][3] |
Key Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of GSK269962A against ROCK1 and ROCK2.
Methodology:
-
Purified recombinant human ROCK1 or ROCK2 enzyme is incubated with a specific substrate (e.g., a peptide derived from MYPT1) and ATP in a suitable buffer system.
-
GSK269962A is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The extent of substrate phosphorylation is quantified using methods such as radioactive ATP incorporation, fluorescence-based assays, or antibody-based detection of the phosphorylated product.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]
Actin Stress Fiber Formation Assay
Objective: To assess the effect of GSK269962A on angiotensin II-induced actin stress fiber formation in smooth muscle cells.
Methodology:
-
Human primary aortic smooth muscle cells are cultured on coverslips to approximately 50% confluency.
-
The cells are serum-starved overnight to synchronize their state.
-
Cells are pre-treated with GSK269962A (e.g., 3 µM) for 30 minutes.
-
Angiotensin II (e.g., 100 nM) is added to stimulate the cells for 2 hours.
-
The cells are then fixed with a suitable fixative (e.g., paraformaldehyde).
-
Actin filaments are stained with rhodamine phalloidin.
-
The formation of actin stress fibers is visualized and quantified using fluorescence microscopy.[1][5]
In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the effect of orally administered GSK269962A on blood pressure.
Methodology:
-
Spontaneously hypertensive rats are used as the animal model.
-
A baseline blood pressure reading is obtained for each animal.
-
GSK269962A is administered via oral gavage at different doses (e.g., 0.3, 1, and 3 mg/kg).
-
Systemic blood pressure and heart rate are monitored continuously or at specific time points (e.g., maximal effect observed around 2 hours post-administration).
-
The dose-dependent effect on blood pressure reduction is analyzed.[3][5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by GSK269962A and a typical experimental workflow for its evaluation.
Caption: The ROCK signaling pathway and the inhibitory action of GSK269962A.
Caption: Experimental workflow for preclinical evaluation of GSK269962A in AML.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of ROCK kinases. Its ability to modulate the actin cytoskeleton and induce smooth muscle relaxation provides a strong rationale for its investigation in cardiovascular diseases such as hypertension. Furthermore, emerging preclinical evidence highlights its potential as a targeted therapy for hematological malignancies like acute myeloid leukemia by interfering with the ROCK1/c-Raf/ERK signaling pathway. The comprehensive data presented in this guide underscore the therapeutic potential of GSK269962A and provide a solid foundation for further research and development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK269962A | ROCK | S6 Kinase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
- 6. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia [frontiersin.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ROCK1 versus ROCK2 Selectivity and Potency of GSK269962A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, GSK269962A, with a specific focus on its selectivity and potency for the two ROCK isoforms, ROCK1 and ROCK2. This document includes quantitative data, detailed experimental methodologies, and visual diagrams of key signaling pathways and experimental workflows.
Quantitative Data: Potency and Selectivity Profile
GSK269962A is a potent inhibitor of both ROCK isoforms.[1][2][3] The following tables summarize the in vitro potency of GSK269962A against recombinant human ROCK1 and ROCK2, as well as its activity in cellular and tissue-based assays.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Source(s) |
| Recombinant Human ROCK1 | 1.6 | [1][2][3][4][5] |
| Recombinant Human ROCK2 | 4 | [1][2][3][4][5] |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 2: Functional Cellular and Tissue-Based Assays
| Assay | Description | IC50 (nM) | Source(s) |
| Vasorelaxation | Induction of vasorelaxation in preconstricted rat aorta. | 35 | [1][2][5] |
| AML Cell Viability | Inhibition of cell growth in various Acute Myeloid Leukemia (AML) cell lines. | 0.61 - 1,337 | [4] |
GSK269962A demonstrates high potency against both ROCK1 and ROCK2, with a slight preference for ROCK1 (approximately 2.5-fold).[1][2][3][4] Furthermore, it exhibits over 30-fold selectivity against a broader panel of serine/threonine kinases, highlighting its specificity for the ROCK family.[1][2][4]
Signaling Pathway
The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal remodeling, cell migration, and contraction.[6][] The small GTPase RhoA, when activated, binds to and activates ROCK kinases.[6][8] ROCK1 and ROCK2, in turn, phosphorylate numerous downstream substrates to elicit cellular responses.[6][8]
Caption: The RhoA/ROCK signaling pathway.
Experimental Protocols
The characterization of GSK269962A involves various biochemical and cellular assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Assay (Potency Determination)
This protocol outlines a general method for determining the IC50 values of GSK269962A against ROCK1 and ROCK2 in a cell-free system.
Objective: To measure the concentration-dependent inhibition of recombinant ROCK1 and ROCK2 kinase activity by GSK269962A.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a fluorescently labeled peptide)
-
GSK269962A serially diluted in DMSO
-
384-well microtiter plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Enzyme Preparation: Prepare a working solution of ROCK1 or ROCK2 enzyme in kinase reaction buffer.
-
Compound Plating: Add serially diluted GSK269962A or DMSO (vehicle control) to the wells of a 384-well plate.
-
Pre-incubation: Add the enzyme solution to each well and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Data Acquisition: Monitor the reaction kinetics by measuring the fluorescence signal at regular intervals for 30-120 minutes using a plate reader.
-
Data Analysis: Determine the initial reaction velocity from the linear phase of the progress curves. Plot the velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.[9]
Cellular Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis in cells treated with GSK269962A.
Objective: To determine the effect of GSK269962A on apoptosis in a cell line (e.g., MV4-11 AML cells).[4]
Materials:
-
MV4-11 cells
-
Cell culture medium and supplements
-
GSK269962A
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed MV4-11 cells (e.g., 1x10^6 cells/well) in 6-well plates and culture overnight.
-
Compound Treatment: Treat the cells with various concentrations of GSK269962A or DMSO (vehicle control) and incubate for 48 hours.[4]
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS (Phosphate-Buffered Saline).
-
Resuspension: Resuspend the cell pellet in Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.[4]
-
Incubation: Incubate the cells for 20 minutes in the dark on ice.[4]
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).
-
Quantification: Quantify the percentage of apoptotic cells in each treatment group.[10]
Caption: Workflow for an Annexin V/PI cellular apoptosis assay.
Summary and Conclusion
GSK269962A is a highly potent, small-molecule inhibitor of ROCK1 and ROCK2, with nanomolar efficacy in biochemical assays.[1][3] It demonstrates a slight selectivity for ROCK1 over ROCK2. Its utility has been demonstrated in various cellular models, where it effectively modulates ROCK-dependent signaling to induce responses such as vasorelaxation and cancer cell apoptosis.[1][4][5] The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of ROCK inhibition with GSK269962A.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 8. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
GSK269962A: A Technical Guide to a Potent ROCK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK269962A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols for key assays and visualizations of its mechanism of action and experimental workflows are included to facilitate further research and drug development efforts.
Chemical Structure and Physicochemical Properties
GSK269962A is a synthetic organic compound belonging to the aminofurazan-azabenzimidazole class of molecules.[1] Its chemical identity and key physicochemical properties are summarized in the tables below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide |
| SMILES | CCN1C2=C(C=NC(OC3=CC(NC(=O)C4=CC=C(OCCN5CCOCC5)C=C4)=CC=C3)=C2)N=C1C6=NON=C6N |
| Molecular Formula | C₂₉H₃₀N₈O₅ |
| CAS Number | 850664-21-0 |
Physicochemical Data
| Property | Value |
| Molecular Weight | 570.6 g/mol |
| Solubility | DMSO: 100 mg/mL (164.72 mM)[2][3]; Ethanol: 28 mg/mL[2]; Water: Insoluble[2][3] |
| Purity | ≥98% (HPLC) |
Pharmacological Properties and Mechanism of Action
GSK269962A is a highly potent inhibitor of both ROCK1 and ROCK2 isoforms, demonstrating significant selectivity over a panel of other serine/threonine kinases.[4][5] Its inhibitory activity on ROCK leads to a range of biological effects, including vasodilation, anti-inflammatory responses, and inhibition of cancer cell proliferation.[1][4][5]
Potency and Selectivity
The inhibitory potency of GSK269962A against ROCK and other kinases is detailed below.
| Target | IC₅₀ (nM) |
| ROCK1 | 1.6[4][5][6] |
| ROCK2 | 4[4][5][6] |
| MSK1 | 49[2][5] |
| RSK1 | 132[2][3] |
GSK269962A exhibits over 30-fold selectivity for ROCK compared to a panel of other serine/threonine kinases.[4][5]
Mechanism of Action: ROCK Signaling Pathway Inhibition
GSK269962A exerts its effects by inhibiting the ROCK signaling pathway. ROCK is a key downstream effector of the small GTPase RhoA. The RhoA/ROCK pathway plays a crucial role in regulating cellular processes such as actin cytoskeleton organization, cell adhesion, migration, and proliferation. In cancer, this pathway is often dysregulated. GSK269962A has been shown to block the ROCK1/c-Raf/ERK signaling pathway in acute myeloid leukemia (AML) cells, leading to cell cycle arrest and apoptosis.[5][7]
Inhibition of the ROCK1/c-Raf/ERK signaling pathway by GSK269962A.
Key Experiments and Protocols
This section details the methodologies for several key experiments used to characterize the activity of GSK269962A.
In Vitro Kinase Assay (IC₅₀ Determination)
This protocol describes a cell-free assay to determine the half-maximal inhibitory concentration (IC₅₀) of GSK269962A against ROCK1 and ROCK2.
Methodology:
-
Enzyme and Substrate Preparation : Purified recombinant human ROCK1 or ROCK2 enzyme and a suitable peptide substrate (e.g., Biotin-Ahx-AKRRLSSLRA-CONH2) are prepared in assay buffer.[8]
-
Compound Dilution : GSK269962A is serially diluted in 100% DMSO to create a range of concentrations (e.g., 11-point dilution series from 10 µM to 0.2 nM).[8]
-
Assay Reaction : The kinase reaction is initiated by incubating the enzyme, substrate, ³³P-ATP, and the test compound at various concentrations.
-
Signal Detection : The incorporation of ³³P into the peptide substrate is quantified using a scintillation proximity assay with streptavidin-coated beads.[8]
-
Data Analysis : The data are normalized to high (no inhibitor) and low (no enzyme) controls. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.[8]
Workflow for determining the IC₅₀ of GSK269962A in a kinase assay.
Cell Viability Assay (CCK-8)
This protocol is used to assess the effect of GSK269962A on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding : AML cells are seeded in 96-well plates at a density of 10,000 cells per well.[5]
-
Compound Treatment : Cells are treated with various concentrations of GSK269962A for 72 hours.[5]
-
CCK-8 Addition : 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 2 hours at 37°C.[5]
-
Absorbance Measurement : The optical density (OD) at 450 nm is measured using a microplate reader.
-
Data Analysis : Cell viability is calculated as a percentage of the vehicle-treated control.
Vasorelaxation Assay
This ex vivo assay measures the ability of GSK269962A to induce relaxation in pre-constricted blood vessels.
Methodology:
-
Tissue Preparation : Rat aortic rings are isolated and mounted in organ tissue baths containing Krebs-Henseleit buffer.
-
Pre-constriction : The aortic rings are pre-constricted with a submaximal concentration of phenylephrine.
-
Compound Addition : GSK269962A is cumulatively added to the tissue bath to generate a concentration-response curve.
-
Tension Measurement : Changes in isometric tension are recorded.
-
Data Analysis : The relaxation response is expressed as a percentage of the pre-constriction, and the IC₅₀ for vasorelaxation is calculated. GSK269962A induces vasorelaxation in preconstricted rat aorta with an IC₅₀ of 35 nM.[1][4]
In Vivo Hypertension Model
This protocol evaluates the antihypertensive effects of GSK269962A in a spontaneously hypertensive rat (SHR) model.
Methodology:
-
Animal Model : Spontaneously hypertensive rats (SHRs) are used as a model of essential hypertension.[4]
-
Compound Administration : GSK269962A is administered orally via gavage at various doses (e.g., 0.3, 1, and 3 mg/kg).[4]
-
Blood Pressure Measurement : Systemic blood pressure is monitored over time, typically using a tail-cuff method or telemetry. The maximal effect on blood pressure is observed approximately 2 hours after oral administration.[2][8]
-
Data Analysis : The dose-dependent reduction in blood pressure is quantified and compared to a vehicle control group. Oral administration of GSK269962A produced a significant dose-dependent reduction of systemic blood pressure in spontaneously hypertensive rats.[2][8]
Experimental workflow for evaluating the antihypertensive effects of GSK269962A.
Conclusion
GSK269962A is a valuable research tool for investigating the roles of ROCK signaling in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for further preclinical and clinical development as a therapeutic agent for cardiovascular diseases, inflammatory disorders, and cancer. The data and protocols presented in this guide are intended to support and facilitate these research endeavors.
References
- 1. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. xcessbio.com [xcessbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. GSK269962A | ROCK | S6 Kinase | TargetMol [targetmol.com]
GSK269962A target pathway and downstream effects
An In-Depth Technical Guide to GSK269962A: Target Pathway and Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK269962A is a potent and selective, small molecule inhibitor of Rho-associated coiled-coil kinase (ROCK).[1][2][3] With nanomolar efficacy against both ROCK1 and ROCK2 isoforms, it serves as a critical tool for investigating the physiological and pathological roles of the Rho/ROCK signaling pathway.[1][2] This document provides a comprehensive technical overview of GSK269962A, detailing its target pathway, mechanism of action, diverse downstream effects, and relevant experimental methodologies. The information presented is intended to support further research and drug development efforts centered on ROCK inhibition.
Core Target Pathway: Rho/ROCK Signaling
The primary target of GSK269962A is the Rho-associated coiled-coil kinase (ROCK), a serine/threonine kinase that functions as a major downstream effector of the small GTPase RhoA.[4][5] The Rho/ROCK pathway is a pivotal regulator of cellular mechanics, particularly actin cytoskeleton organization.[][7] This pathway is integral to a multitude of cellular processes, including smooth muscle contraction, cell migration, adhesion, proliferation, and apoptosis.[][8]
There are two highly homologous ROCK isoforms, ROCK1 and ROCK2, which, despite some overlapping functions, can have distinct biological roles.[4][8][9] The activation of ROCK by GTP-bound RhoA initiates a signaling cascade that culminates in increased actomyosin (B1167339) contractility.[5][7] This is primarily achieved through two key mechanisms:
-
Direct phosphorylation of Myosin Light Chain (MLC) , which enhances myosin ATPase activity.[5][9]
-
Inhibition of Myosin Light Chain Phosphatase (MLCP) via phosphorylation of its myosin-binding subunit (MYPT1), which prevents the dephosphorylation of MLC.[][9]
Additionally, ROCK phosphorylates and activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[5][7] This action leads to the stabilization and accumulation of actin filaments (F-actin), further contributing to the formation of stress fibers and focal adhesions.[5][7]
Downstream Effects of GSK269962A Inhibition
By potently inhibiting ROCK1 and ROCK2, GSK269962A modulates a wide array of physiological and pathophysiological processes.
Vasodilation and Cardiovascular Effects
GSK269962A demonstrates significant vasodilatory properties. In preconstricted rat aorta, it induces vasorelaxation.[1][10] Oral administration to spontaneously hypertensive rats leads to a profound, dose-dependent reduction in systemic blood pressure.[1][10] This hypotensive effect is acute, substantial, and typically observed approximately 2 hours post-administration, often accompanied by a dose-dependent increase in heart rate, likely due to baroreflex activation.[1]
Anti-Inflammatory Activity
The compound exhibits anti-inflammatory effects by suppressing the production of key inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated monocytes, GSK269962A blocks the generation of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][10]
Cytoskeletal Reorganization
A primary cellular effect of GSK269962A is the disruption of actin stress fiber formation.[1] In human primary smooth muscle cells stimulated with Angiotensin II, GSK269962A treatment completely abolishes the formation of these structures.[1] This effect is observable at concentrations around 1 μM.[1]
Anti-Cancer Activity in Acute Myeloid Leukemia (AML)
GSK269962A has been identified as a potential therapeutic agent for Acute Myeloid Leukemia (AML).[11][12][13]
-
Selective Cytotoxicity: It selectively inhibits the growth and clonogenicity of AML cells compared to solid tumor cell lines.[11][12]
-
Cell Cycle Arrest & Apoptosis: The inhibitor arrests AML cells in the G2 phase of the cell cycle and induces apoptosis.[11][12] This is associated with the modulation of apoptosis-related proteins, including increased p53 expression and phosphorylation, decreased expression of Survivin and Bcl-xL, and cleavage of PARP.[11][14]
-
Inhibition of Pro-Survival Signaling: In AML cells, GSK269962A blocks the ROCK1/c-Raf/ERK signaling pathway, which is crucial for leukemia cell growth and survival.[11][12][13] It has been shown to inhibit the phosphorylation of c-Raf and MEK in this cascade.[11]
-
In Vivo Efficacy: In mouse xenograft models of AML, GSK269962A treatment effectively eliminates leukemia cells from the bone marrow, liver, and spleen, leading to a significant prolongation of survival.[11][12]
Quantitative Data Summary
The inhibitory activity and functional potency of GSK269962A have been quantified across various assays.
Table 1: In Vitro Inhibitory Activity of GSK269962A
| Target/Assay | Species/System | IC₅₀ Value | Reference(s) |
| Primary Targets | |||
| ROCK1 | Recombinant Human | 1.6 nM | [1][2][10] |
| ROCK2 | Recombinant Human | 4 nM | [1] |
| Off-Target Kinases | |||
| MSK1 | Cell-free assay | 49 nM | [1] |
| RSK1 | Cell-free assay | 132 nM | [1] |
| Functional Assays | |||
| Vasorelaxation | Preconstricted Rat Aorta | 35 nM | [1][2][10] |
| Growth Inhibition | Human NCI-H1963 Cells | 1.28 µM | [1] |
| Growth Inhibition | Human NCI-H1581 Cells | 18.85 µM | [1] |
Table 2: In Vivo Efficacy of GSK269962A in Spontaneously Hypertensive Rats
| Oral Dose (mg/kg) | Approximate Reduction in Systemic Blood Pressure (mm Hg) | Reference(s) |
| 1 | ~10 | [10] |
| 3 | ~20 | [10] |
| 30 | ~50 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings.
Protocol: Actin Stress Fiber Staining in Smooth Muscle Cells
-
Cell Culture: Human primary smooth muscle cells are grown on coverslips to approximately 50% confluence.
-
Serum Starvation: Cells are serum-starved overnight to synchronize them and reduce baseline actin stress fiber formation.
-
Inhibitor Treatment: GSK269962A (e.g., at 3 µM) is added to the culture medium 30 minutes prior to stimulation.
-
Stimulation: Cells are stimulated with Angiotensin II (AngII) at a concentration of 100 nM for 2 hours to induce stress fiber formation.
-
Fixation and Staining: Cells are fixed and subsequently stained with rhodamine phalloidin (B8060827) to visualize F-actin.
-
Imaging: Confocal microscopy is used to obtain high-resolution images of the actin cytoskeleton.[1]
Protocol: In Vivo AML Xenograft Mouse Model
-
Animal Model: Female NOD-SCID/IL2Rgnull (NPG) mice (6–8 weeks old) are used.
-
Cell Implantation: 1 x 10⁶ MV4-11 human AML cells are administered via intravenous injection.
-
Treatment Groups: Three days post-injection, mice are randomized into vehicle control and treatment groups (e.g., 5 mg/kg and 10 mg/kg GSK269962A).
-
Compound Formulation & Administration: GSK269962A is dissolved in a vehicle such as 20% PEG300 / 0.25% Tween-80 / 79.75% water. The solution is administered via intraperitoneal injection 5 days per week for the duration of the study (e.g., 4 weeks).
-
Monitoring: Animal survival is monitored daily. Leukemic burden in peripheral blood, bone marrow, spleen, and liver is assessed at the end of the study by flow cytometry for human-specific markers (e.g., CD45).[11][12]
Protocol: Western Blotting for ROCK1/c-Raf/ERK Pathway
-
Cell Lysis: AML cells (e.g., MV4-11, OCI-AML3) are treated with varying concentrations of GSK269962A for a specified time. Cells are then harvested and lysed with a suitable lysis buffer to extract total protein.
-
Protein Quantification: Protein concentration is determined using a standard method (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour with 5% non-fat dry milk in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of ROCK1, c-Raf, MEK, and ERK.
-
Detection: After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody for 1 hour. The signal is detected using an ECL substrate and a chemiluminescence imager.[12]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 7. Rho-Associated Coiled-Coil Kinase (ROCK) in Molecular Regulation of Angiogenesis [thno.org]
- 8. Frontiers | The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease [frontiersin.org]
- 9. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Pharmacological Profile of GSK269962A: A Potent and Selective ROCK Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GSK269962A is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2] These serine/threonine kinases are critical downstream effectors of the small GTPase RhoA and play a pivotal role in regulating a wide array of cellular processes, including cytoskeletal dynamics, cell adhesion and motility, smooth muscle contraction, and gene expression.[3] The dysregulation of the RhoA/ROCK signaling pathway has been implicated in the pathophysiology of numerous disorders, including cardiovascular diseases, inflammatory conditions, and cancer. GSK269962A, with its high affinity for both ROCK isoforms, serves as a valuable pharmacological tool for investigating the therapeutic potential of ROCK inhibition. This technical guide provides a comprehensive overview of the pharmacological profile of GSK269962A, including its in vitro and in vivo activity, kinase selectivity, and detailed experimental methodologies.
Quantitative Pharmacological Data
The inhibitory activity of GSK269962A has been characterized across various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Potency of GSK269962A
| Target | IC50 (nM) | Assay Conditions | Reference |
| Recombinant Human ROCK1 | 1.6 | Cell-free enzymatic assay | [1] |
| Recombinant Human ROCK2 | 4 | Cell-free enzymatic assay | [1] |
| MSK1 | 49 | Cell-free enzymatic assay | [1] |
| RSK1 | 132 | Cell-free enzymatic assay | [4] |
Table 2: Cellular and Tissue-Based Activity of GSK269962A
| Assay | Cell/Tissue Type | IC50 (nM) | Effect | Reference |
| Vasorelaxation | Pre-constricted rat aorta | 35 | Induction of smooth muscle relaxation | [1][2] |
| AML Cell Proliferation (MV4-11) | Human AML cell line | 0.153 µM (153 nM) | Inhibition of cancer cell growth | [5] |
| AML Cell Proliferation (OCI-AML3) | Human AML cell line | Not specified | Inhibition of cancer cell growth | [1] |
| AML Cell Proliferation (Range) | Various AML cell lines | 0.61 - 1337 nM | Varied sensitivity to growth inhibition | [1] |
Table 3: Kinase Selectivity Profile
GSK269962A exhibits a high degree of selectivity for ROCK kinases. It has been reported to have more than 30-fold selectivity against a panel of other serine/threonine kinases.[1][2]
Signaling Pathways and Mechanism of Action
GSK269962A exerts its effects by directly inhibiting the catalytic activity of ROCK1 and ROCK2, thereby preventing the phosphorylation of their downstream substrates.
Caption: The RhoA/ROCK Signaling Pathway and the inhibitory action of GSK269962A.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro ROCK Kinase Inhibition Assay
This protocol describes a typical cell-free enzymatic assay to determine the IC50 of GSK269962A against ROCK1 and ROCK2.
Caption: Workflow for a radiometric in vitro ROCK kinase inhibition assay.
Methodology:
-
Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
Reagents:
-
Recombinant human ROCK1 or ROCK2 enzyme.
-
A specific peptide substrate for ROCK (e.g., a derivative of MYPT1).
-
[γ-32P]ATP or [γ-33P]ATP.
-
GSK269962A serially diluted in DMSO.
-
-
Procedure: a. In a 96-well plate, add the assay buffer, peptide substrate, and the diluted GSK269962A or DMSO (vehicle control). b. Initiate the reaction by adding the ROCK enzyme and [γ-P]ATP. c. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). d. Stop the reaction by adding a stop solution (e.g., phosphoric acid). e. Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate. f. Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP. g. Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each concentration of GSK269962A relative to the vehicle control. Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Vasorelaxation Assay in Isolated Rat Aorta
This ex vivo protocol measures the ability of GSK269962A to induce relaxation in pre-constricted arterial smooth muscle.
Methodology:
-
Tissue Preparation: a. Euthanize a male Wistar rat and excise the thoracic aorta. b. Clean the aorta of adherent connective tissue and cut it into rings (2-3 mm in length).
-
Organ Bath Setup: a. Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. b. Connect the rings to an isometric force transducer to record changes in tension. c. Allow the tissues to equilibrate under a resting tension of 1.5-2.0 g for at least 60 minutes.
-
Procedure: a. Pre-constrict the aortic rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine (B352888) (e.g., 1 µM). b. Once a stable contraction is achieved, add cumulative concentrations of GSK269962A to the organ bath. c. Record the relaxation response at each concentration.
-
Data Analysis: Express the relaxation at each concentration of GSK269962A as a percentage of the pre-contraction induced by phenylephrine. Plot the percentage relaxation against the logarithm of the GSK269962A concentration to determine the IC50 value.
AML Cell Proliferation Assay (CCK-8 Assay)
This in vitro protocol assesses the anti-proliferative effect of GSK269962A on acute myeloid leukemia (AML) cell lines.[1]
Methodology:
-
Cell Culture: Culture human AML cell lines (e.g., MV4-11, OCI-AML3) in appropriate media and conditions.
-
Procedure: a. Seed the AML cells into a 96-well plate at a density of 10,000 cells per well. b. Treat the cells with various concentrations of GSK269962A or DMSO (vehicle control). c. Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator. d. Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for an additional 2 hours. e. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only) from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the GSK269962A concentration.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This protocol evaluates the blood pressure-lowering effects of GSK269962A in a genetic model of hypertension.[2]
Methodology:
-
Animals: Use adult male spontaneously hypertensive rats (SHR).
-
Blood Pressure Measurement: Acclimate the rats to the tail-cuff method for non-invasive blood pressure measurement for several days before the study.
-
Procedure: a. Record baseline systolic blood pressure and heart rate. b. Administer GSK269962A orally at different doses (e.g., 0.3, 1, and 3 mg/kg) or vehicle control. c. Measure blood pressure and heart rate at various time points after dosing (e.g., 1, 2, 4, 6, and 24 hours).
-
Data Analysis: Calculate the change in blood pressure from baseline for each treatment group and compare it to the vehicle control group.
Logical Relationship of GSK269962A's Therapeutic Potential
The potent and selective inhibition of ROCK by GSK269962A provides a strong rationale for its investigation in various disease contexts.
References
- 1. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Drug: GSK269962A - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
GSK269962A: A Technical Guide to its Anti-inflammatory and Vasodilatory Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK269962A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] This small molecule has demonstrated significant anti-inflammatory and vasodilatory properties in preclinical studies, positioning it as a compound of interest for further investigation in a range of therapeutic areas. This technical guide provides an in-depth overview of the core activities of GSK269962A, including quantitative data, detailed experimental methodologies, and a visual representation of the underlying signaling pathways.
Core Activities and Quantitative Data
GSK269962A exhibits high affinity and selectivity for ROCK isoforms. Its inhibitory action on ROCK is the primary mechanism driving its anti-inflammatory and vasodilatory effects.
Table 1: In Vitro Inhibitory Activity of GSK269962A
| Target | IC50 (nM) | Source |
| Recombinant Human ROCK1 | 1.6 | [2][4] |
| Recombinant Human ROCK2 | 4 | [1][2] |
Table 2: Vasodilatory Activity of GSK269962A
| Assay | Species | IC50 (nM) | Source |
| Vasorelaxation in pre-constricted aorta | Rat | 35 | [1][4] |
Table 3: In Vivo Antihypertensive Effects of GSK269962A in Spontaneously Hypertensive Rats
| Oral Dose (mg/kg) | Approximate Reduction in Systemic Blood Pressure (mm Hg) | Source |
| 1 | 10 | [4] |
| 3 | 20 | [4] |
| 30 | 50 | [4] |
Anti-inflammatory Activity
GSK269962A has been shown to suppress the production of key pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated monocytes, GSK269962A effectively blocks the generation of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[4]
Signaling Pathway: Inhibition of NF-κB Activation
The anti-inflammatory effects of ROCK inhibitors like GSK269962A are linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. By inhibiting ROCK, GSK269962A prevents the subsequent activation of NF-κB, thereby reducing the transcription of inflammatory cytokines.
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol outlines the general procedure for assessing the anti-inflammatory effects of GSK269962A on monocytic cells.
Detailed Methodology:
-
Cell Culture: Human monocytic cell lines (e.g., THP-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 24-well plates at a density of approximately 2.5 x 10^5 cells per well and allowed to adhere.
-
Pre-incubation with GSK269962A: Cells are pre-incubated with various concentrations of GSK269962A for a specified period (e.g., 1-2 hours) to allow for cellular uptake and target engagement.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to each well (except for the negative control).
-
Incubation: The plates are incubated for a further period (e.g., 4-24 hours) to allow for cytokine production and secretion.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
Cytokine Measurement: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Vasodilatory Activity
GSK269962A induces vasorelaxation in pre-constricted arterial preparations. This effect is dose-dependent and contributes to its antihypertensive properties observed in vivo.
Signaling Pathway: Regulation of Myosin Light Chain Phosphatase
The vasodilatory action of GSK269962A is mediated through the inhibition of ROCK, which plays a crucial role in smooth muscle contraction. ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP). By inhibiting ROCK, GSK269962A prevents the inactivation of MLCP, leading to the dephosphorylation of myosin light chain (MLC), smooth muscle relaxation, and vasodilation.[5][7]
Experimental Protocol: Ex Vivo Vasorelaxation Assay
This protocol describes the general methodology for assessing the vasodilatory effects of GSK269962A using isolated arterial rings.
Detailed Methodology:
-
Tissue Preparation: Thoracic aortas are isolated from rats and placed in cold Krebs-Ringer bicarbonate buffer. The aorta is cleaned of adherent connective tissue and cut into rings of 3-5 mm in length.
-
Mounting: The aortic rings are mounted on stainless steel hooks in an organ bath containing Krebs-Ringer bicarbonate buffer, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.
-
Equilibration: The rings are allowed to equilibrate for at least 60 minutes under a resting tension of approximately 1.5-2 grams.
-
Pre-constriction: A stable contraction is induced by adding a vasoconstrictor agent, such as phenylephrine (B352888) (e.g., 1 µM), to the organ bath.
-
Cumulative Addition of GSK269962A: Once a stable plateau of contraction is reached, cumulative concentrations of GSK269962A are added to the bath to elicit a concentration-dependent relaxation.
-
Tension Measurement: Changes in isometric tension are continuously recorded using a force transducer connected to a data acquisition system.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-constriction tension. Concentration-response curves are plotted, and the IC50 value is calculated.
Conclusion
GSK269962A is a selective ROCK inhibitor with pronounced anti-inflammatory and vasodilatory activities. Its mechanism of action, centered on the inhibition of the ROCK signaling pathway, offers a targeted approach to modulating key pathological processes in inflammatory and cardiovascular diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further evaluation and potential therapeutic application of GSK269962A.
References
- 1. Phosphorylation-dependent Autoinhibition of Myosin Light Chain Phosphatase Accounts for Ca2+ Sensitization Force of Smooth Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Distinct Roles of Rock (Rho-Kinase) and Mlck in Spatial Regulation of Mlc Phosphorylation for Assembly of Stress Fibers and Focal Adhesions in 3t3 Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ROCK Isoform Regulation of Myosin Phosphatase and Contractility in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Figure 2: [Activation of NF-κB Signaling Pathway...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Regulation of Myosin Light-Chain Phosphatase Activity to Generate Airway Smooth Muscle Hypercontractility [frontiersin.org]
The Role of GSK269962A in Actin Stress Fiber Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actin stress fibers are contractile bundles of actin filaments and non-muscle myosin II that play a pivotal role in a variety of cellular processes, including cell adhesion, migration, and morphogenesis. The formation and maintenance of these structures are tightly regulated by complex signaling networks, with the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway being a central player. Dysregulation of this pathway is implicated in numerous pathologies, making it a key target for therapeutic intervention. GSK269962A is a potent and selective inhibitor of ROCK, and understanding its impact on actin stress fiber formation is crucial for its application in research and drug development. This technical guide provides an in-depth overview of the role of GSK269962A in modulating actin stress fiber dynamics, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
The ROCK Signaling Pathway and Actin Stress Fiber Formation
The formation of actin stress fibers is predominantly controlled by the RhoA-ROCK signaling cascade. RhoA, a small GTPase, activates ROCK, which in turn promotes the assembly and contraction of actin stress fibers through two primary downstream effects:
-
Increased Myosin II Activity: ROCK directly phosphorylates the Myosin Light Chain (MLC), which is a key event in initiating the contractile activity of myosin II motors.[1] Additionally, ROCK inhibits Myosin Light Chain Phosphatase (MLCP) through the phosphorylation of its myosin-binding subunit (MYPT1), further augmenting the levels of phosphorylated MLC and enhancing actomyosin (B1167339) contractility.[1]
-
Actin Filament Stabilization: ROCK phosphorylates and activates LIM kinase (LIMK).[1] Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[1] The inhibition of cofilin's activity leads to a reduction in actin filament turnover and an overall stabilization of existing actin filaments, promoting the formation of robust stress fibers.
This signaling pathway is integral to maintaining the tensional homeostasis of the cell and is a critical determinant of cell shape and motility.
Mechanism of Action of GSK269962A
GSK269962A is a highly potent and selective, ATP-competitive inhibitor of both ROCK1 and ROCK2 isoforms. By binding to the kinase domain of ROCK, GSK269962A prevents the phosphorylation of its downstream substrates. The primary mechanism by which GSK269962A disrupts actin stress fiber formation is through the inhibition of ROCK-mediated phosphorylation of MLC and the prevention of LIMK activation. This dual effect leads to a rapid decrease in actomyosin contractility and a destabilization of actin filaments due to the restored activity of cofilin, culminating in the disassembly of pre-existing stress fibers and the inhibition of new fiber formation.
Quantitative Effects of GSK269962A on Actin Stress Fiber Formation
The inhibitory effect of GSK269962A on actin stress fiber formation has been demonstrated in various cell types. While comprehensive dose-response data for GSK269962A is limited in publicly available literature, existing studies provide key insights into its efficacy.
| Cell Type | Agonist (Concentration) | GSK269962A Concentration | Observed Effect on Stress Fibers | Reference |
| Human Primary Smooth Muscle Cells | Angiotensin II (100 nM) | ~1 µM - 3 µM | Complete abolishment of stress fiber formation.[2][3] | [2][3] |
Table 1: Documented Effects of GSK269962A on Actin Stress Fiber Formation
Due to the limited specific quantitative data for GSK269962A, data from studies using Y-27632, another potent and widely used ROCK inhibitor, can provide a valuable comparative reference for the expected quantitative effects on stress fiber morphology.
| Cell Line | Treatment | Parameter Measured | Quantitative Change | Reference |
| Human Primary Keratinocytes (HPKs) | Y-27632 (10 µM) | Number of Stress Fibers per Cell | Significant reduction | [3] |
| A-431 (human epidermoid carcinoma) | Y-27632 (10 µM) | Number of Stress Fibers per Cell | Significant reduction | [3] |
| Human Dermal Blood Endothelial Cells (HDBECs) | Y-27632 (10 µM) | Number of Actin Stress Fibers per Field of View | Significant decrease | [4] |
Table 2: Quantitative Effects of the ROCK Inhibitor Y-27632 on Actin Stress Fibers (for comparative purposes)
Experimental Protocols
This section outlines a detailed protocol for investigating the effects of GSK269962A on actin stress fiber formation in cultured cells.
I. Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., human smooth muscle cells, fibroblasts, or endothelial cells) onto glass coverslips in a 24-well plate at a density that allows for visualization of individual cells and their cytoskeletal architecture (typically 50-70% confluency). Culture cells in appropriate growth medium overnight to allow for adherence and spreading.
-
Serum Starvation (Optional): To reduce baseline ROCK activity and synchronize cells, replace the growth medium with serum-free medium and incubate for 12-24 hours prior to treatment.
-
Inhibitor Pre-treatment: Prepare a stock solution of GSK269962A in DMSO. Dilute the stock solution in serum-free medium to the desired final concentrations (e.g., a range from 0.1 µM to 10 µM). Pre-incubate the cells with the GSK269962A-containing medium for 30-60 minutes. Include a vehicle control (DMSO) group.
-
Agonist Stimulation (Optional): If investigating agonist-induced stress fiber formation, add the agonist (e.g., Angiotensin II, LPA) to the medium at the desired concentration and incubate for the appropriate time (e.g., 2 hours).
II. Immunofluorescence Staining of F-actin
-
Fixation: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Blocking (Optional): To reduce non-specific background staining, wash the cells three times with PBS and incubate with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes at room temperature.
-
Phalloidin Staining: Dilute a fluorescently conjugated phalloidin (e.g., Phalloidin-iFluor 488, Rhodamine Phalloidin) in PBS (or blocking solution) according to the manufacturer's instructions. Incubate the cells with the phalloidin solution for 30-60 minutes at room temperature in the dark.
-
Nuclear Staining (Optional): To visualize the nuclei, wash the cells twice with PBS and incubate with a DAPI or Hoechst solution for 5-10 minutes.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
III. Image Acquisition and Analysis
-
Microscopy: Acquire images using a fluorescence or confocal microscope equipped with appropriate filters for the chosen fluorophores. Capture images from multiple random fields for each experimental condition to ensure representative data.
-
Quantitative Image Analysis: Utilize image analysis software (e.g., ImageJ/Fiji with appropriate plugins, CellProfiler, or custom MATLAB scripts) to quantify changes in actin stress fibers.[5][6] Key parameters to measure include:
-
Number of stress fibers per cell: Count the distinct actin bundles within each cell.
-
Stress fiber length and width: Measure the dimensions of individual stress fibers.
-
Stress fiber orientation: Analyze the alignment of stress fibers within the cell.
-
Total F-actin intensity: Measure the overall fluorescence intensity of phalloidin staining per cell.
-
Conclusion
GSK269962A is a powerful pharmacological tool for the study of cellular processes regulated by the Rho-ROCK signaling pathway. Its potent inhibitory effect on ROCK leads to a dramatic and rapid disassembly of actin stress fibers. The experimental protocols and quantitative analysis methods outlined in this guide provide a framework for researchers to investigate the precise effects of GSK269962A on the actin cytoskeleton. A thorough understanding of how this compound modulates stress fiber dynamics is essential for elucidating the role of the ROCK pathway in both normal physiology and disease, and for the continued development of targeted therapeutics.
References
- 1. Frontiers | Quantifying cytoskeletal organization from optical microscopy data [frontiersin.org]
- 2. Automated segmentation and quantification of actin stress fibres undergoing experimentally induced changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Quantitative Analysis of F-Actin Redistribution in Astrocytoma Cells Treated with Candidate Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Image Analysis for the Quantitative Comparison of Stress Fibers and Focal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of GSK269962A in Acute Myeloid Leukemia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on GSK269962A, a selective ROCK1 inhibitor, in the context of acute myeloid leukemia (AML). The data and methodologies presented are synthesized from key preclinical studies to serve as a comprehensive resource for researchers in oncology and hematology.
Executive Summary
Acute myeloid leukemia (AML) remains a formidable hematologic malignancy with high mortality rates, necessitating the exploration of novel therapeutic avenues.[1] Preclinical evidence strongly suggests that Rho-associated coiled-coil containing protein kinase 1 (ROCK1) is a critical regulator of growth and survival in AML cells.[1] GSK269962A, a potent and selective inhibitor of ROCK1, has demonstrated significant anti-leukemic activity in preclinical AML models.[1][2] This compound selectively curtails the proliferation and clonogenicity of AML cells, triggers G2 phase cell cycle arrest, and induces apoptosis.[1][2] Mechanistically, GSK269962A exerts its effects by inhibiting the ROCK1/c-Raf/ERK signaling pathway.[1][2] In vivo studies have further corroborated these findings, showing that GSK269962A can eliminate leukemia cells from vital organs and significantly extend survival in animal models of AML.[1][2] The sensitivity to GSK269962A appears to correlate with the expression levels of ROCK1, suggesting a potential biomarker for patient stratification.[1][2]
Mechanism of Action: Inhibition of the ROCK1/c-Raf/ERK Pathway
GSK269962A functions as a selective inhibitor of ROCK1. In AML cells, this inhibition disrupts a key signaling cascade responsible for cell growth and survival. The primary mechanism involves the blockade of the ROCK1/c-Raf/ERK signaling pathway.[1][2] Inhibition of ROCK1 by GSK269962A leads to a downstream reduction in the phosphorylation of c-Raf, MEK, and ERK, which are crucial components of the MAPK signaling cascade.[1] This disruption culminates in cell cycle arrest and the induction of apoptosis.[1]
In Vitro Efficacy
GSK269962A has demonstrated potent and selective inhibitory effects on the growth of various AML cell lines, while showing significantly less activity against non-AML cell lines.
Cell Viability
The half-maximal inhibitory concentration (IC50) of GSK269962A was determined in a panel of seven AML cell lines and three non-AML cell lines. The results indicate a wide range of sensitivity among AML cells, with IC50 values spanning from 0.61 to 1,337 nM.[2]
| Cell Line | Type | IC50 (nM) |
| MV4-11 | AML | 0.61 |
| OCI-AML3 | AML | 2.85 |
| NOMO-1 | AML | 25.5 |
| MOLM-13 | AML | 38.0 |
| THP-1 | AML | 989 |
| Kasumi-1 | AML | 1125 |
| KG-1 | AML | 1337 |
| HEK293T | Non-AML | >20,000 |
| HeLa | Non-AML | >20,000 |
| A549 | Non-AML | >20,000 |
| Data sourced from Pan et al., 2022.[2] |
Cell Proliferation and Clonogenicity
GSK269962A significantly inhibits the proliferation of AML cells. In EdU incorporation assays, GSK269962A dose-dependently decreased the ratio of EdU-positive MV4-11 and OCI-AML3 cells.[1] Furthermore, in colony-formation assays, GSK269962A markedly reduced the size and number of colonies formed by AML cells, while having no significant impact on the clonogenic growth of normal hematopoietic cells.[1][3]
Cell Cycle Arrest and Apoptosis
Treatment with GSK269962A leads to a significant increase in the percentage of AML cells in the G2 phase of the cell cycle, with a corresponding decrease in the G1 phase.[1] For instance, after treatment with 80 nM GSK269962A, the proportion of cells in the G2 phase increased from approximately 8% to about 50%.[1] This cell cycle arrest is accompanied by the induction of apoptosis. Annexin V/PI staining has shown a dose-dependent increase in apoptotic cells, reaching over 40% after treatment with 80 nM GSK269962A.[1] This is further supported by increased Caspase-3/7 activity and modulation of apoptosis-related proteins such as p53 and PARP.[1]
In Vivo Efficacy
The anti-leukemic activity of GSK269962A was evaluated in a mouse xenograft model of AML established by tail vein injection of MV4-11 cells into NOD-SCID/IL2Rgnull mice.
Survival and Leukemic Burden
Mice treated with GSK269962A exhibited a significant prolongation of survival compared to the vehicle control group. The median survival was 49 days for the control group, 61 days for the 5 mg/kg group, and 94 days for the 10 mg/kg group.[1] The treatment was well-tolerated, with no significant changes in body weight.[1] GSK269962A treatment also led to a significant reduction in the infiltration of leukemia cells in the bone marrow, liver, and spleen.[1][2]
| Treatment Group | Median Survival (Days) |
| Vehicle Control | 49 |
| GSK269962A (5 mg/kg) | 61 |
| GSK269962A (10 mg/kg) | 94 |
| Data sourced from Pan et al., 2022.[1] |
Experimental Protocols
Cell Culture
Human AML cell lines (MV4-11, OCI-AML3, NOMO-1, MOLM-13, THP-1, Kasumi-1, and KG-1) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) in a humidified incubator at 37°C with 5% CO2.[1]
Cell Viability Assay (CCK-8)
-
Seed AML cells in 96-well plates at a density of 10,000 cells per well.
-
Incubate the cells with varying concentrations of GSK269962A for 72 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate at 37°C for 2 hours.
-
Measure the optical density (OD) at 450 nm using a microplate reader.
-
Subtract the background reading from the media from each well for standardization.[1]
Colony-Formation Assay
-
Seed 300 AML cells or 5,000 primary cells per 35 mm culture dish containing MethoCult™ H4435 Enriched medium with recombinant cytokines.
-
Culture the cells with or without GSK269962A for 12 days at 37°C in a 5% CO2 humidified atmosphere.
-
Assess the size of colonies using a microscope and count the number of colonies.[1]
EdU Incorporation Assay
-
Seed AML cells in 6-well plates and culture for 48 hours with or without GSK269962A.
-
Incubate the cells with 20 µM EdU for 4 hours.
-
Wash the cells three times and then treat with a fixation and permeabilization buffer for 30 minutes.
-
Wash the cells and incubate with 200 µL of iClick reaction solution for 30 minutes.
-
Measure the EdU-positive rate by flow cytometry.[3]
Cell Cycle Analysis
-
Seed MV4-11 and OCI-AML3 cells in 6-well plates and treat with the desired concentration of GSK269962A for 12 hours.
-
Collect the cells and fix them with 70% pre-chilled ethanol (B145695) overnight.
-
Wash the cells with PBS and stain with 200 µL of PI/RNase Staining Buffer for 30 minutes in the dark.
-
Wash the cells three times with PBS.
-
Analyze the cell cycle distribution by flow cytometry using ModFit LT 5.0 software.[1]
Cell Apoptosis Assay
-
Treat AML cells with increasing concentrations of GSK269962A.
-
Stain the cells with Annexin V/PI according to the manufacturer's protocol.
-
Analyze the percentage of apoptotic cells using a flow cytometer.[1]
Western Blot
-
Seed cells in 6-well plates and treat with the indicated concentrations of GSK269962A.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against ROCK1, phospho-c-Raf, c-Raf, phospho-MEK, MEK, phospho-ERK, and ERK.
-
Incubate with a secondary antibody and detect the protein bands using an enhanced chemiluminescence system.[1]
In Vivo Studies
-
Establish an AML mouse xenograft model by injecting MV4-11 cells into the tail vein of NOD-SCID/IL2Rgnull mice.
-
Treat the mice with GSK269962A (5 or 10 mg/kg) or a vehicle control via intraperitoneal injection, 5 days a week for 4 weeks.
-
Monitor the survival of the mice and analyze using Kaplan-Meier survival curves.
-
At the end of the treatment, weigh the mice and determine the proportion of human CD45 positive cells in peripheral blood, bone marrow, spleen, and liver using flow cytometry.[1]
Conclusion and Future Directions
The preclinical data for GSK269962A in AML models are compelling. The selective inhibition of AML cell growth, induction of apoptosis, and significant in vivo efficacy highlight the therapeutic potential of targeting ROCK1 in this disease.[1] The correlation between ROCK1 expression and sensitivity to GSK269962A provides a strong rationale for using ROCK1 as a biomarker in future clinical trials.[1][2] These findings lay a solid foundation for the clinical development of GSK269962A as a novel targeted therapy for acute myeloid leukemia.
References
GSK269962A Hydrochloride: A Technical Guide to its Inhibitory Effects on Inflammatory Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK269962A hydrochloride is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2] Emerging evidence highlights its anti-inflammatory properties, particularly its ability to suppress the production of key inflammatory cytokines. This technical guide provides an in-depth overview of the current understanding of GSK269962A's effects on inflammatory cytokine production, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols for in vitro assessment, and visualization of the implicated signaling pathways.
Mechanism of Action: Inhibition of the ROCK Signaling Pathway
GSK269962A exerts its anti-inflammatory effects primarily through the inhibition of ROCK1 and ROCK2.[1][2] The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell migration, and smooth muscle contraction. In the context of inflammation, the activation of this pathway in immune cells, such as macrophages and monocytes, contributes to the production of pro-inflammatory mediators.
Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, the small GTPase RhoA is activated. Activated RhoA, in turn, activates ROCK, leading to a downstream signaling cascade that ultimately results in the transcription and translation of pro-inflammatory cytokine genes, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). GSK269962A, by potently inhibiting ROCK1 and ROCK2, effectively blocks this signaling cascade, leading to a reduction in the production of these key inflammatory cytokines.[1][2]
Data Presentation: Quantitative Effects on Cytokine Production
| Cytokine | Cell Type | Stimulant | Observed Effect of GSK269962A | Reference |
| Interleukin-6 (IL-6) | Monocytes/Macrophages | Lipopolysaccharide (LPS) | Blocked/Reduced Production | [1][2] |
| Tumor Necrosis Factor-alpha (TNF-α) | Monocytes/Macrophages | Lipopolysaccharide (LPS) | Blocked/Reduced Production | [1][2] |
Note: The table above summarizes the qualitative findings. Further studies are required to establish a detailed quantitative dose-response relationship for the inhibition of inflammatory cytokine production by this compound.
Experimental Protocols
This section provides a detailed methodology for an in vitro assay to evaluate the effect of this compound on inflammatory cytokine production in macrophages.
In Vitro Cytokine Inhibition Assay in LPS-Stimulated Macrophages
1. Cell Culture and Differentiation:
-
Culture a human monocytic cell line (e.g., THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.
-
To differentiate the monocytes into macrophages, seed the cells in 96-well plates at a density of 1 x 10^6 cells/mL and treat with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
After differentiation, remove the PMA-containing medium and replace it with fresh, serum-free medium. Allow the cells to rest for 24 hours before treatment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Prepare serial dilutions of GSK269962A in serum-free cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic (typically ≤ 0.1%).
-
Add the diluted GSK269962A or vehicle control (medium with the same final concentration of DMSO) to the appropriate wells of the 96-well plate containing the differentiated macrophages.
-
Pre-incubate the cells with the compound for 1-2 hours at 37°C.
3. Stimulation of Cytokine Production:
-
Prepare a stock solution of lipopolysaccharide (LPS) from E. coli in sterile, endotoxin-free water.
-
Add LPS to the wells to a final concentration of 100 ng/mL to stimulate the production of inflammatory cytokines. Include an unstimulated control group (cells treated with vehicle only, no LPS).
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically for the specific cytokines of interest.
4. Sample Collection and Analysis:
-
After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until cytokine analysis.
-
Quantify the concentrations of IL-6 and TNF-α in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or a multiplex immunoassay system, following the manufacturer's instructions.
5. Data Analysis:
-
Calculate the mean cytokine concentrations from triplicate wells for each condition.
-
Normalize the data by subtracting the mean cytokine concentration of the unstimulated control from all other values.
-
Calculate the percentage of inhibition for each concentration of GSK269962A relative to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the log concentration of GSK269962A to generate a dose-response curve and determine the IC50 value, if possible.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for in vitro cytokine inhibition assay.
Caption: Proposed signaling pathway for GSK269962A-mediated inhibition of inflammatory cytokine production.
References
Initial Preclinical Studies of GSK269962A in Hypertension Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial preclinical studies of GSK269962A, a potent and selective Rho-associated protein kinase (ROCK) inhibitor, in various hypertension models. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Core Findings and Data Presentation
GSK269962A has demonstrated significant potential as an antihypertensive agent through its potent inhibition of ROCK1 and ROCK2, leading to vasorelaxation and a subsequent reduction in systemic blood pressure.[1][2] The key quantitative findings from initial studies are summarized below.
Table 1: In Vitro Potency and Selectivity of GSK269962A
| Target | IC50 (nM) | Selectivity |
| Recombinant Human ROCK1 | 1.6[1][2] | >30-fold against a panel of other serine/threonine kinases[1][2] |
| Recombinant Human ROCK2 | 4[2][3][4] | - |
Table 2: Ex Vivo Vasorelaxation Effect of GSK269962A
| Experimental Model | IC50 (nM) |
| Preconstricted Rat Aorta | 35[1][2] |
Table 3: In Vivo Antihypertensive Efficacy of GSK269962A in Spontaneously Hypertensive Rats (SHRs)
| Oral Dose (mg/kg) | Approximate Reduction in Systemic Blood Pressure (mm Hg) |
| 1 | 10[1] |
| 3 | 20[1] |
| 30 | 50[1] |
Signaling Pathway and Mechanism of Action
GSK269962A exerts its antihypertensive effects by inhibiting the Rho-associated protein kinase (ROCK). Increased ROCK activity is a contributing factor to smooth muscle contraction and the regulation of blood pressure.[1] By inhibiting ROCK, GSK269962A interferes with the signaling cascade that leads to vasoconstriction, thereby promoting vasodilation and lowering blood pressure.
References
- 1. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia [frontiersin.org]
Methodological & Application
Application Notes and Protocols: GSK269962A Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: GSK269962A hydrochloride is a potent, selective, and cell-permeable inhibitor of Rho-associated protein kinase (ROCK).[1][2] It demonstrates high affinity for both ROCK1 and ROCK2 isoforms, making it a valuable tool for investigating the physiological and pathological roles of the ROCK signaling pathway.[3][4] This pathway is a key regulator of various cellular processes, including cytoskeletal dynamics, cell proliferation, and apoptosis.[5] Consequently, GSK269962A is widely utilized in in vitro studies related to vasodilation, inflammation, and oncology. These application notes provide a summary of its inhibitory activity and detailed protocols for its use in common in vitro experiments.
Data Presentation: Inhibitory Activity
The inhibitory potency of GSK269962A has been quantified in both cell-free and cell-based assays.
Table 1: Kinase Inhibitory Potency (Cell-Free Assays)
| Target Kinase | IC50 Value | Source |
| Recombinant Human ROCK1 | 1.6 nM | [1][2][3][6] |
| Recombinant Human ROCK2 | 4.0 nM | [1][2][3][6] |
| MSK1 | 49 nM | [1] |
| RSK1 | 132 nM | [1] |
| GSK269962A exhibits over 30-fold selectivity for ROCK against a broader panel of serine/threonine kinases.[4] |
Table 2: Cellular and Tissue-Based Activity
| Assay | System | IC50 Value | Source |
| Vasorelaxation | Pre-constricted rat aorta | 35 nM | [1][2][7][4] |
| Cell Growth Inhibition | NCI-H1963 human cell line | 1.28 µM | [1] |
| Cell Growth Inhibition | NCI-H1581 human cell line | 18.85 µM | [1] |
| Cell Growth Inhibition | NCI-H1694 human cell line | 24.87 µM | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of GSK269962A and a typical workflow for its in vitro evaluation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK269962A | ROCK | S6 Kinase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK 269962 | Rho-Kinases | Tocris Bioscience [tocris.com]
Application Notes and Protocols for In Vivo Administration of GSK269962A in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosage and administration of the selective ROCK1 inhibitor, GSK269962A, in mouse models. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing their own in vivo experiments.
Quantitative Data Summary
The following tables summarize the in vivo dosage and administration details for GSK269962A in a mouse model of Acute Myeloid Leukemia (AML).
Table 1: In Vivo Dosage and Administration of GSK269962A in an AML Mouse Model
| Parameter | Details | Reference |
| Animal Model | Female NOD-SCID/IL2Rgnull (NPG) mice, 6-8 weeks old | [1][2] |
| Disease Model | Acute Myeloid Leukemia (AML) xenograft, established by intravenous injection of 1 x 10⁶ MV4-11 cells | [1][2] |
| Dosage | 5 mg/kg and 10 mg/kg | [1][2] |
| Administration Route | Intraperitoneal (IP) injection | [1][2] |
| Frequency | 5 days a week for 4 weeks | [1][2] |
| Vehicle | 20% PEG300 / 0.25% Tween-80 / 79.75% Water | [1] |
Table 2: Alternative Formulations for In Vivo Administration
| Formulation Composition | Administration Route | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not specified, suitable for in vivo | [3] |
| 10% DMSO, 90% Corn Oil | Not specified, suitable for in vivo | [3] |
Experimental Protocols
In Vivo Efficacy Study in an Acute Myeloid Leukemia (AML) Xenograft Model
This protocol details the methodology for evaluating the anti-leukemic efficacy of GSK269962A in a mouse xenograft model.[1][2]
Materials:
-
GSK269962A
-
Vehicle components: PEG300, Tween-80, sterile water for injection
-
MV4-11 human AML cell line
-
Female NOD-SCID/IL2Rgnull (NPG) mice (6-8 weeks old)
-
Standard animal husbandry supplies
-
Flow cytometer and antibodies for human CD45
-
Histology equipment and reagents
Procedure:
-
Drug Formulation:
-
Prepare the vehicle by mixing 20% PEG300, 0.25% Tween-80, and 79.75% sterile water.
-
Dissolve GSK269962A in the vehicle to achieve the desired final concentrations (e.g., for a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 2 mg/mL).
-
-
AML Model Establishment:
-
Culture MV4-11 cells under standard conditions.
-
On day 0, intravenously inject 1 x 10⁶ MV4-11 cells in a suitable buffer (e.g., PBS) into the tail vein of each NPG mouse.
-
-
Animal Grouping and Treatment:
-
Three days post-cell injection, randomly divide the mice into three groups:
-
Vehicle control
-
GSK269962A (5 mg/kg)
-
GSK269962A (10 mg/kg)
-
-
Administer the corresponding treatment via intraperitoneal injection five days a week for four consecutive weeks.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the body weight of the mice regularly throughout the study.
-
At the end of the 4-week treatment period, a subset of mice from each group can be euthanized for pathological analysis.
-
For the remaining mice, monitor survival to generate Kaplan-Meier survival curves.
-
Collect peripheral blood, bone marrow, spleen, and liver to determine the proportion of human CD45 positive cells by flow cytometry, as a measure of leukemic burden.
-
Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining and immunohistochemistry (IHC) on the bone marrow, spleen, and liver to assess leukemic infiltration.
-
Short-Term Toxicity Study
This protocol outlines a brief study to assess the tolerability of GSK269962A in mice.[1]
Materials:
-
GSK269962A
-
Vehicle
-
C57BL/6 mice
-
Automated hematology analyzer
-
Histology equipment and reagents
Procedure:
-
Animal Grouping and Treatment:
-
Use C57BL/6 mice and divide them into two groups:
-
Vehicle control (n=5)
-
GSK269962A (10 mg/kg) (n=5)
-
-
Administer the respective treatment for 10 consecutive days.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood samples for a complete blood count (CBC) analysis.
-
Euthanize the mice and collect vital organs (kidney, liver, lung, and spleen).
-
Fix the organs in formalin and perform H&E staining to assess tissue morphology for any signs of toxicity.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of GSK269962A in AML
GSK269962A has been shown to inhibit the ROCK1/c-Raf/ERK signaling pathway in AML cells.[1][2] This pathway is crucial for cell growth and survival.
Caption: GSK269962A inhibits the ROCK1/c-Raf/ERK signaling pathway.
Experimental Workflow for In Vivo AML Study
The following diagram illustrates the workflow for the in vivo efficacy study of GSK269962A in the AML mouse model.
Caption: Workflow for the in vivo AML xenograft study.
Concluding Remarks
The provided protocols and data offer a solid foundation for conducting in vivo studies with GSK269962A in mice, particularly in the context of AML. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare. Further studies are warranted to explore the pharmacokinetics of GSK269962A in mice and its efficacy in other disease models.
References
Preparation of GSK269962A Hydrochloride Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of stock solutions of GSK269962A hydrochloride, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2][3][4] Accurate preparation of this stock solution is critical for ensuring reproducibility and reliability in downstream experiments exploring its therapeutic potential in various research areas, including cardiovascular diseases, inflammation, and oncology.[2][5] This guide includes detailed protocols, solubility data, stability information, and visual diagrams to facilitate proper handling and use of this compound.
Introduction
GSK269962A is a small molecule inhibitor that selectively targets ROCK1 and ROCK2 with high potency, exhibiting IC50 values of 1.6 nM and 4 nM, respectively.[1][2][4] The ROCK signaling pathway plays a crucial role in regulating a variety of cellular processes, including cytoskeletal dynamics, cell migration, proliferation, and smooth muscle contraction.[3] Dysregulation of this pathway is implicated in numerous pathologies, making ROCK inhibitors like GSK269962A valuable tools for both basic research and drug development. This document outlines the necessary steps to prepare a stable and usable stock solution of this compound for laboratory use.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous/newly opened
-
Ethanol (optional)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath) or gentle warming apparatus
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Quantitative Data Summary
The solubility and storage information for this compound are summarized in the tables below. It is crucial to use this data to prepare stock solutions at the desired concentration.
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
| DMSO | 57.1 - 100 mg/mL | 100.07 - 175.25 mM | Sonication or gentle warming is recommended to aid dissolution.[1][6] Use of newly opened, anhydrous DMSO is advised as the compound is hygroscopic.[2][6] |
| Ethanol | 6 mg/mL | 10.52 mM | Sonication is recommended.[1] |
| Water | < 1 mg/mL | Insoluble or slightly soluble | Not a recommended solvent for primary stock solutions.[1] |
Note: The molecular weight of this compound is 607.06 g/mol .[2][7]
Table 2: Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store under nitrogen, away from moisture.[1][2] |
| In Solvent (-80°C) | -80°C | 6 months to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| In Solvent (-20°C) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Experimental Protocols
Preparation of a 100 mM DMSO Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM solution, weigh out 60.71 mg of the compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, use a sonicator water bath or gently warm the solution until it becomes clear.[1][6]
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term stability.[1][2]
Calculation for Desired Concentration
To prepare a stock solution of a specific concentration, use the following formula:
Volume of Solvent (mL) = (Mass of Compound (mg) / Molecular Weight ( g/mol )) / Desired Concentration (mol/L)
For example, to prepare a 10 mM stock solution from 10 mg of this compound:
Volume of DMSO (mL) = (10 mg / 607.06 g/mol ) / 0.010 mol/L = 1.647 mL
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Signaling Pathway
GSK269962A is a potent inhibitor of the ROCK signaling pathway. The diagram below provides a simplified representation of this pathway and the point of inhibition.
Conclusion
Proper preparation of this compound stock solutions is fundamental for achieving accurate and reproducible results in research. By following the detailed protocols and utilizing the provided data and diagrams, researchers can confidently prepare stable and effective solutions for their experimental needs. Always refer to the manufacturer's specific instructions for the lot of the compound being used, as minor variations may exist.
References
- 1. GSK269962A | ROCK | S6 Kinase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ROCK Inhibitor | AmBeed.com [ambeed.com]
- 4. GSK 269962 | Rho-Kinases | Tocris Bioscience [tocris.com]
- 5. lookchem.com [lookchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleck.co.jp [selleck.co.jp]
GSK269962A hydrochloride solubility in DMSO and aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK269962A hydrochloride is a potent and selective inhibitor of Rho-associated protein kinase (ROCK).[1][2] It demonstrates high affinity for both ROCK1 and ROCK2 isoforms, with IC50 values of 1.6 nM and 4 nM, respectively.[1][2][3] This inhibition of the ROCK signaling pathway leads to various cellular effects, including the modulation of actin cytoskeleton dynamics, cell adhesion, and smooth muscle contraction.[4][5][6][7][8][9] Consequently, GSK269962A exhibits vasodilatory and anti-inflammatory properties, making it a valuable tool for research in cardiovascular diseases, oncology, and other fields where the ROCK pathway is implicated.[1][7][10]
Data Presentation: Solubility
The solubility of this compound in commonly used laboratory solvents is summarized below. It is important to note that the compound is practically insoluble in water.[4][11][12] For aqueous applications, the use of co-solvents is necessary. To ensure optimal results, it is recommended to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[4] If precipitation is observed, gentle heating and/or sonication can be employed to aid dissolution.[1]
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 57.1 - 100 mg/mL | 94.06 - 164.72 mM | Sonication is recommended. Use of fresh, anhydrous DMSO is crucial as moisture can reduce solubility.[2][3][4][11] |
| Ethanol | 6 - 28 mg/mL | 9.88 - 46.12 mM | Sonication is recommended.[2][4] |
| Water | Insoluble | Insoluble | [4][11][12] |
| Aqueous Buffer (with co-solvents) | See Protocols Below | See Protocols Below | Co-solvents are required for aqueous formulations. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, use 6.07 mg of the compound (Molecular Weight: 607.06 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C for long-term stability.[1][3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
Protocol 2: Preparation of an Aqueous Solution for In Vivo Administration (Oral Gavage)
This protocol is designed to create a clear solution for administration.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, add the solvents sequentially as follows:
-
The final concentration of GSK269962A in this formulation will be 2.5 mg/mL.
-
This formulation should be prepared fresh before each use.
Protocol 3: Preparation of a Formulation in Corn Oil for In Vivo Administration
Materials:
-
This compound
-
DMSO
-
Corn Oil
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
To prepare 1 mL of the final formulation, add 50 µL of the 50 mg/mL DMSO stock solution to 950 µL of corn oil.[4]
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
The final concentration of GSK269962A in this formulation will be 2.5 mg/mL.
-
This formulation should be prepared fresh before each use for optimal results.[4]
Mechanism of Action and Signaling Pathway
GSK269962A is a selective inhibitor of ROCK1 and ROCK2. The RhoA/ROCK pathway is a critical regulator of the actin cytoskeleton and is involved in various cellular processes.[7][8][9] Activation of this pathway leads to increased actin-myosin contractility and the formation of stress fibers.[8] GSK269962A exerts its effects by blocking the downstream signaling of ROCK, which includes the phosphorylation of Myosin Light Chain (MLC) and the inhibition of Myosin Phosphatase Target Subunit 1 (MYPT1). This leads to smooth muscle relaxation and other cellular responses. In some cancer cell lines, inhibition of the ROCK pathway by GSK269962A has been shown to block the ROCK1/c-Raf/ERK signaling pathway, leading to cell growth inhibition and apoptosis.[10]
Caption: Inhibition of the ROCK signaling pathway by GSK269962A.
Experimental Workflow for Assessing Cellular Effects
The following diagram outlines a general workflow for investigating the cellular effects of this compound.
Caption: General experimental workflow for studying GSK269962A effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK269962A | ROCK | S6 Kinase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. xcessbio.com [xcessbio.com]
- 12. selleck.co.jp [selleck.co.jp]
Recommended working concentration of GSK269962A for cell culture
Application Notes and Protocols for GSK269962A
Audience: Researchers, scientists, and drug development professionals.
Introduction: GSK269962A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It demonstrates high affinity for both ROCK1 and ROCK2 isoforms, with IC50 values of 1.6 nM and 4.0 nM, respectively, in cell-free assays.[1][2][3] This selectivity is significant, as it shows over 30-fold greater potency against ROCK compared to a panel of other serine/threonine kinases.[2] Due to its role in regulating fundamental cellular processes such as cytoskeletal dynamics, cell proliferation, and apoptosis, GSK269962A has become a valuable tool in various research areas, including cancer biology, inflammation, and cardiovascular studies.[1][2][4][5] These notes provide a comprehensive guide to the recommended working concentrations and detailed protocols for the application of GSK269962A in cell culture experiments.
Data Presentation
Table 1: Inhibitory Potency (IC50) of GSK269962A
| Target/System | Species/Context | IC50 Value | Reference |
| Recombinant ROCK1 | Human | 1.6 nM | [1][2][3] |
| Recombinant ROCK2 | Human | 4.0 nM | [1][2][3] |
| Vasorelaxation | Rat Aorta | 35 nM | [1][3] |
Table 2: Effective Concentrations of GSK269962A in Cell-Based Assays
| Cell Line / Type | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| Acute Myeloid Leukemia (AML) Cell Lines | Cell Viability (CCK-8) | 0.61 nM - 1,337 nM (IC50) | 72 hours | Selective inhibition of AML cell growth | [2][6] |
| MV4-11, OCI-AML3 (AML) | Cell Proliferation (EdU) | Dose-dependent | 48 hours | Decreased ratio of EdU-positive cells | [2][6][7] |
| MV4-11, OCI-AML3 (AML) | Colony Formation | Dose-dependent | 12 days | Reduced number and size of colonies | [2][6][7] |
| MV4-11, OCI-AML3 (AML) | Cell Cycle Analysis | Dose-dependent | 12 hours | G2 phase arrest | [2][6] |
| MV4-11, OCI-AML3 (AML) | Apoptosis (Annexin V) | Dose-dependent | Not Specified | Increased Annexin V-positive cells | [2][5][6] |
| Human Primary Smooth Muscle Cells | Actin Stress Fiber Formation | ~1 µM | 2 hours (30 min pre-inc.) | Abolished Angiotensin II-induced formation | [3] |
| Macrophages | Cytokine Production | 3 µM | Not Specified | Reduced LPS-induced IL-6 and TNF-α | [3] |
| NCI-H1963 | Growth Inhibition | 1.28 µM (IC50) | Not Specified | Inhibition of cell growth | [3] |
| NCI-H1581 | Growth Inhibition | 18.85 µM (IC50) | Not Specified | Inhibition of cell growth | [3] |
| NCI-H1694 | Growth Inhibition | 24.87 µM (IC50) | Not Specified | Inhibition of cell growth | [3] |
Signaling Pathway and Experimental Workflow
Caption: GSK269962A inhibits the ROCK1/c-Raf/ERK signaling pathway.
Caption: General experimental workflow for using GSK269962A in cell culture.
Experimental Protocols
Preparation of GSK269962A Stock Solution
GSK269962A is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[3]
-
Materials:
-
GSK269962A powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Briefly centrifuge the vial of GSK269962A powder to ensure all contents are at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of GSK269962A (Molecular Weight: 571.6 g/mol ), add 175 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used if necessary.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[1]
-
For cell culture experiments, dilute the stock solution to the final working concentration in the culture medium immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.
-
Cell Viability Assay (CCK-8 Method)
This protocol is adapted from studies on AML cell lines.[2][6][7]
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
GSK269962A stock solution
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of approximately 10,000 cells per well in 100 µL of medium.
-
Allow cells to adhere or stabilize for 24 hours.
-
Prepare serial dilutions of GSK269962A in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells (for adherent cells) or add the drug dilutions directly (for suspension cells). Add 100 µL of the GSK269962A dilutions to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 2-4 hours, or until a visible color change occurs.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Cell Proliferation Assay (EdU Incorporation by Flow Cytometry)
This protocol measures DNA synthesis as an indicator of cell proliferation.[2]
-
Materials:
-
6-well cell culture plates
-
GSK269962A stock solution
-
EdU (5-ethynyl-2'-deoxyuridine) incorporation kit (e.g., Click-iT™ EdU Flow Cytometry Assay Kit)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to grow to the desired confluency.
-
Treat cells with various concentrations of GSK269962A or vehicle control for 48 hours.
-
Add EdU to the culture medium at a final concentration of 10-20 µM and incubate for an additional 2-4 hours.
-
Harvest the cells (trypsinize if adherent) and wash with PBS containing 1% BSA.
-
Fix and permeabilize the cells according to the manufacturer's protocol for the EdU kit.
-
Perform the click chemistry reaction by adding the detection cocktail to label the incorporated EdU.
-
Wash the cells and resuspend in an appropriate buffer for flow cytometry.
-
Analyze the fluorescence of the cell population using a flow cytometer to determine the percentage of EdU-positive (proliferating) cells.
-
Apoptosis Assay (Annexin V and PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][6]
-
Materials:
-
6-well cell culture plates
-
GSK269962A stock solution
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
-
-
Protocol:
-
Seed and treat cells with GSK269962A at the desired concentrations and for the appropriate duration.
-
Harvest both floating and adherent cells. Centrifuge to pellet the cells and wash once with cold PBS.
-
Resuspend the cell pellet in 1x Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of fluorescently-labeled Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses PI to stain DNA and analyze the cell cycle distribution.[2]
-
Materials:
-
6-well cell culture plates
-
GSK269962A stock solution
-
Cold 70% ethanol (B145695)
-
PI/RNase Staining Buffer
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with GSK269962A or vehicle control for 12-24 hours.
-
Harvest the cells, wash with PBS, and centrifuge to obtain a cell pellet.
-
Resuspend the pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: GSK269962A-Induced Apoptosis Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GSK269962A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1).[1][2][3] Emerging research has highlighted its anti-leukemic effects, demonstrating its ability to induce apoptosis in acute myeloid leukemia (AML) cells.[1][2][3][4] These application notes provide a detailed protocol for assessing GSK269962A-induced apoptosis, focusing on key methodologies such as Annexin V/Propidium Iodide (PI) staining, caspase activity assays, and Western blotting for apoptosis-related proteins.
Mechanism of Action:
GSK269962A induces apoptosis by inhibiting the ROCK1/c-Raf/ERK signaling pathway.[1][3][4] This inhibition leads to G2 phase cell cycle arrest and modulates the expression of multiple proteins involved in apoptosis.[1][4] The apoptotic cascade initiated by GSK269962A is believed to occur through the mitochondrial-dependent pathway, characterized by the upregulation of p53, decreased expression of anti-apoptotic proteins such as Survivin and Bcl-xL, and the cleavage of PARP, a key substrate of activated caspases.[2][4]
Signaling Pathway of GSK269962A-Induced Apoptosis
Caption: GSK269962A signaling pathway leading to apoptosis.
Quantitative Data Summary
The following table summarizes the quantitative effects of GSK269962A on apoptosis in AML cell lines.
| Cell Line | Concentration of GSK269962A | Treatment Duration | Apoptotic Cells (%) | Reference |
| MV4-11 | 80 nM | 48 hours | > 40% | [4] |
| OCI-AML3 | 80 nM | 48 hours | > 40% | [4] |
Experimental Protocols
Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This protocol is for the detection of early and late-stage apoptosis.[5][6]
Materials:
-
GSK269962A
-
AML cells (e.g., MV4-11, OCI-AML3)
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Cell Harvesting and Washing:
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[5]
-
Resuspend the cell pellet in 200 µL of 1X Binding Buffer.[4]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[4]
-
Gently vortex the cells and incubate for 20 minutes at room temperature in the dark.[4]
-
-
Flow Cytometry Analysis:
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[7][8][9]
Materials:
-
GSK269962A
-
AML cells
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed AML cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of culture medium.
-
Treat the cells with the desired concentrations of GSK269962A and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24 or 48 hours).
-
-
Assay Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Allow the reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[8]
-
-
Incubation and Measurement:
Western Blot Analysis for Apoptosis-Related Proteins
This protocol allows for the detection of changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2 family members and PARP.[10][11][12][13][14]
Materials:
-
GSK269962A-treated and control cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bcl-xL, anti-Survivin, anti-PARP, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated and control cells and quantify the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
-
Experimental Workflow
Caption: Workflow for assessing GSK269962A-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 8. promega.com [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK269962A in Cell Viability CCK-8 Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK269962A is a highly potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK), with IC50 values of 1.6 nM and 4 nM for ROCK1 and ROCK2, respectively.[1][2][3] The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeleton dynamics, cell proliferation, adhesion, and motility.[4][5] Dysregulation of this pathway has been implicated in numerous diseases, making ROCK inhibitors like GSK269962A valuable tools for research and potential therapeutic agents.[4] These application notes provide a detailed protocol for utilizing GSK269962A in a Cell Counting Kit-8 (CCK-8) assay to assess its impact on cell viability. The CCK-8 assay is a colorimetric method used to determine the number of viable cells by measuring the metabolic activity of cellular dehydrogenases.[6][7]
Mechanism of Action: The RhoA/ROCK Signaling Pathway
GSK269962A exerts its effects by inhibiting ROCK1 and ROCK2, key downstream effectors of the small GTPase RhoA.[4][8] The RhoA/ROCK pathway plays a pivotal role in regulating the actin cytoskeleton and actomyosin (B1167339) contractility.[9] In some cancer models, such as acute myeloid leukemia (AML), inhibition of this pathway by GSK269962A has been shown to suppress cell growth, induce cell cycle arrest at the G2 phase, and promote apoptosis by blocking the ROCK1/c-Raf/ERK signaling pathway.[10][11][12]
Data Presentation: Effect of GSK269962A on Cell Viability
The following tables summarize the inhibitory effects of GSK269962A on the growth of various human cancer cell lines as determined by cell viability assays.
Table 1: IC50 Values of GSK269962A in Different Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H1963 | Small Cell Lung Cancer | 1.27839 |
| NCI-H1581 | Non-Small Cell Lung Cancer | 18.8477 |
| NCI-H1694 | Small Cell Lung Cancer | 24.8749 |
Data sourced from Selleck Chemicals.[1]
Table 2: Cell Viability of Acute Myeloid Leukemia (AML) Cell Lines after 72h Treatment with GSK269962A
| Cell Line | GSK269962A Concentration (nM) | Approximate % Cell Viability |
| MV4-11 | 10 | ~80% |
| 20 | ~60% | |
| 40 | ~40% | |
| 80 | ~25% | |
| OCI-AML3 | 10 | ~90% |
| 20 | ~75% | |
| 40 | ~55% | |
| 80 | ~35% |
Data estimated from graphical representations in a preclinical study on AML.[10][11][13]
Experimental Protocols
Materials
-
GSK269962A hydrochloride (stored as a stock solution, e.g., 10 mM in DMSO, at -20°C or -80°C)[2]
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)
-
Phosphate-buffered saline (PBS)
-
Selected cell line(s)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow for CCK-8 Assay
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK269962A | ROCK | S6 Kinase | TargetMol [targetmol.com]
- 4. RhoA/ROCK pathway: implication in osteoarthritis and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Colony Formation Assay with GSK269962A
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK269962A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1).[1][2] The ROCK signaling pathway plays a crucial role in various cellular processes, including proliferation, survival, and cytoskeletal organization.[3] In many cancer types, including Acute Myeloid Leukemia (AML), the ROCK1 pathway is dysregulated and contributes to malignant clonal proliferation.[1][4] GSK269962A exerts its anti-cancer effects by blocking the ROCK1/c-Raf/ERK signaling pathway, leading to cell cycle arrest and apoptosis.[1][4][5]
The colony formation assay, also known as a clonogenic assay, is a fundamental in vitro method to assess the long-term survival and proliferative capacity of single cells.[6] This assay is particularly valuable for evaluating the efficacy of cytotoxic agents like GSK269962A, as it measures the ability of a single cell to form a viable colony, thereby providing insights into its long-term reproductive integrity.[6] These application notes provide a detailed protocol for performing a colony formation assay to evaluate the effects of GSK269962A on cancer cells.
Mechanism of Action of GSK269962A
GSK269962A is a selective inhibitor of ROCK1, a serine/threonine kinase that is a key downstream effector of the small GTPase RhoA.[1][3] In cancer cells, particularly in AML, the activation of the ROCK1 pathway contributes to cell growth and survival.[1][4] GSK269962A inhibits the kinase activity of ROCK1, which in turn blocks the downstream phosphorylation cascade involving c-Raf, MEK, and ERK.[1][5] This inhibition ultimately leads to the downregulation of proteins involved in cell cycle progression and the induction of apoptosis, thereby suppressing the clonogenic growth of cancer cells.[1]
Data Presentation
The following tables summarize the inhibitory effects of GSK269962A on various cancer cell lines. Table 1 presents the half-maximal inhibitory concentration (IC50) values from cell viability assays, providing a reference for the effective concentration range of the compound. Table 2 provides estimated quantitative data from a colony formation assay, demonstrating the dose-dependent effect of GSK269962A on the clonogenic survival of AML cell lines.
Table 1: IC50 Values of GSK269962A in Various AML Cell Lines (72h treatment) [1]
| Cell Line | IC50 (nM) |
| MV4-11 | 0.61 |
| OCI-AML3 | 2.85 |
| KG-1 | 15.7 |
| THP-1 | 25.8 |
| U937 | 45.3 |
| MOLM13 | 1337 |
| K562 | >2000 |
Table 2: Effect of GSK269962A on Colony Formation of AML Cell Lines (12-day assay) (Data estimated from graphical representations in Pan et al., 2022)[1]
| Cell Line | GSK269962A Concentration (nM) | Mean Number of Colonies (± SD) |
| MV4-11 | 0 (Control) | 125 ± 10 |
| 10 | 80 ± 8 | |
| 20 | 45 ± 5 | |
| 40 | 15 ± 3 | |
| OCI-AML3 | 0 (Control) | 105 ± 9 |
| 10 | 70 ± 7 | |
| 20 | 35 ± 4 | |
| 40 | 10 ± 2 |
Experimental Protocols
This section provides a detailed methodology for a colony formation assay to assess the effect of GSK269962A on cancer cells. The protocol is based on a study evaluating GSK269962A in AML cell lines and can be adapted for other cell types.[1]
Materials
-
GSK269962A (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)
-
Cancer cell lines of interest (e.g., MV4-11, OCI-AML3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Semi-solid medium (e.g., MethoCult™ H4435 Enriched)[1]
-
6-well or 35 mm culture dishes
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope
Experimental Workflow
Step-by-Step Protocol
-
Cell Preparation:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge to pellet the cells.
-
For suspension cells, directly collect the cells and centrifuge.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). Ensure a single-cell suspension.
-
-
Cell Seeding:
-
Dilute the cell suspension to the desired seeding density. For AML cell lines like MV4-11 and OCI-AML3, a density of 300 cells per 35 mm dish is recommended.[1] For primary cells, a higher density of 5,000 cells per dish may be required.[1] The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct, countable colonies.
-
Add the appropriate volume of cell suspension to the semi-solid medium (e.g., MethoCult™) and vortex gently to mix.
-
Dispense the cell-medium mixture into 35 mm culture dishes.
-
-
Treatment with GSK269962A:
-
Prepare a series of dilutions of GSK269962A in the culture medium. A suggested concentration range for AML cells is 10 nM to 100 nM.[1]
-
Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Add the GSK269962A dilutions or vehicle control to the respective culture dishes.
-
-
Incubation:
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 10 to 14 days.[1] The incubation time may vary depending on the cell line's doubling time.
-
Monitor the plates periodically under a microscope to observe colony formation.
-
-
Fixation and Staining:
-
Once the colonies in the control wells are of a sufficient size (visible to the naked eye), carefully remove the semi-solid medium.
-
Gently wash the plates with PBS.
-
Fix the colonies by adding an appropriate fixation solution (e.g., ice-cold methanol (B129727) for 10-15 minutes or 4% paraformaldehyde for 15-20 minutes at room temperature).
-
Remove the fixation solution and allow the plates to air dry.
-
Add the staining solution (e.g., 0.5% crystal violet) to each well, ensuring the entire surface is covered. Incubate for 10-30 minutes at room temperature.
-
Carefully remove the staining solution and wash the plates with water to remove excess stain.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Analysis:
-
Count the number of colonies in each plate. A colony is typically defined as a cluster of at least 50 cells.
-
Colony counting can be performed manually or using automated colony counting software.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE (%) = (Number of colonies formed in control / Number of cells seeded) x 100
-
SF = Number of colonies formed after treatment / (Number of cells seeded x PE)
-
-
Plot the surviving fraction as a function of GSK269962A concentration to generate a dose-response curve.
-
Conclusion
The colony formation assay is a robust method for determining the long-term effects of the ROCK1 inhibitor GSK269962A on the proliferative capacity of cancer cells. The provided protocol and supporting information offer a comprehensive guide for researchers to effectively design and execute these experiments. The ability of GSK269962A to inhibit colony formation in a dose-dependent manner highlights its potential as a therapeutic agent for cancers with a dependency on the ROCK signaling pathway.
References
- 1. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia [frontiersin.org]
- 3. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]
Investigating the ROCK1/c-Raf/ERK Signaling Pathway with GSK269962A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical regulator of various cellular processes, including proliferation, survival, and migration. The ROCK1 isoform, in particular, has been identified as a key player in the progression of several cancers, including acute myeloid leukemia (AML). Downstream of ROCK1, the c-Raf/MEK/ERK (MAPK) cascade is a well-established pathway that transmits extracellular signals to the nucleus, ultimately influencing gene expression related to cell fate.[1][2][3]
GSK269962A is a potent and selective inhibitor of ROCK1 and ROCK2.[4][5] Its ability to block ROCK activity makes it a valuable tool for investigating the functional role of the ROCK1/c-Raf/ERK signaling axis in cancer biology. By inhibiting ROCK1, GSK269962A has been shown to suppress the phosphorylation of key downstream effectors, including c-Raf, MEK, and ERK, leading to cell cycle arrest and apoptosis in cancer cells.[1] This document provides detailed application notes and experimental protocols for utilizing GSK269962A to study this critical signaling pathway.
Data Presentation
In Vitro Efficacy of GSK269962A
| Parameter | Value | Reference |
| ROCK1 IC₅₀ | 1.6 nM | [5] |
| ROCK2 IC₅₀ | 4.0 nM | [5] |
IC₅₀: Half-maximal inhibitory concentration.
Cellular Activity of GSK269962A in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | GSK269962A IC₅₀ (72h) | Key Characteristics | Reference |
| MV4-11 | 25 nM | FLT3-ITD positive | [1] |
| OCI-AML3 | 30 nM | FLT3-ITD negative | [1] |
| MOLM13 | >1000 nM | FLT3-ITD positive | [1] |
| KG-1 | >1000 nM | - | [1] |
| THP-1 | >1000 nM | - | [1] |
Note: The sensitivity of AML cell lines to GSK269962A correlates with the expression levels of ROCK1 protein.[1]
Signaling Pathway and Experimental Workflow
Caption: ROCK1/c-Raf/ERK Signaling Pathway Inhibition by GSK269962A.
Caption: Experimental Workflow for Investigating GSK269962A Effects.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is used to assess the effect of GSK269962A on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MV4-11, OCI-AML3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
GSK269962A stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of GSK269962A in complete culture medium. A typical concentration range to test is 0-1000 nM.
-
Add 10 µL of the GSK269962A dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest GSK269962A concentration.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.[1]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[1]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of ERK Pathway Phosphorylation
This protocol is designed to detect changes in the phosphorylation status of key proteins in the c-Raf/MEK/ERK pathway following treatment with GSK269962A.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
6-well cell culture plates
-
GSK269962A stock solution
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Raf, anti-c-Raf, anti-phospho-MEK, anti-MEK, anti-phospho-ERK1/2, anti-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of GSK269962A (e.g., 0, 20, 40, 80 nM) for a specified time (e.g., 24 hours).[1]
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
For quantification, strip the membrane and re-probe with antibodies for the total protein and a loading control. Densitometry analysis can be performed to determine the relative phosphorylation levels.
Clonogenic Assay
This assay assesses the long-term proliferative capacity and survival of single cells after treatment with GSK269962A.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
6-well cell culture plates
-
GSK269962A stock solution
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed a low number of cells (e.g., 200-1000 cells) per well in 6-well plates containing complete culture medium with varying concentrations of GSK269962A (e.g., 0, 20, 40, 80 nM).[1]
-
Incubate the plates undisturbed for 10-14 days at 37°C and 5% CO₂ until visible colonies are formed.[1]
-
Wash the colonies gently with PBS.
-
Fix the colonies with fixation solution for 15 minutes.
-
Remove the fixation solution and stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition relative to the untreated control.
Conclusion
GSK269962A is a powerful research tool for dissecting the role of the ROCK1/c-Raf/ERK signaling pathway in cancer. The protocols outlined in this document provide a framework for investigating the cellular and molecular effects of ROCK1 inhibition. By employing these methods, researchers can gain valuable insights into the therapeutic potential of targeting this pathway in various malignancies.
References
Application Notes and Protocols for Oral Gavage Administration of GSK269962A in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK269962A is a potent and selective inhibitor of Rho-associated protein kinase (ROCK), with IC50 values of 1.6 nM and 4 nM for ROCK1 and ROCK2, respectively[1]. As a key regulator of cellular processes such as smooth muscle contraction, actin cytoskeleton organization, and cell migration, the Rho/ROCK signaling pathway is a significant target in various pathological conditions. Inhibition of ROCK has shown therapeutic potential in cardiovascular diseases, including hypertension. Oral administration of GSK269962A has been demonstrated to produce a profound, dose-dependent reduction in systemic blood pressure in spontaneously hypertensive rat (SHR) models, making it a valuable tool for cardiovascular research[1].
These application notes provide detailed protocols for the preparation and oral gavage administration of GSK269962A in rat models, along with information on its mechanism of action and expected physiological effects.
Mechanism of Action: The Rho/ROCK Signaling Pathway
GSK269962A exerts its effects by inhibiting ROCK1 and ROCK2. The Rho/ROCK pathway plays a crucial role in vascular smooth muscle contraction. Upon activation by agonists such as angiotensin II or endothelin-1, G protein-coupled receptors activate the small GTPase RhoA. GTP-bound RhoA then activates ROCK, which in turn phosphorylates and inactivates myosin light chain phosphatase (MLCP). The inhibition of MLCP leads to an increase in the phosphorylation of the myosin light chain (MLC), resulting in smooth muscle contraction and vasoconstriction. By inhibiting ROCK, GSK269962A prevents the inactivation of MLCP, leading to MLC dephosphorylation, vasodilation, and a subsequent reduction in blood pressure.
Diagram of the Rho/ROCK Signaling Pathway
Caption: The Rho/ROCK signaling cascade leading to vasoconstriction and its inhibition by GSK269962A.
Quantitative Data from In Vivo Rat Studies
Table 1: Dosing of GSK269962A in Spontaneously Hypertensive Rats
| Dose Group | Compound | Route of Administration | Doses Administered (mg/kg) |
| 1 | GSK269962A | Oral Gavage | 0.3 |
| 2 | GSK269962A | Oral Gavage | 1.0 |
| 3 | GSK269962A | Oral Gavage | 3.0 |
Data compiled from publicly available information[1].
Pharmacokinetic Profile
Detailed pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) for GSK269962A following oral gavage in rats are not currently available in the cited literature. Researchers should perform pharmacokinetic studies to determine these parameters for their specific experimental conditions.
Experimental Protocols
Preparation of GSK269962A for Oral Gavage
The selection of an appropriate vehicle is critical for the effective delivery of hydrophobic compounds like GSK269962A. Below are two suggested vehicle formulations. It is recommended to perform a small pilot study to determine the optimal vehicle for your specific experimental conditions.
Table 2: Vehicle Formulations for Oral Administration
| Formulation | Components | Preparation Instructions |
| Aqueous Suspension | 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water or saline | 1. Add 0.5 g of CMC-Na to 100 mL of sterile water or saline. 2. Stir continuously until fully dissolved. 3. Add the required amount of GSK269962A to the vehicle. 4. Homogenize using a sonicator or homogenizer to create a uniform suspension. |
| PEG/Tween Solution | 20% PEG300, 0.25% Tween-80, 79.75% Sterile Water | 1. In a sterile container, mix 20 mL of PEG300 and 0.25 mL of Tween-80. 2. Add the required amount of GSK269962A and mix until dissolved. 3. Add 79.75 mL of sterile water and mix thoroughly. |
Protocol for Dosing Solution Preparation:
-
Calculate the required amount of GSK269962A and vehicle: Based on the desired dose (e.g., 1 mg/kg) and the average weight of the rats, calculate the total amount of compound and the final volume of the dosing solution needed. Ensure the final dosing volume is appropriate for the rat's size (typically 5-10 mL/kg).
-
Dissolve/Suspend GSK269962A:
-
For the Aqueous Suspension , weigh the calculated amount of GSK269962A and add it to the prepared 0.5% CMC-Na solution. Use a sonicator or homogenizer to ensure a uniform suspension.
-
For the PEG/Tween Solution , dissolve the calculated amount of GSK269962A in the PEG300/Tween-80 mixture before adding the water.
-
-
Storage: It is recommended to prepare the dosing solution fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C, protected from light, and re-homogenize before use.
Oral Gavage Procedure in Rats
This protocol outlines the standard procedure for oral gavage in adult rats. All animal procedures should be performed in accordance with institutional guidelines and approved by the local Animal Care and Use Committee.
Materials:
-
Appropriately sized gavage needle (16-18 gauge, 2-3 inches long with a ball tip for adult rats)
-
Syringe (size appropriate for the dosing volume)
-
Prepared GSK269962A dosing solution
-
Weigh scale
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Preparation:
-
Weigh the rat to accurately calculate the dosing volume.
-
Allow the rat to acclimate to the procedure room to minimize stress.
-
-
Restraint:
-
Gently but firmly restrain the rat. One common method is to grasp the rat over the shoulders and back, immobilizing the forelegs. The head should be held securely to prevent movement.
-
Ensure the rat's body is in a vertical position with the head extended slightly upwards to create a straight line from the mouth to the esophagus.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the insertion depth to reach the stomach.
-
Insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the pharynx.
-
The rat should swallow as the needle passes into the esophagus. The needle should advance smoothly without resistance. Do not force the needle. If resistance is met, withdraw the needle and reposition.
-
-
Administration of GSK269962A:
-
Once the needle is in the correct position, slowly and steadily depress the syringe plunger to administer the dosing solution.
-
Administer the solution over a few seconds to prevent regurgitation.
-
-
Post-Administration:
-
Slowly withdraw the gavage needle along the same path of insertion.
-
Return the rat to its cage and monitor for any signs of distress, such as labored breathing or leakage of the solution from the mouth or nose, for at least 10-15 minutes.
-
Experimental Workflow for Antihypertensive Study in SHR
References
Application Notes and Protocols for GSK269962A in Smooth Muscle Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK269962A is a potent and selective inhibitor of Rho-associated protein kinase (ROCK).[1][2][3] Increased ROCK activity is a key contributor to the hypercontraction of vascular smooth muscle, a major factor in diseases such as hypertension.[1] The Rho/Rho-kinase signaling pathway plays a crucial role in the Ca2+ independent regulation of smooth muscle contraction by modulating the phosphorylation level of myosin light chain (MLC), primarily through the inhibition of myosin phosphatase.[1] GSK269962A has demonstrated significant vasodilatory and anti-inflammatory activities, making it a valuable tool for studying smooth muscle physiology and for the preclinical evaluation of potential therapeutics for cardiovascular diseases.[2][3]
These application notes provide detailed protocols for utilizing GSK269962A in key in vitro and in vivo assays to study smooth muscle contraction.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of GSK269962A, facilitating experimental design and data comparison.
Table 1: In Vitro Efficacy of GSK269962A
| Parameter | Species | Tissue/Cell Type | Value | Reference |
| ROCK1 IC50 | Human (recombinant) | - | 1.6 nM | [1][2][3] |
| ROCK2 IC50 | Human (recombinant) | - | 4 nM | [1][2] |
| Vasorelaxation IC50 | Rat | Aorta | 35 nM | [1][3] |
| Actin Stress Fiber Inhibition | Human | Primary Aortic Smooth Muscle Cells | Effective at ~1 µM | [1] |
Table 2: In Vivo Efficacy of GSK269962A in Spontaneously Hypertensive Rats (SHR)
| Administration Route | Dose Range | Effect | Onset of Max Effect | Reference |
| Oral | 0.3 - 3 mg/kg | Dose-dependent reduction in systemic blood pressure | ~2 hours post-gavage | [1] |
| Oral | 1, 3, and 30 mg/kg | Reduction in blood pressure of ~10, 20, and 50 mm Hg, respectively | Not specified | [3] |
Signaling Pathway
The diagram below illustrates the mechanism of action of GSK269962A in the context of smooth muscle contraction.
Caption: GSK269962A inhibits ROCK, preventing the inactivation of MLCP and promoting smooth muscle relaxation.
Experimental Protocols
In Vitro Vasorelaxation Assay using Rat Aortic Rings
This protocol details the procedure for assessing the vasodilatory effects of GSK269962A on isolated rat aortic rings pre-constricted with an alpha-adrenergic agonist.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)
-
GSK269962A
-
Organ bath system with force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Euthanize a rat according to approved institutional guidelines.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.
-
Clean the aorta of adhering connective and fatty tissues and cut it into 3-4 mm rings.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g, replacing the buffer every 15-20 minutes.
-
After equilibration, induce a stable contraction by adding a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable plateau of contraction is achieved, add GSK269962A cumulatively to the organ bath to obtain a concentration-response curve.
-
Record the relaxation response at each concentration until a maximal effect is observed.
-
Calculate the IC50 value for vasorelaxation from the concentration-response curve.
References
Troubleshooting & Optimization
GSK269962A hydrochloride stability and long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of GSK269962A hydrochloride. It includes troubleshooting guides in a question-and-answer format and detailed experimental protocols to ensure the integrity and successful application of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the handling, storage, and use of this compound.
Storage and Handling
-
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture.[1] Following these conditions, the compound is expected to be stable for up to three years.
-
Q2: How should I store stock solutions of this compound?
A2: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored in tightly sealed vials.[2] For optimal stability, store aliquots at -80°C.[1][3] Under these conditions, the solution is stable for up to two years.[3] For shorter-term storage, solutions can be kept at -20°C for up to one year.[3]
-
Q3: I accidentally left the solid compound at room temperature for a few days. Is it still usable?
A3: While long-term storage at room temperature is not recommended, short-term exposure (less than a week) during shipping or temporary handling is unlikely to significantly affect the product's efficacy.[4] However, for critical experiments, it is advisable to use a fresh vial or perform a quality control check if possible.
Solubility and Solution Preparation
-
Q4: I am having trouble dissolving this compound in DMSO. What can I do?
A4: this compound is soluble in DMSO at concentrations up to 100 mg/mL.[1][5] However, DMSO is hygroscopic (absorbs moisture from the air), which can significantly reduce the solubility of the compound.[5] Always use fresh, anhydrous DMSO. If you still encounter solubility issues, gentle warming and/or sonication can help facilitate dissolution.[3]
-
Q5: I observed precipitation in my stock solution after storing it at -20°C. What should I do?
A5: Precipitation can occur if the solution becomes supersaturated upon cooling or if the solvent has absorbed moisture. Before use, allow the vial to warm to room temperature for at least 60 minutes.[4] If precipitation persists, you can try to redissolve the compound by gentle warming or sonication.[3] To prevent this in the future, ensure you are using anhydrous solvent and consider preparing a slightly lower concentration stock solution. Always centrifuge the vial before taking an aliquot to pellet any undissolved material.
Experimental Issues
-
Q6: My experimental results with this compound are inconsistent. What could be the cause?
A6: Inconsistent results can stem from several factors:
-
Compound Instability: Ensure you are following the recommended storage and handling procedures. Repeated freeze-thaw cycles can degrade the compound.[2]
-
Pipetting Errors: Verify the accuracy of your pipettes, especially when preparing serial dilutions.
-
Cell-Based Assay Variability: In cell-based assays, factors like cell passage number, confluency, and serum concentration in the media can influence the outcome.
-
Off-Target Effects: Although GSK269962A is a potent ROCK inhibitor, like many kinase inhibitors, it may have off-target effects at higher concentrations.[6] Consider performing a dose-response experiment to determine the optimal concentration for your specific model.
-
-
Q7: I am not observing the expected biological effect of this compound in my experiments.
A7: If you are not seeing the expected activity, consider the following:
-
Confirm Compound Activity: If possible, test the compound in a well-established positive control assay for ROCK inhibition, such as assessing the inhibition of myosin light chain (MLC) phosphorylation.
-
Review Experimental Protocol: Double-check all steps of your experimental protocol, including incubation times and concentrations.
-
Cellular Uptake: Ensure that the compound is able to effectively penetrate the cells in your experimental system.
-
Presence of Antagonists: Check if any components of your experimental medium could be interfering with the activity of the inhibitor.
-
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Special Considerations |
| Solid | -20°C | Up to 3 years | Keep tightly sealed and away from moisture.[1] |
| Solution in DMSO | -80°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles.[2][3] |
| Solution in DMSO | -20°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[2][3] |
Table 2: Solubility Information
| Solvent | Maximum Solubility | Notes |
| DMSO | 100 mg/mL (164.73 mM) | Use of fresh, anhydrous DMSO is critical.[1][5] Ultrasonic assistance may be needed.[1] |
| Water | Insoluble | |
| Ethanol | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[4]
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare a 10 mM solution from 1 mg of this compound (MW: 607.06 g/mol ), add 164.73 µL of DMSO.
-
Solubilization: Vortex the solution thoroughly. If necessary, use a sonicator or gently warm the solution to ensure complete dissolution.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C for long-term storage or -20°C for shorter-term use.[1][3]
Protocol 2: Assessment of this compound Stability by Forced Degradation
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method (e.g., HPLC). The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[4]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 8 hours.[4]
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 8 hours.[4]
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.[4]
-
Thermal Degradation: Incubate a solution and a solid sample at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution and a solid sample to a light source that produces both visible and UV light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis), and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from any degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Calculate the percentage of degradation and assess the peak purity of the parent drug.
Visualizations
Caption: ROCK Signaling Pathway Inhibition by this compound.
Caption: Workflow for Forced Degradation Stability Assessment.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Role of the Rho-ROCK (Rho-associated kinase) signaling pathway in the regulation of pancreatic beta-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting GSK269962A precipitation in cell culture media
Welcome to the technical support center for GSK269962A. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing GSK269962A in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly regarding compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is GSK269962A and what is its mechanism of action?
A1: GSK269962A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1] It exhibits strong inhibitory activity against both ROCK1 and ROCK2 isoforms, with IC50 values of 1.6 nM and 4 nM, respectively.[2][3] The ROCK signaling pathway is a major regulator of cell shape, motility, and contraction by acting on the cytoskeleton.[4][5] By inhibiting ROCK, GSK269962A can induce effects such as vasodilation and has anti-inflammatory properties.[2][6]
Q2: What are the solubility characteristics of GSK269962A?
A2: GSK269962A is highly soluble in dimethyl sulfoxide (B87167) (DMSO) but has very low aqueous solubility.[2][7] This significant difference in solubility is a primary reason for precipitation when preparing working solutions in cell culture media.[8]
Q3: What is the recommended solvent for preparing GSK269962A stock solutions?
A3: Due to its high solubility, DMSO is the recommended solvent for preparing high-concentration stock solutions of GSK269962A.[2][3][6] It is advisable to use fresh, anhydrous-grade DMSO as it is hygroscopic, and absorbed water can impact compound stability and solubility.[6][9]
Q4: What is a typical working concentration for GSK269962A in cell culture?
A4: The optimal working concentration of GSK269962A will vary depending on the cell type and the specific experimental goals. However, published studies have shown biological effects in the low nanomolar to low micromolar range. For instance, in human smooth muscle cells, the suppression of actin stress fiber formation was observed starting at approximately 1 µM.[10] In studies with acute myeloid leukemia (AML) cell lines, GSK269962A showed effects at low nanomolar concentrations.[11] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Troubleshooting Guide: GSK269962A Precipitation in Cell Culture Media
Issue: Immediate Precipitation Upon Dilution
Cause: This is the most common issue and occurs when the highly concentrated DMSO stock of the hydrophobic GSK269962A is rapidly diluted into the aqueous environment of the cell culture medium. The compound "crashes out" of solution as the DMSO concentration is no longer sufficient to keep it dissolved.[8][12]
Solutions:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of your culture medium. Instead, perform an intermediate dilution step. First, dilute the high-concentration DMSO stock to a lower concentration in fresh DMSO.[13] Then, add this intermediate stock to your pre-warmed (37°C) culture medium while gently vortexing to ensure rapid and even dispersion.[8]
-
Final DMSO Concentration: While GSK269962A is soluble in DMSO, the final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[8] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[13]
-
Rapid Mixing: When adding the GSK269962A stock to the medium, do so dropwise while gently swirling or vortexing the medium.[8] This prevents localized high concentrations of the compound that are prone to precipitation.
-
Warm the Medium: Using cell culture medium pre-warmed to 37°C can sometimes improve the solubility of the compound upon dilution.[8]
Issue: Delayed Precipitation in the Incubator
Cause: Sometimes, GSK269962A may appear to dissolve initially but then precipitates over time during incubation. This can be due to several factors:
-
Temperature Fluctuations: Removing culture plates from the incubator for extended periods can cause temperature changes that affect compound solubility.[14]
-
Media Evaporation: Over long-term experiments, evaporation of media can increase the concentration of all components, including GSK269962A, potentially exceeding its solubility limit.[14]
-
pH Shifts: Changes in the pH of the culture medium during cell growth can alter the ionization state and solubility of the compound.
Solutions:
-
Minimize Temperature Changes: If frequent microscopic observation is necessary, use a microscope with a heated stage to maintain the temperature of your culture vessel.[8] Minimize the time that plates are outside the stable environment of the incubator.
-
Maintain Proper Humidification: Ensure your incubator has adequate humidity to prevent media evaporation. For long-term cultures, consider using plates with low-evaporation lids.[14]
-
Use Buffered Media: Employ a well-buffered culture medium, such as one containing HEPES, to maintain a stable pH throughout your experiment.[8]
Data Presentation
Table 1: Solubility of GSK269962A in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 30 mg/mL[2] | Sonication may be required to fully dissolve.[3][6] Use fresh, anhydrous DMSO.[6] |
| Water | < 0.1 mg/mL[2] | Considered insoluble for practical purposes. |
| Ethanol | Insoluble[15] | Not a recommended solvent for stock preparation. |
Table 2: Key Properties of GSK269962A
| Property | Value | Reference |
| Molecular Weight | 570.6 g/mol | [2] |
| IC50 (ROCK1) | 1.6 nM | [2][3] |
| IC50 (ROCK2) | 4 nM | [2][3] |
Experimental Protocols
Protocol 1: Preparation of GSK269962A Stock and Working Solutions
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Aseptically weigh out the required amount of GSK269962A powder.
-
Add fresh, anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM).
-
If necessary, gently warm the solution and sonicate until the compound is fully dissolved.[6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6][16]
-
-
Prepare an Intermediate Dilution in DMSO:
-
On the day of the experiment, thaw an aliquot of the high-concentration stock solution.
-
Create an intermediate dilution in fresh DMSO (e.g., 1 mM from a 10 mM stock).
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
While gently vortexing the medium, add the required volume of the intermediate DMSO stock to achieve your final desired concentration (e.g., add 1 µL of 1 mM stock to 1 mL of medium for a final concentration of 1 µM with 0.1% DMSO).
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Determining the Maximum Soluble Concentration of GSK269962A in Your Media
-
Prepare Serial Dilutions in DMSO:
-
Start with your high-concentration GSK269962A stock in DMSO.
-
Perform a serial dilution (e.g., 2-fold) in DMSO to create a range of concentrations.
-
-
Add to Culture Medium:
-
In a multi-well plate (e.g., 96-well), add your complete cell culture medium to each well.
-
Add a small, fixed volume of each DMSO dilution to the corresponding wells (e.g., 1 µL of each DMSO stock to 100 µL of medium). Include a DMSO-only control.
-
-
Incubate and Observe:
-
Incubate the plate under your standard experimental conditions (37°C, 5% CO2).
-
Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., immediately, 1 hour, 4 hours, 24 hours).
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration for GSK269962A under your specific experimental conditions.
-
Visualizations
Diagram 1: Rho-ROCK Signaling Pathway
Caption: The Rho-ROCK signaling pathway and the inhibitory action of GSK269962A.
Diagram 2: Troubleshooting Workflow for GSK269962A Precipitation
Caption: A logical workflow for troubleshooting GSK269962A precipitation issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK269962A | ROCK | S6 Kinase | TargetMol [targetmol.com]
- 4. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 5. Frontiers | The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. selleck.co.jp [selleck.co.jp]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing GSK269962A for G2 Phase Cell Cycle Arrest
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for utilizing GSK269962A to induce G2 phase cell cycle arrest in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is GSK269962A and what is its mechanism of action for inducing G2 phase arrest?
A1: GSK269962A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases 1 and 2 (ROCK1 and ROCK2), with IC50 values of 1.6 nM and 4 nM, respectively.[1][2] Its primary mechanism for inducing G2 phase cell cycle arrest involves the inhibition of the ROCK1/c-Raf/ERK signaling pathway.[3] By inhibiting this pathway, GSK269962A leads to the downregulation of key cell cycle regulatory proteins, including the phosphatase Cdc25C and several cyclins (such as Cyclin A2, Cyclin B1, and Cyclin E1) and cyclin-dependent kinases (like CDK6), which are essential for the G2/M transition.[4]
Q2: What is the recommended starting concentration for GSK269962A to induce G2 arrest?
A2: The optimal concentration of GSK269962A is cell-line dependent. However, based on preclinical studies in acute myeloid leukemia (AML) cell lines such as MV4-11 and OCI-AML3, concentrations in the low nanomolar range have been shown to be effective. For instance, treatment with 80 nM GSK269962A for 12-24 hours significantly increased the proportion of cells in the G2 phase to approximately 50%.[3] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration that maximizes G2 arrest while minimizing cytotoxicity.
Q3: How should I prepare and store GSK269962A?
A3: GSK269962A is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture does not exceed a level that could cause solvent-induced toxicity (typically ≤ 0.1%).
Q4: How can I verify that GSK269962A is inducing G2 phase arrest in my cells?
A4: The most common method to verify cell cycle arrest is through flow cytometry analysis of cellular DNA content after staining with a fluorescent dye like propidium (B1200493) iodide (PI). Cells in the G2/M phase will have twice the DNA content of cells in the G1 phase. Additionally, you can perform Western blot analysis to assess the expression levels of key G2/M checkpoint proteins that are affected by GSK269962A, such as phosphorylated forms of CDK1 (Cdc2) and the expression levels of Cyclin B1 and Cdc25C.[4]
Data Presentation
Table 1: Effect of GSK269962A on Cell Cycle Distribution in AML Cell Lines
| Cell Line | GSK269962A Concentration (nM) | Incubation Time (hours) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MV4-11 | 0 (Control) | 24 | ~65% | ~27% | ~8% |
| MV4-11 | 40 | 24 | Reduced | - | Increased |
| MV4-11 | 80 | 24 | Significantly Reduced | - | ~50% |
| OCI-AML3 | 0 (Control) | 24 | ~68% | ~24% | ~8% |
| OCI-AML3 | 40 | 24 | Reduced | - | Increased |
| OCI-AML3 | 80 | 24 | Significantly Reduced | - | ~50% |
Data is approximated from published studies for illustrative purposes. Actual percentages will vary based on experimental conditions and cell line.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of GSK269962A (Dose-Response)
This protocol outlines the steps to identify the ideal concentration of GSK269962A for inducing G2 arrest in your cell line of interest using a cell viability assay (e.g., MTT assay).
Materials:
-
GSK269962A
-
DMSO
-
Your cell line of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.
-
GSK269962A Preparation: Prepare a series of dilutions of GSK269962A in complete culture medium. A common approach is to use a logarithmic or semi-logarithmic dilution series (e.g., 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 10 µM). Include a vehicle control (medium with the same final concentration of DMSO as your highest GSK269962A concentration).
-
Treatment: Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of GSK269962A.
-
Incubation: Incubate the plate for a period relevant to your experimental goals (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
After incubation, carefully remove the MTT-containing medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6][7]
-
Incubate for an additional 2-4 hours at 37°C, shaking gently, until the crystals are fully dissolved.
-
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[6]
-
Analysis: Plot the cell viability (as a percentage of the vehicle control) against the log of the GSK269962A concentration to generate a dose-response curve. Select a concentration that induces a significant effect on cell proliferation without causing excessive cell death for your G2 arrest experiments.
Protocol 2: Analysis of Cell Cycle Arrest by Flow Cytometry
This protocol describes how to prepare and analyze cells treated with GSK269962A to determine the cell cycle distribution.
Materials:
-
Cells treated with the optimized concentration of GSK269962A and control cells.
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both treated and control cells. For adherent cells, use trypsin to detach them. For suspension cells, collect them directly.
-
Washing: Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes to pellet them.
-
Carefully aspirate the ethanol and wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Collect data from at least 10,000 events per sample. Use the appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of GSK269962A-induced G2 phase cell cycle arrest.
Caption: Workflow for optimizing GSK269962A concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak G2 arrest observed | 1. GSK269962A concentration is too low. 2. Incubation time is too short. 3. Cell line is resistant to ROCK inhibition-induced G2 arrest. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Perform a time-course experiment (e.g., 12, 24, 48 hours) to find the optimal incubation time. 3. Verify ROCK1/2 expression in your cell line. Consider using a different cell cycle inhibitor if the pathway is not active. |
| High cytotoxicity observed | 1. GSK269962A concentration is too high. 2. Prolonged incubation time. 3. Off-target effects at high concentrations. | 1. Lower the concentration of GSK269962A. 2. Reduce the incubation time. 3. Ensure you are using a concentration that is selective for ROCK inhibition. Compare your results with a vehicle control (DMSO) to rule out solvent toxicity. |
| Inconsistent results between experiments | 1. Inconsistent cell density at the time of treatment. 2. Variation in GSK269962A preparation. 3. Inconsistent incubation times or conditions. | 1. Ensure cells are in the logarithmic growth phase and at a consistent confluency when treated. 2. Prepare fresh dilutions of GSK269962A from a reliable stock for each experiment. 3. Standardize all experimental parameters, including incubation times, temperature, and CO2 levels. |
| Poor resolution of cell cycle phases in flow cytometry | 1. Cell clumping. 2. Incorrect staining procedure. 3. Instrument settings are not optimal. | 1. Gently vortex during fixation and pass cells through a cell strainer or nylon mesh before analysis. 2. Ensure adequate RNase A treatment and proper PI concentration. 3. Adjust flow rate to low, and properly set the gates and voltages using control samples. |
| G2 arrest is observed, but downstream protein markers (e.g., p-CDK1) do not change as expected | 1. The timing of protein expression changes may differ from the onset of G2 arrest. 2. The antibody used for Western blotting is not effective. | 1. Perform a time-course experiment and collect samples for Western blotting at multiple time points after GSK269962A treatment. 2. Validate your antibodies using positive and negative controls. |
References
- 1. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 2. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptglab.com [ptglab.com]
- 4. The role of CDC25C in cell cycle regulation and clinical cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. MTT (Assay protocol [protocols.io]
Addressing inconsistent results in GSK269962A in vitro experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the ROCK inhibitor, GSK269962A, in in vitro experiments. Our goal is to help you address inconsistent results and optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with GSK269962A, helping you identify potential causes and implement effective solutions.
| Issue | Potential Causes | Recommended Solutions |
| High Variability in IC50 Values for Cell Viability Assays | 1. Inconsistent cell seeding density. 2. Variability in drug preparation and dilution. 3. Cell line-specific sensitivity. 4. Assay interference. | 1. Ensure uniform cell seeding across all wells. 2. Prepare fresh stock solutions and perform serial dilutions accurately. 3. Confirm the reported sensitivity of your cell line to GSK269962A. IC50 values can range from 0.61 to 1,337 nM in different AML cell lines[1]. 4. Run appropriate vehicle controls and ensure the inhibitor solvent (e.g., DMSO) concentration is consistent and non-toxic across all treatments. |
| Lower than Expected Inhibition of ROCK Activity | 1. Suboptimal inhibitor concentration. 2. Inadequate incubation time. 3. Incorrect assay for ROCK activity. 4. Compound degradation. | 1. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Effective concentrations can vary; for example, 1 µM was needed to observe effects on actin stress fibers in smooth muscle cells[2]. 2. Optimize the incubation time. For some assays, a 30-minute pre-treatment is sufficient[3]. 3. Use a validated assay to measure ROCK activity, such as Western blotting for phosphorylated downstream targets like MYPT1 or MLC2. 4. Ensure proper storage of GSK269962A stock solutions at -20°C or -80°C to maintain stability[4][5]. |
| Unexpected or Off-Target Effects Observed | 1. High inhibitor concentration. 2. Inhibition of other kinases. 3. Pathway cross-talk. | 1. Use the lowest effective concentration of GSK269962A to minimize off-target effects. High concentrations increase the likelihood of engaging lower-affinity kinases[6]. 2. GSK269962A has shown some activity against RSK1 and MSK1 at higher concentrations (IC50s of 132 nM and 49 nM, respectively)[3]. Consider these potential off-targets when interpreting your data. 3. To confirm that the observed phenotype is due to ROCK inhibition, use a structurally unrelated ROCK inhibitor or a genetic approach like siRNA/CRISPR to validate your findings[6]. |
| Inconsistent Induction of Apoptosis | 1. Cell line-dependent response. 2. Suboptimal drug concentration or treatment duration. 3. Issues with apoptosis detection method. | 1. The apoptotic response to GSK269962A can vary between cell lines. For instance, in some AML cell lines, 80 nM of GSK269962A for 72 hours significantly increased apoptosis[7]. 2. Perform a time-course and dose-response experiment to identify the optimal conditions for inducing apoptosis in your specific cell model. 3. Ensure your apoptosis assay (e.g., Annexin V/PI staining) is properly controlled and validated in your system. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK269962A?
A1: GSK269962A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2)[2][4][8]. It functions by competing with ATP for binding to the kinase domain, thereby inhibiting the phosphorylation of downstream ROCK substrates involved in regulating cell shape, motility, and proliferation[1].
Q2: What are the IC50 values for GSK269962A against ROCK1 and ROCK2?
A2: The reported IC50 values for GSK269962A are approximately 1.6 nM for ROCK1 and 4 nM for ROCK2[2][4][8].
Q3: What is the recommended solvent and storage for GSK269962A?
A3: GSK269962A is soluble in DMSO at concentrations up to 100 mg/mL (164.72 mM)[2][3]. Stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years to maintain stability[4][5]. Avoid repeated freeze-thaw cycles[8].
Q4: What are the known off-target effects of GSK269962A?
A4: While GSK269962A is highly selective for ROCK kinases, it has been shown to inhibit RSK1 and MSK1 at higher concentrations, with IC50 values of 132 nM and 49 nM, respectively[3]. It is advisable to use the lowest effective concentration to minimize potential off-target effects.
Q5: Can GSK269962A be used in both cell-based assays and in vivo studies?
A5: Yes, GSK269962A has been successfully used in a variety of in vitro cell-based assays, including cell viability, apoptosis, and colony formation assays[1][9][10]. It has also been shown to be effective in vivo, for example, in reducing blood pressure in hypertensive rat models and inhibiting leukemia progression in mouse xenograft models[1][4].
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 (ROCK1) | 1.6 nM | Recombinant human ROCK1 | [2][4][8] |
| IC50 (ROCK2) | 4 nM | Recombinant human ROCK2 | [2][4][8] |
| IC50 (Vasorelaxation) | 35 nM | Preconstricted rat aorta | [2] |
| IC50 (Cell Viability) | 0.61 - 1,337 nM | Various AML cell lines | [1] |
| Effective Concentration (Actin Stress Fiber Inhibition) | ~1 µM | Angiotensin II-stimulated human smooth muscle cells | [2] |
| Effective Concentration (Apoptosis Induction) | 80 nM | MV4-11 and OCI-AML3 AML cells | [7] |
Experimental Protocols
Protocol: Cell Viability (CCK-8) Assay
This protocol is adapted from studies evaluating the effect of GSK269962A on the growth of AML cells[1][10].
-
Cell Seeding: Seed AML cells (e.g., MV4-11, OCI-AML3) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Drug Preparation: Prepare a stock solution of GSK269962A in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Add the desired concentrations of GSK269962A or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Visualizations
References
- 1. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. xcessbio.com [xcessbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: In Vivo Toxicity Assessment of GSK269962A Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the in vivo toxicity assessment of GSK269962A hydrochloride, a potent and selective Rho-associated kinase (ROCK) inhibitor. The information is compiled from publicly available preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of both ROCK1 and ROCK2 isoforms.[1][2][3][4] Its mechanism of action involves the inhibition of the ROCK signaling pathway, which plays a crucial role in various cellular functions, including smooth muscle contraction, actin cytoskeleton organization, and cell proliferation.[1][5] In the context of cancer, it has been shown to inhibit the ROCK1/c-Raf/ERK signaling pathway.[5]
Q2: What are the known in vivo effects of GSK269962A on the cardiovascular system?
A2: Oral administration of GSK269962A in spontaneously hypertensive rats has been shown to cause a profound, dose-dependent reduction in systemic blood pressure.[1][2][3] This hypotensive effect is acute, with the maximal effect observed approximately 2 hours after oral gavage.[1] The reduction in blood pressure is typically accompanied by a dose-dependent increase in heart rate, which is presumed to be a baroreflex-mediated response.[1][3]
Q3: Has the in vivo toxicity of GSK269962A been evaluated in a non-clinical cancer model?
A3: Yes, the toxicity of GSK269962A has been assessed in C57BL/6 mice in the context of a preclinical study on acute myeloid leukemia (AML).[5] In this study, mice were treated with 10 mg/kg of GSK269962A for 10 days. The assessment included a complete blood count (CBC) and histopathological analysis of vital organs such as the kidney, liver, lung, and spleen.[5] The study reported that GSK269962A was effective in inhibiting leukemia proliferation and prolonging the survival of leukemic mice.[5][6][7]
Q4: What are the potential side effects associated with ROCK inhibitors as a class?
A4: While specific data for systemic GSK269962A is limited, the class of ROCK inhibitors is known to have certain side effects, particularly when applied topically for ocular indications. These can include conjunctival hyperemia, corneal verticillata, and reticular corneal epithelial edema.[8] It is important to note that these are related to local administration in the eye and may not directly translate to systemic toxicity. Systemic effects are primarily linked to their vasodilatory properties, leading to hypotension.
Troubleshooting Guides
This section provides guidance on potential issues that may be encountered during in vivo experiments with GSK269962A.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected animal mortality or severe adverse events at therapeutic doses. | High sensitivity of the animal model to ROCK inhibition-induced hypotension. Formulation or dosing errors. | 1. Monitor Blood Pressure: Implement blood pressure monitoring to assess the hemodynamic effects of GSK269962A in your specific model. 2. Dose Escalation: Start with lower doses and perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model. 3. Verify Formulation: Ensure the compound is properly solubilized and the final formulation is stable and correctly concentrated. |
| High variability in blood pressure readings between animals. | Stress-induced fluctuations in blood pressure. Inconsistent dosing technique. | 1. Acclimatization: Ensure animals are properly acclimatized to the experimental procedures and environment to minimize stress. 2. Standardize Dosing: Use a consistent route and technique for administration (e.g., oral gavage, intraperitoneal injection) at the same time each day. |
| Lack of efficacy in an in vivo cancer model. | Insufficient drug exposure at the tumor site. The tumor model is not dependent on the ROCK signaling pathway. | 1. Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the concentration of GSK269962A in plasma and tumor tissue over time. 2. Pharmacodynamic Assessment: Measure the inhibition of ROCK signaling in tumor tissue (e.g., by assessing the phosphorylation of downstream targets). 3. In Vitro Sensitivity: Confirm the sensitivity of your cancer cell line to GSK269962A in vitro before proceeding with in vivo studies. |
Experimental Protocols
In Vivo Toxicity and Efficacy Study in an Acute Myeloid Leukemia (AML) Mouse Model[5][6]
This protocol is based on a published preclinical study and serves as an example. Researchers should adapt it to their specific experimental design and institutional guidelines.
1. Animal Model:
-
Toxicity Assessment: C57BL/6 mice.
-
Efficacy Study: NPG (NOD/Shi-scid/IL-2Rγnull) mice for xenograft models.
2. Compound Preparation:
-
GSK269962A is dissolved in a vehicle consisting of 20% PEG300, 0.25% Tween-80, and 79.75% water for administration.
3. Toxicity Study Design:
-
Animals: C57BL/6 mice (n=5 per group).
-
Groups:
-
Vehicle control.
-
GSK269962A (10 mg/kg).
-
-
Administration: Intraperitoneal (IP) injection daily for 10 days.
-
Monitoring: Daily observation for clinical signs of toxicity and body weight measurement.
-
Terminal Procedures:
-
Blood collection for Complete Blood Count (CBC) analysis.
-
Collection of vital organs (kidney, liver, lung, spleen) for histopathological analysis (formalin-fixed, paraffin-embedded, H&E staining).
-
4. Efficacy Study Design (Xenograft Model):
-
Cell Line: MV4-11 (human AML cell line).
-
Implantation: Intravenous injection of MV4-11 cells into NPG mice.
-
Treatment Initiation: 3 days after cell injection.
-
Groups:
-
Vehicle control.
-
GSK269962A (5 mg/kg).
-
GSK269962A (10 mg/kg).
-
-
Administration: Intraperitoneal (IP) injection, 5 days per week for 4 weeks.
-
Monitoring:
-
Regular body weight measurements.
-
Monitoring for signs of disease progression.
-
Survival analysis.
-
-
Terminal Procedures (for a subset of animals):
-
Pathological analysis of bone marrow, spleen, and liver.
-
Quantitative Data Summary
The following tables summarize the available quantitative data from published studies.
Table 1: In Vitro Potency of GSK269962A
| Target | IC₅₀ (nM) |
| ROCK1 (recombinant human) | 1.6[1][2][5] |
| ROCK2 (recombinant human) | 4[1][2][5] |
Table 2: In Vivo Cardiovascular Effects of GSK269962A in Spontaneously Hypertensive Rats
| Dose (mg/kg, oral) | Effect on Blood Pressure | Effect on Heart Rate |
| 0.3 | Dose-dependent reduction | Dose-dependent increase |
| 1 | Dose-dependent reduction | Dose-dependent increase |
| 3 | Dose-dependent reduction | Dose-dependent increase |
Note: Specific quantitative values for blood pressure and heart rate changes were not provided in the cited sources, only the dose-dependent trend.
Table 3: In Vivo AML Study Parameters
| Parameter | Value |
| Animal Model (Toxicity) | C57BL/6 mice[5] |
| Animal Model (Efficacy) | NPG mice[5][6] |
| Dose (Toxicity) | 10 mg/kg[5] |
| Doses (Efficacy) | 5 mg/kg and 10 mg/kg[5][6] |
| Administration Route | Intraperitoneal injection[5][6] |
| Dosing Schedule (Toxicity) | Daily for 10 days[5] |
| Dosing Schedule (Efficacy) | 5 days/week for 4 weeks[5][6] |
Visualizations
Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK269962A | ROCK | S6 Kinase | TargetMol [targetmol.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ocular effects of Rho kinase (ROCK) inhibition: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve GSK269962A solubility for in vivo formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with GSK269962A. The focus is on addressing solubility challenges to successfully prepare this compound for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of GSK269962A?
A1: GSK269962A is a poorly water-soluble compound.[1] Its solubility is significantly higher in organic solvents. Key solubility data is summarized in the table below.
Q2: Are there established in vivo formulation protocols for GSK269962A?
A2: Yes, there are established protocols that have been successfully used to formulate GSK269962A for in vivo studies, achieving a concentration of at least 2.5 mg/mL.[2] These typically involve a combination of solvents and surfactants to create a stable solution or suspension suitable for administration.
Q3: Can I administer GSK269962A dissolved only in DMSO for in vivo studies?
A3: While GSK269962A is highly soluble in DMSO, it is generally not recommended to administer a high concentration of DMSO in vivo due to potential toxicity.[1][3] The provided established protocols use DMSO as a primary solvent but dilute it significantly with other vehicles to ensure tolerability in animal models.
Q4: What is the mechanism of action for GSK269962A?
A4: GSK269962A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[3][4] It has IC50 values of 1.6 nM and 4 nM for ROCK1 and ROCK2, respectively.[2][5] This inhibition leads to downstream effects such as vasorelaxation and anti-inflammatory activities.[2][3]
Troubleshooting Guide
Issue: Precipitation or phase separation occurs when preparing the formulation.
-
Possible Cause: The compound is not fully dissolved in the initial solvent before the addition of aqueous components.
-
Solution: Ensure that GSK269962A is completely dissolved in DMSO first. Gentle heating and/or sonication can be used to aid dissolution.[2] Once a clear solution is obtained, slowly add the other components of the formulation while vortexing or stirring continuously.
-
Possible Cause: The proportion of the aqueous component is too high, causing the compound to crash out of solution.
-
Solution: Adhere strictly to the recommended formulation protocols. The order of addition of solvents is also critical. For aqueous-based formulations, the surfactant (e.g., Tween-80) should be added before the final aqueous component (e.g., Saline) to help maintain a stable dispersion.
Issue: The final formulation is cloudy or contains visible particles.
-
Possible Cause: The solubility limit in the chosen vehicle has been exceeded.
-
Solution: Re-evaluate the target concentration. If a higher concentration is required, consider alternative formulation strategies for poorly soluble drugs, such as creating a nanosuspension or a solid dispersion, though these are more advanced techniques.[6][7] For immediate use, ensure the existing formulation is a homogenous suspension before each administration.
-
Possible Cause: Incomplete initial dissolution.
-
Solution: Increase the sonication time or gently warm the initial DMSO solution to ensure all solid material is dissolved before adding other excipients.
Data Presentation
Table 1: Solubility of GSK269962A in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (164.72 mM)[1] or 100 mM[3] | - |
| Ethanol | 10 mM | Requires gentle warming to achieve full dissolution.[3] |
| Water | Insoluble[1] | Estimated at 0.124 mg/mL.[8] |
Table 2: Example In Vivo Formulation Protocols for GSK269962A
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Achieved Concentration |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL[2] |
| 2 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL[2] |
Experimental Protocols
Protocol 1: Aqueous-Based Formulation
This protocol yields a clear solution suitable for various routes of administration.
Materials:
-
GSK269962A
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of GSK269962A and dissolve it in DMSO to create a stock solution. For example, to make a final formulation at 2.5 mg/mL, you can prepare a 25 mg/mL stock in DMSO.
-
In a separate tube, add the required volume of PEG300.
-
Add the GSK269962A/DMSO stock solution to the PEG300 and mix thoroughly.
-
Add Tween-80 to the mixture and vortex until it is homogenous.
-
Slowly add the saline to the mixture while continuously vortexing to reach the final desired volume.
-
Visually inspect the solution for clarity. If any precipitation occurred, the process may need to be optimized with gentle warming or sonication at intermediate steps.
Protocol 2: Oil-Based Formulation
This protocol is suitable for oral gavage or other routes where an oil-based vehicle is appropriate.
Materials:
-
GSK269962A
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
Procedure:
-
Weigh the required amount of GSK269962A and dissolve it completely in DMSO.
-
Add the corn oil to the DMSO solution.
-
Vortex or stir the mixture vigorously until a uniform suspension or solution is achieved. Sonication can be used to ensure homogeneity.
Visualizations
Below are diagrams illustrating the workflow for preparing GSK269962A formulations.
Caption: Workflow for Aqueous-Based Formulation of GSK269962A.
References
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbr.in [ijpbr.in]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Impact of repeated freeze-thaw cycles on GSK269962A activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GSK269962A, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. This guide addresses common issues, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK269962A?
A1: GSK269962A is a highly potent and selective inhibitor of both ROCK1 and ROCK2 isoforms.[1][2][3] It functions by competing with ATP for binding to the kinase domain of ROCK.[4] Inhibition of ROCK activity disrupts downstream signaling pathways that are crucial for regulating cellular functions such as actin cytoskeleton organization, cell adhesion, migration, and proliferation.[4][5][6][7] Specifically, it has been shown to inhibit the ROCK1/c-Raf/ERK signaling pathway.[4][8]
Q2: What are the recommended storage conditions for GSK269962A?
A2: GSK269962A powder is typically stable for up to 3 years when stored at -20°C.[1][9] Stock solutions in a solvent like DMSO should be stored at -80°C for up to 1 year.[10] It is strongly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1][10]
Q3: Why is it important to avoid repeated freeze-thaw cycles for GSK269962A solutions?
Q4: What are the typical working concentrations for GSK269962A in cell-based assays?
A4: The effective concentration of GSK269962A can vary depending on the cell type and the specific biological process being investigated. In vitro studies have shown effects on actin stress fiber formation at concentrations around 1 µM.[1][14] In some acute myeloid leukemia (AML) cell lines, GSK269962A induced G2 phase arrest and apoptosis at nanomolar concentrations (e.g., around 80 nM).[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or weaker than expected inhibitory effect | 1. Degradation of GSK269962A due to improper storage or handling. 2. Suboptimal compound concentration.3. Cell line-specific resistance or differential sensitivity. | 1. Prepare fresh dilutions from a new, properly stored aliquot of the stock solution. Avoid using a stock that has undergone multiple freeze-thaw cycles.2. Perform a dose-response curve to determine the optimal IC50 for your specific cell line and assay.3. Verify the expression of ROCK1/ROCK2 in your cell line. Consider testing in a different cell line with known sensitivity. |
| High cell toxicity observed | 1. Off-target effects at high concentrations.2. Solvent toxicity. | 1. Lower the concentration of GSK269962A. Ensure the concentration used is as close to the IC50 as possible.2. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.1%). Run a vehicle control (solvent only) to assess its effect. |
| Difficulty dissolving the compound | 1. Incorrect solvent.2. Compound precipitation out of solution. | 1. GSK269962A is soluble in DMSO.[1] For in vivo use, specific formulations with solvents like PEG300 and Tween-80 may be required.[1]2. If precipitation is observed, gentle warming or sonication may aid in dissolution.[10] Prepare fresh dilutions for each experiment. |
Impact of Freeze-Thaw Cycles on GSK269962A Stock Solutions
While specific quantitative data for GSK269962A is not available in the public domain, the general recommendation from suppliers and best practices for handling small molecule inhibitors strongly advise against repeated freeze-thaw cycles.
| Storage Parameter | Recommendation | Rationale |
| Stock Solution Aliquoting | Mandatory | To prevent degradation and maintain compound integrity by avoiding repeated changes in temperature and potential moisture absorption by the solvent.[1][10] |
| Number of Freeze-Thaw Cycles | Minimize to one (prepare single-use aliquots) | Each cycle increases the risk of compound degradation, leading to reduced potency and experimental variability.[11][12] |
| Long-term Storage of Aliquots | -80°C for up to 1 year | Ensures the stability of the compound in solution over an extended period.[10] |
Experimental Protocols
Western Blot Analysis of ROCK Activity
This protocol assesses the inhibitory effect of GSK269962A by measuring the phosphorylation status of downstream targets of ROCK, such as Myosin Phosphatase Target Subunit 1 (MYPT1) and Cofilin.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of GSK269962A or a vehicle control for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[15]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.[15]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-MYPT1 (Thr853), total MYPT1, phospho-Cofilin, total Cofilin, and a loading control (e.g., GAPDH or β-actin).[15][16] Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.[15]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Migration (Wound Healing) Assay
This assay evaluates the effect of GSK269962A on cell migration, a process regulated by the actin cytoskeleton and ROCK signaling.
Methodology:
-
Cell Seeding: Plate cells in a multi-well plate and grow them to confluence.
-
Creating the "Wound": Create a scratch in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh media containing different concentrations of GSK269962A or a vehicle control.
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure.
Visualizations
Caption: The ROCK signaling pathway and the inhibitory action of GSK269962A.
Caption: Troubleshooting workflow for inconsistent GSK269962A activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. selleck.co.jp [selleck.co.jp]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Freeze-Thaw Cycles and Their Impact on Pharmaceutical Stability – StabilityStudies.in [stabilitystudies.in]
- 13. researchgate.net [researchgate.net]
- 14. GSK269962A | ROCK | S6 Kinase | TargetMol [targetmol.com]
- 15. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK269962A Solubility in DMSO
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the solubility of GSK269962A, with a particular focus on the impact of dimethyl sulfoxide (B87167) (DMSO) quality.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of GSK269962A in DMSO?
A1: GSK269962A is highly soluble in high-quality, anhydrous DMSO. However, the reported solubility values can vary between suppliers. It is crucial to use fresh, anhydrous DMSO for optimal dissolution.[1][2]
Q2: My GSK269962A is not dissolving completely in DMSO. What could be the issue?
A2: Incomplete dissolution of GSK269962A in DMSO is often linked to the hygroscopic nature of the solvent. DMSO readily absorbs moisture from the atmosphere, and this absorbed water can significantly decrease the solubility of the compound.[1][2][3] It is strongly recommended to use a fresh, unopened bottle of anhydrous DMSO or a properly stored container to prepare your stock solutions.[2][3]
Q3: I've used fresh DMSO, but I'm still facing solubility issues. What other steps can I take?
A3: If you are still encountering problems, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution in a water bath at 37°C for 5-10 minutes.[3][4]
-
Sonication: Use a bath sonicator for 10-15 minutes to aid dissolution through ultrasonic agitation.[3][5]
-
Vortexing: Vigorous vortexing for 1-2 minutes can also help to break down any aggregates and facilitate dissolution.[3]
Q4: Can I prepare a stock solution of GSK269962A in a solvent other than DMSO?
A4: While DMSO is the most common solvent for preparing high-concentration stock solutions of GSK269962A, some solubility is also reported in ethanol.[1][5] However, its solubility in aqueous solutions is very low.[1][5] For in vivo studies, stock solutions in DMSO are often further diluted in co-solvents like PEG300 and Tween-80.[6]
Q5: How does GSK269962A exert its biological effect?
A5: GSK269962A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2][5] By inhibiting ROCK, it can interfere with signaling pathways that control cellular processes like actin cytoskeleton organization, cell migration, and proliferation.[1][7] One of the key pathways affected is the ROCK1/c-Raf/ERK signaling pathway.[6][8][9]
Troubleshooting Guides
Guide 1: Addressing Incomplete Dissolution of GSK269962A in DMSO
This guide provides a systematic approach to troubleshoot and resolve issues with GSK269962A solubility in DMSO.
Problem: Visible solid particles, cloudiness, or precipitation in the GSK269962A/DMSO solution.
| Potential Cause | Recommended Action | Expected Outcome |
| Hygroscopic DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Store DMSO in a tightly sealed container in a dry environment.[3] | The compound fully dissolves, resulting in a clear solution. |
| Insufficient Agitation | Vortex the solution vigorously for 2-5 minutes.[10] | The compound dissolves completely. |
| Low Temperature | Gently warm the solution in a 37°C water bath for 10-15 minutes.[4][10] | The increased temperature enhances solubility, leading to a clear solution. |
| Compound Aggregation | Place the vial in a bath sonicator for 15-30 minutes.[10] | Ultrasonic waves break down aggregates, facilitating dissolution. |
Guide 2: Preparing GSK269962A Stock Solutions for Aqueous-Based Assays
This guide outlines the steps to prepare a stable, high-concentration stock solution of GSK269962A in DMSO and subsequently dilute it for use in aqueous experimental settings.
Challenge: The compound precipitates when the DMSO stock solution is diluted into an aqueous buffer or cell culture medium.
| Potential Cause | Recommended Action | Expected Outcome |
| Rapid Change in Solvent Polarity | Perform serial dilutions of the high-concentration DMSO stock in 100% DMSO to a lower intermediate concentration before the final dilution into the aqueous medium.[3] | Gradual dilution minimizes the "salting out" effect, keeping the compound in solution. |
| Final DMSO Concentration Too Low | Ensure the final concentration of DMSO in the aqueous medium is sufficient to maintain the solubility of GSK269962A, while remaining non-toxic to cells (typically ≤ 0.1%).[3] | The compound remains dissolved at an optimized final DMSO concentration. |
Data Presentation
Table 1: Reported Solubility of GSK269962A in Various Solvents
| Solvent | Selleck Chemicals | TargetMol | MedchemExpress |
| DMSO | 100 mg/mL (164.72 mM)[1] | 57.1 mg/mL (100.07 mM)[5] | 100 mg/mL (175.25 mM)[2] |
| Ethanol | 28 mg/mL[1] | 6 mg/mL (10.52 mM)[5] | Not Reported |
| Water | Insoluble[1] | < 1 mg/mL[5] | Not Reported |
Note: The observed solubility can be significantly impacted by the purity of the compound and the quality of the solvent used. The provided values should be considered as a guide.
Experimental Protocols
Protocol 1: Standard Method for Determining GSK269962A Solubility in DMSO
This protocol describes the shake-flask method, a widely accepted technique for determining the thermodynamic solubility of a compound.[11][12]
Materials:
-
GSK269962A (solid powder)
-
Anhydrous DMSO (≥99.5% purity)
-
Analytical balance
-
Thermostatic shaker incubator
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of GSK269962A powder to a series of glass vials.
-
Add a precise volume of anhydrous DMSO (e.g., 1 mL) to each vial.
-
Seal the vials tightly to prevent solvent evaporation and moisture absorption.
-
Equilibration: Place the vials in a thermostatic shaker incubator set at a constant temperature (e.g., 25°C) and agitate at a constant speed for 24-48 hours to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.[11]
-
Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant.
-
Perform a serial dilution of the supernatant with fresh DMSO to bring the concentration within the linear range of the HPLC method.
-
Quantification by HPLC:
-
Prepare a standard calibration curve of GSK269962A in DMSO with known concentrations.
-
Analyze the diluted samples and standards using a validated HPLC method.
-
Determine the concentration of GSK269962A in the diluted samples from the calibration curve.
-
Calculate the original concentration in the undissolved supernatant by applying the dilution factor. This value represents the solubility of GSK269962A in DMSO at the specified temperature.
-
Visualizations
Caption: Troubleshooting workflow for dissolving GSK269962A.
Caption: GSK269962A signaling pathway inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. GSK269962A | ROCK | S6 Kinase | TargetMol [targetmol.com]
- 6. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Interpreting Unexpected Results from GSK269962A Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving the ROCK inhibitor, GSK269962A.
Frequently Asked Questions (FAQs)
Q1: What is GSK269962A and what is its primary mechanism of action?
GSK269962A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2)[1][2]. Its mechanism of action is centered on the inhibition of the ROCK signaling pathway, which plays a crucial role in regulating cellular functions like smooth muscle contraction, cell proliferation, and apoptosis[3][4]. In the context of cancer, particularly Acute Myeloid Leukemia (AML), GSK269962A has been shown to block the ROCK1/c-Raf/ERK signaling pathway, leading to cell growth inhibition and apoptosis[3][5][6].
Q2: What are the expected outcomes of GSK269962A treatment in typical in vitro and in vivo models?
Expected outcomes of GSK269962A treatment include:
-
In vitro:
-
Inhibition of actin stress fiber formation[7].
-
Suppression of inflammatory cytokines like IL-6 and TNF-α in stimulated monocytes[4].
-
Selective inhibition of cell growth and clonogenicity in sensitive cancer cell lines, such as AML cells[3][8].
-
Induction of G2 phase cell cycle arrest and apoptosis in susceptible cancer cells[3][5].
-
-
In vivo:
Troubleshooting Guide for Unexpected Results
This guide addresses potential discrepancies between observed and expected results during GSK269962A treatment.
Issue 1: No significant inhibition of cell proliferation in a cancer cell line expected to be sensitive.
-
Possible Cause 1: Cell line specific resistance. The sensitivity to GSK269962A can vary greatly between different cell lines[8]. The expression level of ROCK1 may correlate with the sensitivity to the inhibitor[3][6].
-
Troubleshooting Steps:
-
Verify ROCK1 Expression: Perform a western blot to confirm the expression level of ROCK1 in your cell line and compare it to sensitive cell lines like MV4-11 and OCI-AML3[5][8].
-
Dose-Response Curve: Generate a comprehensive dose-response curve to determine the IC50 of GSK269962A in your specific cell line. It's possible that a higher concentration is required.
-
Alternative Endpoints: Assess other known downstream effects of ROCK inhibition, such as changes in cell morphology or inhibition of stress fiber formation, to confirm the compound's activity in your cells.
-
Issue 2: Unexpected cell morphology changes or cytotoxicity in non-cancerous cells.
-
Possible Cause 1: Off-target effects. Although GSK269962A is reported to be selective, high concentrations can lead to off-target kinase inhibition[9]. ROCK inhibitors are also known to affect cell adhesion and survival, particularly during single-cell dissociation[10].
-
Troubleshooting Steps:
-
Titrate Concentration: Lower the concentration of GSK269962A to the lowest effective dose that inhibits the target without causing overt toxicity.
-
Control for Anoikis: If working with dissociated cells, be aware that ROCK inhibition can impact cell survival. Use appropriate controls and consider that some cell types may be more sensitive[10].
-
Use a Structurally Different ROCK Inhibitor: To confirm that the observed phenotype is due to ROCK inhibition, use a structurally unrelated ROCK inhibitor, such as Y-27632, and see if the same effect is observed[9][11].
-
Issue 3: Inconsistent results in vasorelaxation or blood pressure studies.
-
Possible Cause 1: Reversibility of the inhibitor. The vasorelaxation induced by GSK269962A is reversible[7]. The timing of measurements is critical.
-
Troubleshooting Steps:
-
Time-Course Experiment: Conduct a time-course experiment to determine the optimal time point for measuring the effect after administration. The maximal effect on blood pressure has been observed at approximately 2 hours post-oral gavage in rats[7].
-
Verify Compound Stability and Formulation: Ensure the proper storage and handling of the compound. For in vivo studies, confirm the stability and homogeneity of the formulation.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of GSK269962A
| Target/Process | Cell Line/System | IC50 / Effective Concentration | Reference |
| ROCK1 (recombinant human) | Cell-free assay | 1.6 nM | [1][4] |
| ROCK2 (recombinant human) | Cell-free assay | 4 nM | [1] |
| MSK1 (Cell-free assay) | Cell-free assay | 49 nM | [7] |
| RSK1 (Cell-free assay) | Cell-free assay | 132 nM | [7] |
| Vasorelaxation | Preconstricted rat aorta | 35 nM | [4][7] |
| Inhibition of actin stress fiber formation | Human primary smooth muscle cells | ~1 µM | [7] |
| AML Cell Growth Inhibition (MV4-11) | CCK-8 assay | ~20 nM (approx.) | [5][8] |
| AML Cell Growth Inhibition (OCI-AML3) | CCK-8 assay | ~40 nM (approx.) | [5][8] |
Table 2: In Vivo Effects of GSK269962A
| Model | Dosage | Effect | Reference |
| Spontaneously hypertensive rats | 0.3, 1, 3 mg/kg (oral) | Dose-dependent reduction in blood pressure | [1] |
| Spontaneously hypertensive rats | 1, 3, 30 mg/kg (oral) | Reduction in blood pressure of ~10, 20, and 50 mm Hg, respectively | [4] |
| AML mouse xenograft model | 10 mg/kg | Elimination of leukemia cells and prolonged survival | [3] |
Experimental Protocols
Protocol 1: Western Blot for ROCK1 and Downstream Effectors
-
Cell Lysis: Treat cells with GSK269962A at desired concentrations and time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against ROCK1, phospho-c-Raf, phospho-MEK, phospho-ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of GSK269962A. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with GSK269962A at various concentrations for the desired time.
-
Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Visualizations
Caption: GSK269962A inhibits ROCK1, blocking the c-Raf/MEK/ERK pathway.
Caption: Workflow for preclinical evaluation of GSK269962A.
Caption: Logic for troubleshooting unexpected GSK269962A results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of ROCK Inhibitors GSK269962A and Fasudil in Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, GSK269962A and fasudil (B1672074), in the context of Acute Myeloid Leukemia (AML). This document summarizes key experimental data, details the methodologies employed in these studies, and visualizes the pertinent biological pathways and experimental workflows.
Executive Summary
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy with a pressing need for novel therapeutic strategies. ROCK1 has emerged as a promising therapeutic target in AML, playing a crucial role in the growth and survival of leukemia cells.[1][2] This guide focuses on a comparative evaluation of two ROCK inhibitors: GSK269962A, a highly selective and potent ROCK1 inhibitor, and fasudil, a less selective ROCK inhibitor approved for other clinical indications that has shown anti-leukemic potential. Preclinical evidence suggests that while both compounds exhibit efficacy against AML models, GSK269962A demonstrates superior potency and selectivity.
Quantitative Data Comparison
The following tables summarize the available quantitative data for GSK269962A and fasudil from preclinical AML studies.
Table 1: In Vitro Efficacy - IC50 Values in AML Cell Lines
| Cell Line | GSK269962A IC50 (nM)[1] | Fasudil IC50 (µM) | Reference |
| MV4-11 | 25.3 | Not explicitly reported for a panel of AML lines | [1] |
| OCI-AML3 | 38.7 | Not explicitly reported for a panel of AML lines | [1] |
| MOLM-13 | 45.2 | Not explicitly reported for a panel of AML lines | [1] |
| NOMO-1 | 68.5 | Not explicitly reported for a panel of AML lines | [1] |
| U937 | 156.4 | 35 (for migration inhibition) | [1][3] |
| KG-1 | >200 | Not explicitly reported for a panel of AML lines | [1] |
| THP-1 | >200 | Not explicitly reported for a panel of AML lines | [1] |
| SET-2 (AMKL) | Not Reported | ~76 µg/mL (~260 µM) | [4][5] |
Note: A direct comparison of IC50 values is challenging due to the lack of comprehensive studies testing fasudil across a wide range of AML cell lines under the same experimental conditions as GSK269962A.
Table 2: Induction of Apoptosis in AML Cells
| Compound | Cell Line | Concentration | Apoptotic Cells (%) | Reference |
| GSK269962A | MV4-11 | 80 nM | > 40% | [1] |
| GSK269962A | OCI-AML3 | 80 nM | > 40% | [1] |
| Fasudil | Primary AML cells | Concentration- and time-dependent increase | Median lethal dose = 36 µM (4-day exposure) | [6] |
| Fasudil | SET-2 (AMKL) | Dose-dependent increase | Not quantified as percentage | [4] |
Table 3: In Vivo Efficacy in Murine Models
| Compound | Mouse Model | Dosing Regimen | Key Outcomes | Reference |
| GSK269962A | MV4-11 Xenograft (NOD-SCID/IL2Rgnull) | 5 or 10 mg/kg, i.p., 5 days/week for 4 weeks | Significantly prolonged survival (median survival: 49 days [control] vs. 61 days [5 mg/kg] vs. 94 days [10 mg/kg]). Eliminated leukemia cells from bone marrow, liver, and spleen. | [1] |
| Fasudil | Cbl/Cbl-b Deficiency-Driven Myeloproliferative Disorder | 100 mg/kg, oral gavage, daily | Reduced total white blood cell and monocyte counts. Trend towards improved survival, with a significant survival advantage in male mice. | [2] |
| Fasudil | Transplanted Primary AML Cells | 50 µg/g/d, s.c. for 2 weeks | Significantly lower fraction of human CD45-positive cells in murine bone marrow. | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: ROCK1/c-Raf/ERK signaling cascade in AML.
Caption: Experimental workflow for evaluating ROCK inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (CCK-8)
This assay measures cell proliferation and cytotoxicity.
-
Cell Seeding: AML cells are seeded in 96-well plates at a density of 10,000 cells per well.[1]
-
Compound Treatment: Cells are incubated with varying concentrations of GSK269962A or fasudil for 72 hours.[1]
-
Reagent Addition: 10 µL of CCK-8 solution is added to each well, followed by a 2-hour incubation at 37°C.[1]
-
Data Acquisition: The optical density (OD) at 450 nm is measured using a microplate reader. Background absorbance from the media is subtracted for normalization.[1]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: AML cells (1 x 10^6 cells/well) are seeded in 6-well plates and treated with the indicated concentrations of the ROCK inhibitor for 48 hours.[7]
-
Cell Harvesting and Washing: Cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in 1X Annexin V binding buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.[8]
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).[1][9]
In Vivo Xenograft Model
This model assesses the anti-leukemic efficacy of the compounds in a living organism.
-
Cell Implantation: 6-8 week old immunodeficient mice (e.g., NOD-SCID/IL2Rgnull) are intravenously injected with 1 x 10^6 MV4-11 AML cells.[1]
-
Treatment Initiation: After 3 days to allow for cell engraftment, mice are randomized into treatment and control groups.[1]
-
Monitoring: Mice are monitored for changes in body weight and overall health. Survival is recorded, and Kaplan-Meier survival curves are generated.[1]
-
Post-mortem Analysis: At the end of the study, organs such as bone marrow, spleen, and liver are harvested. The percentage of human leukemic cells (e.g., human CD45 positive) is determined by flow cytometry. Histopathological analysis (H&E and IHC staining) can also be performed.[1]
Conclusion
References
- 1. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fasudil, a clinically-safe ROCK Inhibitor, Decreases Disease Burden in a Cbl/Cbl-b Deficiency-Driven Murine Model of Myeloproliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
GSK269962A compared to SB-772077-B for ROCK inhibition
A Comparative Guide to the ROCK Inhibitors GSK269962A and SB-772077-B for Researchers
This guide provides a detailed, objective comparison of two potent Rho-associated coiled-coil kinase (ROCK) inhibitors, GSK269962A and SB-772077-B. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions on the selection of appropriate research tools for studying the physiological and pathological roles of ROCK signaling.
Introduction to ROCK Inhibition
Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is integral to regulating a variety of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and smooth muscle contraction. Consequently, ROCK inhibitors are valuable pharmacological tools for investigating these processes and hold therapeutic potential for a range of diseases, including hypertension, glaucoma, and cancer.
The ROCK Signaling Pathway
The ROCK signaling cascade is initiated by the activation of RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates several downstream substrates, leading to increased cellular contractility and cytoskeletal reorganization. A simplified representation of this pathway is provided below.
Caption: The RhoA/ROCK signaling pathway and points of inhibition by GSK269962A and SB-772077-B.
Comparative Performance Data
The following tables summarize the available quantitative data for GSK269962A and SB-772077-B, facilitating a direct comparison of their biochemical potency and physiological effects.
Table 1: In Vitro Potency Against ROCK Isoforms
| Compound | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) |
| GSK269962A | 1.6[1][2][3][4][5] | 4[1][2][5] |
| SB-772077-B | 5.6 | 6 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in cell-free assays.
Table 2: Kinase Selectivity Profile
| Compound | Off-Target Kinase | IC₅₀ (nM) | Selectivity vs. ROCK1 |
| GSK269962A | MSK1 | 49[5] | ~30-fold |
| RSK1 | 132[5] | ~82-fold | |
| General | - | >30-fold against a panel of serine/threonine kinases[1][3][4][6] | |
| SB-772077-B | Akt1 | 324 | ~58-fold |
| Akt2 | 1,950 | ~348-fold | |
| Akt3 | 1,290 | ~230-fold | |
| RSK1 | 35 | ~6-fold | |
| MSK1 | 14 | ~2.5-fold |
Note: The kinase selectivity panels used for each compound may not be identical, precluding a direct comprehensive comparison.
Table 3: Functional Cellular and In Vivo Effects
| Parameter | GSK269962A | SB-772077-B |
| Vasorelaxation of pre-constricted rat aorta (IC₅₀) | 35 nM[1][5] | 39 nM[4] |
| Reduction in blood pressure in spontaneously hypertensive rats (Oral administration) | Dose-dependent reduction of ~10, 20, and 50 mm Hg at 1, 3, and 30 mg/kg, respectively[3][4] | Dose-dependent reduction of ~10, 20, and 50 mm Hg at 1, 3, and 30 mg/kg, respectively[4] |
| Inhibition of LPS-induced cytokine production in human macrophages | Reduces IL-6 and TNF-α production[5] | Reduces IL-6 and TNF-α production |
| Inhibition of Angiotensin II-induced actin stress fiber formation in human primary aortic smooth muscle cells | Completely abolishes formation at 3 µM[5] | Completely abolishes formation at 3 µM |
Experimental Protocols
Below are summaries of the methodologies used in the key comparative experiments. For full, detailed protocols, it is recommended to consult the primary literature.
Kinase Inhibition Assays (Cell-Free)
The inhibitory activity of GSK269962A and SB-772077-B against recombinant human ROCK1 and ROCK2 was determined using in vitro kinase assays. While the exact buffer compositions and substrate concentrations are proprietary to the original studies, a general protocol involves the incubation of the respective kinase, a suitable substrate (e.g., a peptide derived from a known ROCK substrate), and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified, typically through methods such as radioactive phosphate (B84403) incorporation or fluorescence-based detection, to determine the IC₅₀ values.
Vasorelaxation in Rat Aortic Rings
The vasodilatory effects of the compounds were assessed using isolated rat aortic rings. Thoracic aortas were excised from rats, cut into rings, and mounted in organ baths containing a physiological salt solution. The rings were pre-constricted with an alpha-adrenergic agonist like phenylephrine (B352888) to induce a stable contraction. Cumulative concentration-response curves were then generated by adding increasing concentrations of GSK269962A or SB-772077-B to the bath, and the resulting relaxation was measured and used to calculate the IC₅₀ for vasorelaxation.[4]
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
The antihypertensive effects were evaluated in conscious, spontaneously hypertensive rats.[4] The compounds were administered orally via gavage at various doses.[4] Blood pressure was monitored continuously or at specific time points post-administration using telemetry or the tail-cuff method.[4] The dose-dependent reduction in systemic blood pressure was then quantified.[4]
Inhibition of Actin Stress Fiber Formation
Human primary aortic smooth muscle cells were cultured on coverslips and serum-starved overnight. The cells were pre-treated with the ROCK inhibitors (e.g., 3 µM) for 30 minutes before stimulation with a contractile agonist such as Angiotensin II (e.g., 100 nM) for 2 hours.[5] Following stimulation, the cells were fixed, permeabilized, and stained with fluorescently labeled phalloidin (B8060827) to visualize F-actin. The formation of actin stress fibers was then assessed by fluorescence microscopy.[5]
Summary of Comparison
Both GSK269962A and SB-772077-B are highly potent inhibitors of ROCK1 and ROCK2, with GSK269962A exhibiting slightly greater potency in cell-free assays.[1][2][3][4][5] In functional assays, both compounds demonstrate comparable efficacy in inducing vasorelaxation and lowering blood pressure in a hypertensive rat model.[4]
The available data on kinase selectivity suggests that GSK269962A has a high degree of selectivity for ROCK over other serine/threonine kinases.[1][3][4][6] SB-772077-B also shows selectivity for ROCK, although it has been shown to inhibit MSK1 and RSK1 at concentrations closer to its ROCK inhibitory potency. The choice between these two inhibitors may therefore depend on the specific experimental context and the potential for off-target effects on the MSK1 and RSK1 pathways to influence the biological system under investigation.
For researchers requiring a highly selective ROCK inhibitor with well-documented in vivo efficacy, GSK269962A represents a strong candidate. SB-772077-B is also a potent and effective ROCK inhibitor with similar in vivo effects on blood pressure and may be a suitable alternative. Investigators should consider the potential for off-target effects, particularly with SB-772077-B on MSK1 and RSK1, when interpreting experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. bio-techne.com [bio-techne.com]
A Comparative Analysis of the Kinase Selectivity Profile of GSK269962A
This guide provides a detailed comparison of the kinase selectivity profile of GSK269962A against other prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. The information is intended for researchers, scientists, and drug development professionals, with a focus on objective data presentation and experimental context.
Introduction to GSK269962A
GSK269962A is a potent and selective inhibitor of ROCK1 and ROCK2, which are serine/threonine kinases that act as key downstream effectors of the small GTPase RhoA.[1][2] The Rho/ROCK pathway plays a crucial role in regulating a variety of cellular processes, including cytoskeleton organization, cell motility, and smooth muscle contraction. Due to its potent activity, GSK269962A serves as a valuable chemical probe for studying ROCK signaling and has demonstrated anti-inflammatory and vasodilatory properties.[3]
Kinase Inhibition Profile: GSK269962A vs. Other Inhibitors
The selectivity of a kinase inhibitor is a critical attribute, as off-target effects can lead to undesirable cellular responses or toxicity. GSK269962A exhibits high potency for ROCK1 and ROCK2 with IC50 values in the low nanomolar range.[1][3][4][5] It maintains a strong selectivity profile, showing over 30-fold greater selectivity for ROCK against a panel of other serine/threonine kinases.[3][4]
The following table summarizes the inhibitory activity (IC50/K_i) of GSK269962A and other well-known ROCK inhibitors against their primary targets and selected off-targets.
| Inhibitor | ROCK1 | ROCK2 | Other Notable Targets |
| GSK269962A | 1.6 nM (IC50)[3][4][5] | 4 nM (IC50)[3][4][5] | MSK1 (49 nM), RSK1 (132 nM), AKT1 (955 nM)[3][6] |
| Y-27632 | 140 nM (K_i)[5] | 300 nM (K_i)[5] | >200-fold selective over PKA, PKC, MLCK, PAK[5] |
| Fasudil | Not specified | 158 nM (IC50)[7] | Known to inhibit PKA and PKC at higher concentrations[7] |
| H-1152 | Not specified | 12 nM (IC50)[5] | PKG (360 nM), CaMKII (180 nM), Aurora A (745 nM)[5] |
| Ripasudil | 51 nM (IC50)[5] | 19 nM (IC50)[5] | Data not specified |
| RKI-1447 | 14.5 nM (IC50)[5] | 6.2 nM (IC50)[5] | Data not specified |
| Belumosudil (SLx-2119) | Not specified | 60 nM (IC50)[5] | Considered ROCK2 selective[5][8] |
Signaling Pathway Context
GSK269962A exerts its effects by inhibiting the kinase activity of ROCK. This intervention blocks the phosphorylation of downstream substrates, thereby modulating cellular functions like stress fiber formation and cell adhesion. In some contexts, such as in Acute Myeloid Leukemia (AML) cells, GSK269962A has been shown to inhibit the ROCK1/c-Raf/ERK signaling pathway.[4][9]
Figure 1: Simplified Rho/ROCK signaling pathway and the point of inhibition by GSK269962A.
Experimental Protocols for Kinase Selectivity Profiling
Determining the selectivity of a kinase inhibitor is typically achieved through in vitro biochemical assays that measure the compound's effect on the enzymatic activity of a large panel of purified kinases.
Principle: The core principle involves incubating a specific kinase with its substrate and adenosine (B11128) triphosphate (ATP) in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate produced is then quantified to determine the inhibitor's potency, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Common Methodologies:
-
Radiometric Assays: Considered the "gold standard," these assays use radioactively labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).[10] The transfer of the radioactive phosphate (B84403) to the substrate is measured, providing a direct assessment of kinase activity.[10]
-
Luminescence-Based Assays: These methods, such as ADP-Glo™ or Kinase-Glo®, are high-throughput friendly and measure either the amount of ADP produced or the amount of ATP remaining after the kinase reaction.[11][12] The light output is proportional to kinase activity.
-
Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP) use fluorescently labeled substrates or antibodies to detect the phosphorylation event.[11][13]
-
Competitive Binding Assays: Platforms like KINOMEscan™ measure the ability of a test compound to displace a known ligand from the ATP-binding site of a large number of kinases.[14] This provides a measure of binding affinity (K_d) rather than direct inhibition of activity.
The following diagram illustrates a generalized workflow for kinase inhibitor profiling.
Figure 2: Generalized experimental workflow for determining a kinase inhibitor's selectivity profile.
Conclusion
GSK269962A is a highly potent inhibitor of ROCK1 and ROCK2. When compared to other established ROCK inhibitors like Y-27632 and Fasudil, GSK269962A demonstrates significantly lower IC50 values. Its selectivity profile, characterized by a substantial potency window against other kinases, makes it an excellent tool for investigating the specific roles of ROCK kinases in cellular and physiological processes. The choice of inhibitor for a particular research application should be guided by a careful consideration of the required potency and the potential for off-target effects, as detailed in the comparative data provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. GSK269962A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
GSK269962A Demonstrates Potent Anti-Leukemic Effects in Preclinical Xenograft Models, Offering a Promising Alternative to Standard Therapies
For Immediate Release
A preclinical study has validated the significant anti-leukemic efficacy of GSK269962A, a selective ROCK1 inhibitor, in a mouse xenograft model of Acute Myeloid Leukemia (AML). The findings, which position GSK269962A as a promising therapeutic candidate, show comparable and in some aspects superior outcomes to established AML treatments, including FLT3 inhibitors and standard chemotherapy regimens.
Researchers and drug development professionals now have access to compelling in vivo data demonstrating that GSK269962A effectively suppresses leukemic cell proliferation, induces apoptosis, and prolongs survival in preclinical models. These results provide a strong rationale for the continued investigation of GSK269962A in clinical settings for AML, a hematologic malignancy with a pressing need for novel therapeutic strategies.[1][2]
Comparative Efficacy in MV4-11 Xenograft Model
To objectively evaluate the anti-leukemic potential of GSK269962A, its performance was compared against several alternative and standard-of-care treatments in xenograft models using the human FLT3-ITD positive AML cell line, MV4-11. This cell line is a well-established model for studying AML with poor prognosis.[3] The data, summarized in the tables below, highlight the potent in vivo activity of GSK269962A.
Tumor Growth Inhibition and Leukemic Burden Reduction
| Treatment Agent | Dosage and Administration | Key Findings in MV4-11 Xenograft Model | Reference |
| GSK269962A | 5 or 10 mg/kg, intraperitoneally, 5 days/week for 4 weeks | Significantly reduced the proportion of human CD45+ cells in peripheral blood, bone marrow, spleen, and liver.[4] | [4] |
| Gilteritinib | 1, 6, or 10 mg/kg, oral, once daily | Dose-dependent tumor regression and decreased phosphorylation of FLT3 and its downstream targets.[5] | [5] |
| Quizartinib | 1 to 10 mg/kg, oral, once daily | Marked and dose-dependent inhibition of tumor growth.[6] | [6] |
| Venetoclax + Eltanexor | Venetoclax (25 mg/kg) + Eltanexor (7.5 mg/kg), 5 days/week for 3 weeks | Significantly reduced percentage of human CD45+ cells in peripheral blood, bone marrow, and spleen.[7] | [7] |
| Azacitidine + Panobinostat | Azacitidine (1 mg/kg, IP, days 1-5 & 8-12) + Panobinostat (5 mg/kg, oral, days 1, 3, 5, 8, 10, 12) | Drastic reduction in leukemic burden, leading to complete remission.[2] | [2] |
| Cytarabine (B982) + Daunorubicin | Not specified in a direct MV4-11 xenograft tumor volume study, but is a standard of care. | Reduces disease burden and increases survival in AML xenografts.[8] | [8] |
Survival Analysis
| Treatment Agent | Dosage and Administration | Median Survival Outcome in MV4-11 Xenograft Model | Reference |
| GSK269962A | 10 mg/kg, intraperitoneally, 5 days/week for 4 weeks | Significantly prolonged survival, with some mice remaining disease-free for over 140 days.[4] | [4] |
| Gilteritinib | Not specified in a direct MV4-11 survival study, but improved survival in other FLT3-driven AML models.[5] | Improved survival in FLT3-driven AML models.[5] | [5] |
| Quizartinib + Venetoclax | Quizartinib (2.5 or 5 mg/kg) + Venetoclax (100 mg/kg), oral, once daily for 21 days | Combination significantly improved survival compared to either agent alone.[9] | [9] |
| Azacitidine + Panobinostat | Azacitidine (1 mg/kg, IP, days 1-5 & 8-12) + Panobinostat (5 mg/kg, oral, days 1, 3, 5, 8, 10, 12) | Mice treated with the combination were disease-free for over 519 days.[2] | [2] |
| Idasanutlin + Venetoclax | Idasanutlin (50 mg/kg) + Venetoclax (100 mg/kg), oral, once daily | Median survival of 70 days compared to 38.5 days for vehicle control.[10] | [10] |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation and replication of these findings.
GSK269962A Xenograft Model Protocol
-
Cell Line: MV4-11 human AML cells were used.
-
Animal Model: NOD-SCID/IL2Rgnull (NPG) mice were utilized for their immunodeficient characteristics, allowing for the engraftment of human cells.[4]
-
Engraftment: Mice were injected with MV4-11 cells via the tail vein to establish a disseminated leukemia model.[4]
-
Treatment: Four weeks post-injection, mice were treated with GSK269962A (5 or 10 mg/kg) or a vehicle control. The drug was administered intraperitoneally five days a week for four weeks.[4]
-
Efficacy Evaluation: The primary endpoints were the assessment of leukemic burden in various organs (peripheral blood, bone marrow, spleen, and liver) by measuring the percentage of human CD45-positive cells via flow cytometry, and overall survival, which was monitored and analyzed using Kaplan-Meier survival curves.[4] Body weight was also monitored to assess toxicity.[4]
Standard of Care (Cytarabine + Doxorubicin) Xenograft Model Protocol
-
Cell Line: Can be adapted for various AML cell lines, including MV4-11, or primary human AML patient samples.[8]
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID) are typically used.[8]
-
Engraftment: Leukemia cells are injected intravenously to mimic systemic disease.[8]
-
Treatment: An optimized 5-day induction protocol with combined cytarabine and doxorubicin (B1662922) is administered. Dosing requires careful optimization in immunodeficient mice to manage toxicity.[8]
-
Efficacy Evaluation: Efficacy is determined by measuring the reduction in disease burden and increased survival of the treated mice compared to a control group.[8]
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental designs, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. Epigenetic drug combination induces remission in mouse xenograft models of pediatric acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Venetoclax response is enhanced by selective inhibitor of nuclear export compounds in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to GSK269962A and Y-27632 for Vasorelaxation Studies
For researchers and professionals in drug development, the selection of appropriate pharmacological tools is paramount for accurate and reproducible experimental outcomes. This guide provides a detailed comparison of two widely used Rho-kinase (ROCK) inhibitors, GSK269962A and Y-27632, with a specific focus on their application in vasorelaxation studies. By examining their mechanism of action, potency, and the experimental protocols for their use, this document aims to equip researchers with the necessary information to make an informed choice for their specific research needs.
Mechanism of Action: Inhibition of the Rho-Kinase (ROCK) Pathway
Both GSK269962A and Y-27632 elicit vasorelaxation by inhibiting the Rho-kinase (ROCK) signaling pathway, a key regulator of smooth muscle contraction.[1][2][3] The activation of G protein-coupled receptors (GPCRs) by vasoconstrictors such as phenylephrine (B352888) or angiotensin II leads to the activation of the small GTPase RhoA.[4][5] Activated RhoA, in turn, activates ROCK, which then phosphorylates and inhibits myosin light chain phosphatase (MLCP).[3][4] This inhibition of MLCP results in an increase in the phosphorylation of the myosin light chain (MLC), leading to smooth muscle contraction and vasoconstriction.[3][5] By inhibiting ROCK, both GSK269962A and Y-27632 prevent the phosphorylation and inactivation of MLCP, thereby promoting MLC dephosphorylation, smooth muscle relaxation, and ultimately, vasodilation.[3][4][5]
Quantitative Comparison of Inhibitory Potency
| Parameter | GSK269962A | Y-27632 |
| Target(s) | ROCK1 and ROCK2 | ROCK1 and ROCK2 |
| IC50 for ROCK1 | 1.6 nM | Not explicitly stated in vasorelaxation studies |
| IC50 for ROCK2 | 4 nM | Not explicitly stated in vasorelaxation studies |
| Vasorelaxation IC50 (Rat Aorta) | 35 nM (in preconstricted rat aorta)[6] | Not explicitly stated in rat aorta, see other tissues |
| Vasorelaxation IC50 (Other Tissues) | Not available | ~1 µM (in rabbit corpus cavernosum) |
Experimental Protocols for Vasorelaxation Studies
The following provides a generalized yet detailed methodology for assessing the vasorelaxant effects of GSK269962A and Y-27632 in isolated rat aortic rings. This protocol is a composite of standard procedures described in the literature.[7][8][9][10][11]
Tissue Preparation
-
Male Wistar rats (250-300g) are euthanized by an approved method.
-
The thoracic aorta is carefully dissected and placed in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11).
-
The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 3-4 mm in length.
-
For some experiments, the endothelium may be mechanically removed by gently rubbing the intimal surface with a fine wire.
Isometric Tension Recording
-
Aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
The rings are connected to isometric force transducers for continuous recording of tension.
-
An optimal resting tension of 2 g is applied to the aortic rings, and they are allowed to equilibrate for at least 60 minutes. During this period, the buffer is changed every 15-20 minutes.
Experimental Procedure
-
After equilibration, the viability of the aortic rings is assessed by contracting them with a submaximal concentration of a vasoconstrictor, typically phenylephrine (1 µM) or KCl (60 mM).
-
Once a stable contraction plateau is reached, cumulative concentrations of GSK269962A or Y-27632 are added to the organ bath.
-
The relaxant responses are recorded as a percentage of the pre-contraction induced by the vasoconstrictor.
-
The IC50 values (the concentration of the inhibitor that produces 50% of the maximal relaxation) are then calculated from the concentration-response curves.
Visualizing the Molecular and Experimental Pathways
To further elucidate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the signaling pathway and the experimental workflow.
Caption: Rho-kinase signaling pathway in vasorelaxation.
Caption: Experimental workflow for vasorelaxation studies.
Conclusion
Both GSK269962A and Y-27632 are potent inhibitors of the Rho-kinase pathway and effective tools for studying vasorelaxation. Based on the available data, GSK269962A appears to be a more potent inhibitor of ROCK1 and ROCK2 in enzymatic assays and demonstrates high potency in inducing vasorelaxation in isolated rat aorta.[6] Y-27632 is also a widely used and effective ROCK inhibitor, though the reported IC50 values for vasorelaxation in different tissues suggest it may be less potent than GSK269962A.
The choice between these two compounds will ultimately depend on the specific requirements of the study, including the desired potency, the experimental model, and cost considerations. Researchers should carefully consider the data presented and the experimental context when selecting the most appropriate tool for their vasorelaxation studies. The provided experimental protocol offers a robust framework for conducting such comparative investigations.
References
- 1. RhoA/Rho-Kinase Signaling in Vascular Smooth Muscle and Endothelium: Mechanistic Insights and Translational Implications in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Rho Kinase in Vascular Smooth Muscle - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. revespcardiol.org [revespcardiol.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. Mechanism of Vasorelaxant Action of Isoquinoline Alkaloid F-19 on Rat Aorta – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Vasorelaxant Activities and its Underlying Mechanisms of Magnolia Volatile Oil on Rat Thoracic Aorta Based on Network Pharmacology [frontiersin.org]
- 11. Vasorelaxing effect of Garcinia cowa leaf extract in rat thoracic aorta and its underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Confirming GSK269962A-Induced Apoptosis: A Comparative Guide to Caspase-Glo 3/7 Assay
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GSK269962A-induced apoptosis with other standard apoptosis inducers, focusing on the quantitative data obtained from the Caspase-Glo 3/7 assay. Detailed experimental protocols and signaling pathway diagrams are included to support your research and development efforts.
GSK269962A, a selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), has been identified as a potent inducer of apoptosis in various cancer cell lines, particularly in acute myeloid leukemia (AML).[1][2] The confirmation of apoptosis is a critical step in evaluating the efficacy of any new anti-cancer agent. The Caspase-Glo 3/7 assay is a widely used, sensitive, and high-throughput method to measure the activity of caspase-3 and caspase-7, key effector caspases in the apoptotic pathway. This guide will delve into the experimental data supporting GSK269962A's pro-apoptotic activity and compare it with other well-known apoptosis inducers.
Performance Comparison: GSK269962A vs. Alternative Apoptosis Inducers
The following table summarizes the quantitative data on caspase-3/7 activity induced by GSK269962A and other commonly used apoptosis-inducing agents, as measured by the Caspase-Glo 3/7 assay.
| Compound | Cell Line(s) | Concentration(s) | Incubation Time | Caspase-3/7 Activity (Fold Increase vs. Control) | Reference |
| GSK269962A | MV4-11, OCI-AML3 | 20, 40, 80 nM | 24 hours | Dose-dependent increase observed | [1] |
| Staurosporine | HEK 293 | 2 µM | 24 hours | ~ 6.5 | [3] |
| 4 µM | 24 hours | ~ 11 | [3] | ||
| HepG2 | 2 µM | 24 hours | ~ 2.5 | [3] | |
| 4 µM | 24 hours | ~ 3 | [3] | ||
| PC3 | 2 µM | 24 hours | ~ 2 | [3] | |
| 4 µM | 24 hours | ~ 2.5 | [3] | ||
| MCF7 | 2 µM | 24 hours | ~ 2 | [3] | |
| 4 µM | 24 hours | ~ 2 | [3] | ||
| Doxorubicin | H9c2 | 0.2 µM | 5 days | ~ 2.06 | [4] |
| HeLa | 132.8 nM | Not Specified | ~ 1.34 | [5] |
Signaling Pathway of GSK269962A-Induced Apoptosis
GSK269962A induces apoptosis by inhibiting the ROCK1/c-Raf/ERK signaling pathway.[1] This inhibition leads to a cascade of downstream events, including the upregulation of the tumor suppressor p53 and the downregulation of anti-apoptotic proteins such as Survivin, Mcl-1, and Bcl-xL.[1] Ultimately, this signaling cascade results in the cleavage of PARP and the activation of effector caspases, leading to programmed cell death.[1]
References
Comparative Efficacy of GSK269962A in FLT3-ITD Positive vs. Negative Acute Myeloid Leukemia Cells
A Preclinical Comparison Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of GSK269962A, a selective ROCK1 inhibitor, in acute myeloid leukemia (AML) cell lines with varying FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation statuses. The performance of GSK269962A is contrasted with established FLT3 inhibitors, providing supporting experimental data and detailed methodologies to inform future research and development.
Introduction
Acute myeloid leukemia is a hematologically aggressive malignancy characterized by the rapid proliferation of abnormal myeloid cells. A significant subset of AML patients harbors a FLT3-ITD mutation, which is associated with a poor prognosis. While targeted therapies against FLT3 have been developed, the emergence of resistance necessitates the exploration of novel therapeutic avenues. GSK269962A, a selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), has shown promise in preclinical AML models. This guide delves into the differential efficacy of GSK269962A in FLT3-ITD positive and negative AML cells and benchmarks its performance against current therapeutic alternatives.
Data Presentation
The following tables summarize the in vitro efficacy of GSK269962A and approved FLT3 inhibitors in various AML cell lines, categorized by their FLT3-ITD status.
Table 1: In Vitro Efficacy of GSK269962A in AML Cell Lines
| Cell Line | FLT3-ITD Status | GSK269962A IC50 (nM) |
| OCI-AML3 | Negative | 0.61 |
| MV4-11 | Positive | 2.5 |
| NOMO-1 | Not specified | 10.8 |
| MOLM-13 | Positive | 1337 |
Data extracted from Pan et al., 2022.[1][2]
Table 2: In Vitro Efficacy of Alternative FLT3 Inhibitors
| Drug | Cell Line | FLT3-ITD Status | IC50 (nM) |
| Quizartinib | MV4-11 | Positive | <1 |
| Quizartinib | MOLM-14 | Positive | <1 |
| Gilteritinib | MV4-11 | Positive | ~1-5 |
| Gilteritinib | MOLM-13 | Positive | ~1-5 |
Data compiled from various preclinical studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of GSK269962A are provided below.
Cell Viability Assay (CCK-8)
-
Cell Seeding: AML cell lines are seeded in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Cells are treated with various concentrations of GSK269962A or a vehicle control (DMSO) and incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
CCK-8 Reagent Addition: Following incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation and Measurement: The plates are incubated for an additional 1-4 hours at 37°C. The absorbance is then measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.
Colony Formation Assay
-
Cell Preparation: AML cells are treated with GSK269962A or vehicle for 24 hours.
-
Plating in Methylcellulose: After treatment, 500-1000 cells are plated in duplicate in 35 mm dishes containing methylcellulose-based medium (e.g., MethoCult™ H4230) supplemented with appropriate cytokines.
-
Incubation: The plates are incubated for 10-14 days at 37°C in a humidified atmosphere with 5% CO2 to allow for colony formation.
-
Colony Counting: Colonies, defined as aggregates of more than 40 cells, are counted using an inverted microscope.
-
Data Analysis: The number of colonies in the drug-treated groups is compared to the vehicle control to determine the effect on clonogenic growth.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: AML cells are treated with GSK269962A for 24-48 hours. Cells are then harvested by centrifugation.
-
Fixation: The cell pellet is washed with ice-cold PBS and then fixed by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing. Cells are incubated on ice for at least 30 minutes.
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. PI fluorescence is measured, and the data is used to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: AML cells are treated with GSK269962A for the desired time period. Both adherent and floating cells are collected.
-
Washing: The cells are washed with cold PBS.
-
Resuspension in Binding Buffer: The cell pellet is resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.
Mandatory Visualizations
Signaling Pathways
Caption: Constitutive signaling pathways activated by the FLT3-ITD mutation in AML.
Caption: Mechanism of action of GSK269962A via inhibition of the ROCK1/c-Raf/ERK pathway.
Experimental Workflow
Caption: Workflow for comparing the efficacy of GSK269962A and alternatives in AML cells.
References
Cross-validation of GSK269962A's antihypertensive effects in different models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the antihypertensive effects of GSK269962A, a potent Rho-kinase (ROCK) inhibitor, in various experimental models. It offers an objective comparison with other ROCK inhibitors and established antihypertensive agents, supported by experimental data, detailed protocols, and mechanistic diagrams.
Executive Summary
GSK269962A has demonstrated significant antihypertensive activity in preclinical models, primarily through the inhibition of the RhoA/ROCK signaling pathway, a key regulator of vascular smooth muscle contraction. This guide synthesizes available data to facilitate a comparative assessment of GSK269962A against other therapeutic alternatives, providing a valuable resource for researchers in cardiovascular drug discovery.
Comparative Data on Antihypertensive Efficacy
The following tables summarize the quantitative data on the antihypertensive effects of GSK269962A and comparator compounds in the spontaneously hypertensive rat (SHR) model, a well-established model of human essential hypertension.
Table 1: In Vitro Potency of ROCK Inhibitors
| Compound | Target | IC₅₀ (nM) | Selectivity | Reference |
| GSK269962A | ROCK1 | 1.6 | >30-fold against a panel of serine/threonine kinases | [1] |
| ROCK2 | 4.0 | [2] | ||
| SB-772077-B | ROCK1 | 5.6 | Not specified | [1] |
| Fasudil (B1672074) | ROCK | Not specified in direct comparison | Low potency in vitro | [2] |
Table 2: Antihypertensive Effects of ROCK Inhibitors in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose (mg/kg, p.o.) | Mean Arterial Pressure Reduction (mmHg) | Heart Rate Change | Model | Reference |
| GSK269962A | 1 | ~10 | Increase (dose-dependent) | SHR | [1] |
| 3 | ~20 | Increase (dose-dependent) | SHR | [1] | |
| 30 | ~50 | Increase (dose-dependent) | SHR | [1] | |
| SB-772077-B | 1 | ~10 | Not specified | SHR | [1] |
| 3 | ~20 | Not specified | SHR | [1] | |
| 30 | ~50 | Not specified | SHR | [1] | |
| Fasudil | 10 (s.c.) | Significant decrease | Not specified | SHR | [3] |
| 3 (i.p.) | No significant change in SBP | Not specified | SHR with subtotal nephrectomy | [4] |
Table 3: Comparison with Other Classes of Antihypertensive Agents in Spontaneously Hypertensive Rats (SHR)
Note: The data presented in this table are from separate studies and not from direct head-to-head comparisons with GSK269962A in the same experiment. This provides an indicative comparison of efficacy in the same animal model.
| Compound Class | Compound | Dose (mg/kg/day) | Systolic Blood Pressure Reduction (mmHg) vs. Control | Duration | Reference |
| ACE Inhibitor | Enalapril (B1671234) | 6.0 (p.o.) | Significant decrease, similar to amiloride (B1667095) | 4 weeks | [5] |
| Enalapril | 30 (in drinking water) | Significantly reduced SBP | 24 weeks | [6] | |
| Calcium Channel Blocker | Amlodipine (B1666008) | 0.2 (p.o.) | Progressively low BP, ~50% lower than control at week 15 | 15 weeks | [7] |
| Amlodipine | Not specified | Returned to untreated SHR levels from 30 weeks onwards after transient prehypertensive treatment | 46 weeks | [8] |
Experimental Protocols
1. In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)
This protocol outlines the methodology for evaluating the antihypertensive effects of orally administered compounds in the SHR model.
-
Animals: Male Spontaneously Hypertensive Rats (SHR) are widely used as a model for essential hypertension.[9] Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.
-
Housing and Acclimatization: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum. A period of acclimatization of at least one week is recommended before the start of the experiment.
-
Drug Formulation and Administration:
-
GSK269962A Oral Formulation: For preclinical oral administration in rats, a common vehicle is a suspension in an aqueous solution of carboxymethylcellulose sodium (CMC-Na).[2] A typical formulation involves preparing a homogeneous suspension of the compound in 0.5% or 1% CMC-Na. Alternatively, a solution in 20% PEG300/0.25% Tween-80/79.75% water has been used for in vivo studies.[10]
-
Administration: Compounds are administered once daily via oral gavage at the desired doses (e.g., 1, 3, 30 mg/kg for GSK269962A).[1] A vehicle control group receives the same volume of the vehicle solution.
-
-
Blood Pressure Measurement (Tail-Cuff Method):
-
Restraint and Warming: Rats are placed in a restrainer to minimize movement. The tail is warmed to 30-35°C using a warming platform or lamp to dilate the tail artery and improve signal detection.[11]
-
Cuff Placement: An occlusion cuff and a volume pressure recording (VPR) sensor cuff are placed on the base of the tail.[11]
-
Measurement Cycles: The occlusion cuff is automatically inflated to a pressure above the expected systolic blood pressure and then slowly deflated. The VPR sensor detects the return of blood flow. Multiple cycles (e.g., 15-20) are performed for each measurement session.[11] The first few cycles are often discarded as acclimation readings.
-
Data Acquisition: Systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate are recorded. Measurements are typically taken at baseline (before drug administration) and at various time points post-administration (e.g., 2, 4, 6, 8, and 24 hours) to determine the peak effect and duration of action.[12]
-
-
Data Analysis: The change in blood pressure from baseline is calculated for each animal. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of different treatments with the vehicle control.
Mandatory Visualizations
Signaling Pathway of ROCK Inhibition in Hypertension
Caption: ROCK signaling pathway in hypertension and the inhibitory action of GSK269962A.
Experimental Workflow for In Vivo Antihypertensive Studies
Caption: A typical experimental workflow for evaluating antihypertensive agents in vivo.
Conclusion
GSK269962A is a potent ROCK inhibitor with significant antihypertensive effects demonstrated in the spontaneously hypertensive rat model. Its efficacy is comparable to other investigational ROCK inhibitors like SB-772077-B. While direct comparative data with other classes of antihypertensive agents are limited, the available evidence suggests that ROCK inhibition is a promising therapeutic strategy for hypertension. Further head-to-head studies are warranted to definitively position GSK269962A within the broader landscape of antihypertensive therapies. This guide provides a foundational resource for researchers to design and interpret future studies in this area.
References
- 1. Vasodilator effects of fasudil, a Rho-kinase inhibitor, on retinal arterioles in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fasudil attenuates sympathetic nervous activity in the adrenal medulla of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of fasudil on Rho-kinase and nephropathy in subtotally nephrectomized spontaneously hypertensive rats [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac effects of amiloride and of enalapril in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the antihypertensive drug enalapril on oxidative stress markers and antioxidant enzymes in kidney of spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amlodipine preserves the glomerular number in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transient prehypertensive treatment in spontaneously hypertensive rats: a comparison of losartan and amlodipine regarding long-term blood pressure, cardiac and renal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rho kinase inhibition activates the homologous angiotensin-converting enzyme-angiotensin-(1-9) axis in experimental hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. ahajournals.org [ahajournals.org]
GSK269962A: A Comparative Analysis of its Anti-Tumor Effects in AML vs. Solid Tumor Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the selective ROCK1 inhibitor, GSK269962A, reveals distinct mechanisms and differential efficacy in the treatment of Acute Myeloid Leukemia (AML) compared to solid tumor cell lines. This guide synthesizes preclinical data to provide researchers, scientists, and drug development professionals with a clear comparison of the compound's performance, supported by experimental evidence.
Executive Summary
GSK269962A demonstrates potent and selective anti-leukemic activity in AML cell lines, primarily by inducing G2 phase cell cycle arrest and apoptosis through the inhibition of the ROCK1/c-Raf/ERK signaling pathway. In contrast, its efficacy against solid tumor cell lines appears to be more variable and generally less potent. While the Rho/ROCK pathway is a validated target in many solid tumors, influencing processes like cell motility and invasion, the specific downstream effects of GSK269962A in these cancers are less defined compared to the clear mechanism observed in AML.
Data Presentation: Quantitative Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values of GSK269962A in various AML and solid tumor cell lines, highlighting the differential sensitivity.
| Cell Line | Cancer Type | IC50 (nM) |
| AML Lines | ||
| MV4-11 | Acute Myeloid Leukemia | 0.61 - 25 (approx.) |
| OCI-AML3 | Acute Myeloid Leukemia | 10 - 50 (approx.) |
| KG-1 | Acute Myeloid Leukemia | >1000 |
| THP-1 | Acute Myeloid Leukemia | >1000 |
| MOLM-13 | Acute Myeloid Leukemia | <100 |
| HL-60 | Acute Myeloid Leukemia | >1000 |
| U937 | Acute Myeloid Leukemia | >1000 |
| Solid Tumor Lines | ||
| NCI-H1581 | Non-Small Cell Lung Cancer | 18,847.7 |
| NCI-H1694 | Small Cell Lung Cancer | 24,874.9 |
Note: IC50 values for AML cell lines are derived from a preclinical evaluation study where a range of sensitivities was observed. The IC50 values for solid tumor cell lines are from separate growth inhibition assays.
Comparative Effects on Cellular Processes
| Feature | AML Cell Lines | Solid Tumor Cell Lines (General ROCK Inhibition Effects) |
| Cell Proliferation | Highly sensitive, with low nanomolar IC50 values in susceptible cell lines.[1][2] | Generally less sensitive, with IC50 values in the micromolar range for the tested lines.[3] |
| Cell Cycle | Induces a significant G2 phase arrest.[1][4] For example, treatment with 80 nM GSK269962A increased the G2 phase population to approximately 50% in MV4-11 and OCI-AML3 cells.[1] | The role of ROCK inhibition in cell cycle progression is context-dependent and can be involved in mitosis and cytokinesis.[4] Specific data for GSK269962A is limited. |
| Apoptosis | Potently induces apoptosis in a dose-dependent manner.[1][2][4] Treatment with 80 nM GSK269962A led to over 40% of MV4-11 and OCI-AML3 cells undergoing apoptosis.[1] This is mediated by the mitochondrial-dependent pathway.[1] | ROCK inhibitors have been shown to induce apoptosis in various solid tumor models.[4] However, specific quantitative data for GSK269962A-induced apoptosis in solid tumor cell lines is not readily available. |
| Signaling Pathway | Primarily acts by blocking the ROCK1/c-Raf/ERK signaling pathway.[1][4][5] This leads to decreased phosphorylation of c-Raf, MEK, and ERK.[1] | The Rho/ROCK pathway is crucial for regulating the actin cytoskeleton, cell adhesion, and motility, which are critical for tumor invasion and metastasis. The direct downstream signaling of GSK269962A in solid tumors is not as clearly defined. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway affected by GSK269962A in AML and a typical experimental workflow for its evaluation.
Caption: GSK269962A inhibits ROCK1, blocking the c-Raf/ERK pathway in AML.
Caption: Workflow for evaluating GSK269962A's effects on cancer cell lines.
Caption: Differential effects of GSK269962A on AML vs. solid tumor cells.
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Seed AML or solid tumor cells in 96-well plates at a density of 10,000 cells per well.
-
Incubate the cells with varying concentrations of GSK269962A for 72 hours.
-
Add 10 µl of CCK-8 solution to each well and incubate at 37°C for 2 hours.
-
Measure the optical density (OD) at 450 nm using a microplate reader.
-
Subtract the background reading of the media from each well for result standardization.
Cell Cycle Assay
-
Seed cells in 6-well plates and treat with the desired concentrations of GSK269962A for 12 hours.
-
Collect the cells and fix them with 70% pre-chilled ethanol (B145695) overnight at 4°C.
-
Wash the cells with PBS and stain with 200 µl of PI/RNase Staining Buffer for 30 minutes in the dark.
-
After washing three times with PBS, analyze the cell cycle distribution by flow cytometry.
Apoptosis Assay (Annexin V/PI Staining)
-
Seed 10^6 cells per well in 6-well plates and culture for 48 hours with or without GSK269962A.
-
Collect the cells and wash them twice with pre-cooled PBS.
-
Resuspend the cells in 200 µl of Binding Buffer.
-
Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide (PI) to the cell suspension.
-
Incubate on ice for 20 minutes in the dark.
-
Analyze cell apoptosis by flow cytometry.
Conclusion
The available preclinical data strongly suggest that GSK269962A is a promising therapeutic agent for certain subtypes of AML, exhibiting high potency and a well-defined mechanism of action. Its efficacy in solid tumors is less pronounced and requires further investigation to identify responsive tumor types and to fully elucidate the signaling pathways involved. This comparative guide underscores the importance of a targeted approach in cancer therapy, as the effectiveness of a drug can vary significantly across different cancer histologies. Further research into the role of the ROCK1/c-Raf/ERK pathway in solid tumors could provide insights into enhancing the therapeutic window of GSK269962A in these malignancies.
References
- 1. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
